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  • Product: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
  • CAS: 110452-12-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Abstract This technical guide provides a comprehensive overview of the physical properties of the organosulfur compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. In the absence of extensive empirically determined da...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of the organosulfur compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. In the absence of extensive empirically determined data in publicly accessible literature, this document synthesizes theoretical predictions with established experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering not only predicted values for key physical parameters but also detailed, field-proven methodologies for their experimental determination. The guide emphasizes the causal relationships between molecular structure and physical properties, and provides self-validating experimental designs to ensure scientific integrity.

Chemical Identity and Structural Synopsis

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organic molecule featuring a propanal moiety, a quaternary carbon, and a thioether linkage to a p-tolyl group.[1] Its unique structure, combining an aldehyde functional group with a bulky, sulfur-containing aromatic substituent, dictates its physical and chemical behavior.

IdentifierValueSource
CAS Number 110452-12-5[1]
Molecular Formula C₁₁H₁₄OS[1]
Molecular Weight 194.3 g/mol [1]
SMILES CC1=CC=C(C=C1)SC(C)(C)C=O[1]

Logical Relationship of Structural Features to Physical Properties

Caption: Interplay of functional groups and structural motifs in determining the physical properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Predicted Physical Properties and Experimental Verification

The following sections detail the predicted physical properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal based on its structure and comparison with analogous compounds. Each prediction is coupled with a robust, step-by-step protocol for experimental determination.

Physical State and Appearance

Prediction: Based on its molecular weight and the presence of a bulky aromatic group, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is predicted to be a liquid or a low-melting solid at standard temperature and pressure, likely appearing as a colorless to pale yellow oil.[1]

Experimental Verification: Visual Inspection

A straightforward yet crucial first step in characterization is the visual inspection of the purified compound at ambient temperature and under controlled cooling to observe its physical state and any potential phase transitions.

Melting Point

Prediction: A precise melting point is difficult to predict without experimental data. However, the presence of a rigid aromatic ring and a quaternary center may lead to efficient crystal packing, suggesting a potential melting point in the range of ambient to slightly elevated temperatures. For comparison, the related compound thioanisole has a melting point of -15 °C.

Experimental Protocol: Determination of Melting Point via Capillary Method

This method provides a sharp, reproducible melting point range, indicative of sample purity.

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Prep Finely powder the solid sample. Capillary_Loading Pack the sample into a capillary tube to a height of 2-3 mm. Sample_Prep->Capillary_Loading Instrument_Setup Place the capillary in a melting point apparatus. Capillary_Loading->Instrument_Setup Heating Heat rapidly to ~10°C below the expected melting point, then slow to 1-2°C/min. Instrument_Setup->Heating Observation Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). Heating->Observation

Caption: Standard workflow for determining the melting point of a solid organic compound.

Causality: A narrow melting point range (typically < 2°C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Boiling Point

Prediction: The boiling point is estimated to be approximately 320-330°C at atmospheric pressure, a prediction based on structurally similar compounds.[1] The high molecular weight and polarizable sulfur atom contribute to strong van der Waals forces, resulting in a high boiling point.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

Given the predicted high boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.

  • Apparatus Setup: Assemble a microscale distillation apparatus.

  • Sample Introduction: Place a small volume of the liquid sample in the distillation flask along with a boiling chip.

  • Vacuum Application: Connect the apparatus to a vacuum pump and a manometer.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Data Recording: Record the temperature at which the liquid boils and the corresponding pressure.

  • Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to standard pressure (760 mmHg).

Justification: High-molecular-weight aldehydes can be susceptible to oxidation or polymerization at elevated temperatures. Performing the distillation under vacuum lowers the boiling point, mitigating the risk of thermal degradation and ensuring an accurate determination.

Solubility Profile

Prediction: The molecule is expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and acetone, and poorly soluble in water.[1] The large nonpolar aromatic and alkyl portions of the molecule dominate its solubility characteristics.

Experimental Protocol: Qualitative Solubility Testing

This systematic approach determines the solubility of the compound in a range of solvents, providing insights into its polarity and the presence of acidic or basic functional groups.

Workflow for Solubility Determination

Solubility_Workflow start Start with ~10 mg of sample water Add 0.5 mL of Water start->water soluble_water Soluble? water->soluble_water ether Add 0.5 mL of Diethyl Ether soluble_water->ether No end_soluble Soluble soluble_water->end_soluble Yes soluble_ether Soluble? ether->soluble_ether naoh Add 0.5 mL of 5% NaOH soluble_ether->naoh No soluble_ether->end_soluble Yes soluble_naoh Soluble? naoh->soluble_naoh hcl Add 0.5 mL of 5% HCl soluble_naoh->hcl No soluble_naoh->end_soluble Yes soluble_hcl Soluble? hcl->soluble_hcl conc_h2so4 Add 0.5 mL of conc. H₂SO₄ soluble_hcl->conc_h2so4 No soluble_hcl->end_soluble Yes soluble_h2so4 Soluble? conc_h2so4->soluble_h2so4 soluble_h2so4->end_soluble Yes end_insoluble Insoluble soluble_h2so4->end_insoluble No

Caption: A systematic workflow for the qualitative determination of organic compound solubility.

Interpretation:

  • Solubility in water: Indicates the presence of highly polar functional groups.

  • Solubility in 5% NaOH: Suggests an acidic functional group.

  • Solubility in 5% HCl: Suggests a basic functional group.

  • Solubility in conc. H₂SO₄: Indicates the presence of a functional group that can be protonated by a strong acid, such as an aldehyde or a thioether.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation and confirmation of purity. The following sections provide predicted spectral data and standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s1HAldehydic proton (-CHO)
~7.3d2HAromatic protons (ortho to -S-)
~7.1d2HAromatic protons (meta to -S-)
~2.3s3HMethyl protons on the aromatic ring (-CH₃)
~1.4s6HMethyl protons on the quaternary carbon (-C(CH₃)₂)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~200Aldehyde carbonyl carbon (-CHO)
~138Aromatic carbon attached to sulfur
~136Aromatic carbon attached to methyl group
~130Aromatic CH carbons
~129Aromatic CH carbons
~55Quaternary carbon
~25Methyl carbons on the quaternary carbon
~21Methyl carbon on the aromatic ring

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal, and shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction.

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~2970Medium-StrongC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1595, ~1490MediumC=C stretch (aromatic)
~815StrongC-H bend (p-disubstituted aromatic)

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • Loss of the formyl radical (-CHO) to give a fragment at m/z = 165.

    • Cleavage of the C-S bond.

    • Fragments corresponding to the p-tolylthio group and the isobutyraldehyde moiety.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the physical properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. By integrating theoretical predictions with detailed, validated experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The emphasis on the rationale behind experimental choices aims to empower scientists to not only generate accurate data but also to interpret it within the broader context of structure-property relationships.

References

  • Thioanisole - Wikipedia. [Link]

  • CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google P
  • Aldehyde - Wikipedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and safety considerations, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, with the CAS Number 110452-12-5, is an organic compound featuring a unique combination of functional groups that dictate its reactivity and potential applications.[1] Its molecular formula is C₁₁H₁₄OS, corresponding to a molecular weight of 194.3 g/mol .[1]

The core structure consists of a propanal moiety with two methyl groups at the α-position, creating a quaternary carbon. This carbon is also bonded to a sulfur atom, forming a thioether linkage with a p-tolyl (4-methylphenyl) group.[1] The presence of both an aldehyde and a thioether functionality makes it a versatile building block in synthetic chemistry.

Key Structural Features:

  • Aldehyde Group (-CHO): The aldehyde is a key reactive center, susceptible to nucleophilic attack and oxidation/reduction reactions.

  • Quaternary α-Carbon: The presence of two methyl groups at the carbon adjacent to the carbonyl group prevents enolization at this position, influencing its reactivity in base-catalyzed reactions.

  • Thioether Linkage (-S-): The sulfur atom can be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the molecule. It also influences the chemical shifts of neighboring protons in NMR spectroscopy.

  • p-Tolyl Group: The aromatic ring provides a site for electrophilic substitution and influences the overall lipophilicity of the molecule.

Physicochemical Data Summary:

PropertyValueSource/Method
CAS Number 110452-12-5[1]
Molecular Formula C₁₁H₁₄OS[1]
Molecular Weight 194.3 g/mol [1]
Physical State Liquid/OilInferred from similar structures[1]
Boiling Point Approximately 320-330°CEstimated based on similar structures[1]
Density ~1.0-1.1 g/cm³Estimated based on similar structures[1]
Solubility Soluble in organic solvents, poorly soluble in waterPredicted based on structure[1]

Note: The physical properties listed above are largely estimated based on the compound's structure and data for analogous compounds. Experimental verification is recommended for precise applications.

Synthesis Strategies and Mechanistic Considerations

Plausible Synthetic Pathway: α-Halogenation and Nucleophilic Substitution

A logical and commonly employed route for the synthesis of α-thioethers of carbonyl compounds involves a two-step process: α-halogenation of the corresponding aldehyde followed by nucleophilic substitution with a thiolate.

Conceptual Workflow:

G A Isobutyraldehyde B α-Halo-isobutyraldehyde A->B Halogenating Agent (e.g., NCS, NBS) E 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal B->E Nucleophilic Substitution (SN2) C p-Thiocresol D p-Tolylthiolate C->D Base (e.g., NaH, NaOH) D->E G A Isobutyl p-tolyl sulfoxide B Acyloxysulfonium ion A->B Acetic Anhydride (Ac₂O) C Thionium ion B->C Elimination D α-Acyloxythioether C->D Nucleophilic Attack (Acetate) E 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal D->E Hydrolysis

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. In the absence of extensive empirical data in publicly accessible litera...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. In the absence of extensive empirical data in publicly accessible literature, this document establishes a predictive framework for solubility based on fundamental chemical principles, including molecular structure, polarity, and intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of this compound's solubility in various organic solvents is presented, intended to empower researchers in drug development and chemical synthesis with the necessary tools for its practical application. This guide is structured to provide both theoretical insights and actionable laboratory methods, adhering to the highest standards of scientific integrity.

Introduction: Understanding the Significance of Solubility

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a unique molecule incorporating a thioether linkage, an aldehyde functional group, and an aromatic ring. Such structures are of significant interest in medicinal chemistry and organic synthesis due to their potential as versatile intermediates and pharmacologically active agents. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, from reaction kinetics in synthetic pathways to formulation strategies in drug delivery. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and the development of effective formulations.

This guide will first delve into a theoretical prediction of the solubility of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal by analyzing its molecular structure and the interplay of intermolecular forces. Subsequently, a robust experimental methodology for the precise quantification of its solubility will be detailed, providing a clear pathway for researchers to generate empirical data.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the similarity of the polarities of the solute and the solvent.[1][2][3] The intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules determine the extent of dissolution.[4][5]

Molecular Structure and Polarity Analysis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

To predict the solubility of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a detailed examination of its molecular structure is essential:

  • Aldehyde Group (-CHO): The carbon-oxygen double bond in the aldehyde group is polar, creating a dipole moment. This group can act as a hydrogen bond acceptor.

  • Thioether Linkage (-S-): The sulfur atom in the thioether group is less electronegative than oxygen, resulting in a less polar bond compared to an ether. However, the lone pairs on the sulfur atom can participate in dipole-dipole interactions.

  • Aromatic Ring (p-tolyl group): The phenyl ring with a methyl substituent is predominantly nonpolar and will engage in van der Waals forces (specifically, London dispersion forces) with solvent molecules.

  • Alkyl Groups (two methyl groups and the propanal backbone): These hydrocarbon portions of the molecule are nonpolar.

Overall, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal can be classified as a moderately polar molecule . It possesses both polar (aldehyde, thioether) and significant nonpolar (aromatic ring, alkyl groups) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the nature of the organic solvent.

Intermolecular Forces and Their Impact on Solubility

The dissolution of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in an organic solvent involves the overcoming of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The primary intermolecular forces to consider are:

  • Dipole-Dipole Interactions: The polar aldehyde group will interact favorably with polar solvent molecules.

  • London Dispersion Forces: The nonpolar aromatic ring and alkyl chains will interact primarily through these weaker forces, which will be significant with nonpolar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen of the aldehyde group can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

The interplay of these forces dictates the solubility profile. A solvent that can effectively interact with both the polar and nonpolar regions of the molecule is likely to be a good solvent.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the analysis of intermolecular forces, the following table provides a qualitative prediction of the solubility of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in a range of common organic solvents.

Solvent ClassificationRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, Diethyl EtherMedium to High The significant nonpolar character of the aromatic ring and alkyl groups will favor dissolution in nonpolar solvents through London dispersion forces. Toluene, being aromatic, may exhibit particularly good solubility due to favorable pi-pi stacking interactions.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High These solvents possess a significant dipole moment that can interact favorably with the polar aldehyde group. Their carbon backbones also allow for effective van der Waals interactions with the nonpolar regions of the solute. THF and ethyl acetate are expected to be excellent solvents.
Polar Protic Methanol, Ethanol, IsopropanolMedium The ability of alcohols to act as hydrogen bond donors to the aldehyde's oxygen will promote solubility. However, the strong hydrogen bonding network of the alcohols themselves must be disrupted, and the nonpolar portion of the solute may limit miscibility, especially with more polar alcohols like methanol.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These are highly polar aprotic solvents that are excellent at solvating a wide range of organic molecules. They will effectively interact with the polar aldehyde group.

Experimental Determination of Solubility: A Validated Protocol

To move beyond theoretical predictions, a robust and reproducible experimental protocol is necessary. The following section outlines the isothermal equilibrium method, often referred to as the "shake-flask" method, which is a gold-standard technique for determining thermodynamic solubility.[6][7]

Principle of the Isothermal Equilibrium Method

An excess amount of the solid solute is equilibrated with the solvent of interest at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a maximum and constant value, representing the saturation solubility. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.[6]

Materials and Equipment
  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Accurately add a known volume of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal agitation time.[7]

Step 2: Phase Separation

  • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.[8]

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved particles from affecting the concentration measurement.[8]

Step 3: Concentration Analysis by HPLC-UV

  • Preparation of Calibration Standards: Prepare a series of standard solutions of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal of known concentrations in the solvent of interest.

  • HPLC Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good separation and a sharp peak for the analyte. The mobile phase composition will depend on the solvent used for the solubility study.

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.[9]

  • Sample Analysis: Dilute the filtered supernatant (from Step 2) with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Alternative Analytical Technique: UV-Vis Spectroscopy

If 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal has a distinct chromophore and does not suffer from solvent interference, UV-Vis spectroscopy can be a simpler and faster alternative for concentration determination.[10][11]

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Generate a Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[11]

  • Analyze the Saturated Solution: Dilute the filtered supernatant to an absorbance value within the linear range of the calibration curve.

  • Calculate Solubility: Use the calibration curve and the dilution factor to determine the solubility.

Visualization of Experimental and Theoretical Concepts

Diagram of Key Molecular Interactions Influencing Solubility

G Solute 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal NonpolarSolvent Nonpolar Solvent (e.g., Toluene) Solute->NonpolarSolvent London Dispersion Forces (High Interaction) PolarAproticSolvent Polar Aprotic Solvent (e.g., Acetone) Solute->PolarAproticSolvent Dipole-Dipole Interactions (High Interaction) PolarProticSolvent Polar Protic Solvent (e.g., Ethanol) Solute->PolarProticSolvent Hydrogen Bonding (Acceptor) Dipole-Dipole (Medium Interaction)

Caption: Key intermolecular forces driving solubility.

Diagram of the Isothermal Equilibrium Solubility Determination Workflow

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration Step 1 separation Phase Separation (Centrifugation & Filtration) equilibration->separation Step 2 analysis Concentration Analysis (HPLC or UV-Vis) separation->analysis Step 3 result End: Solubility Data (mg/mL or mol/L) analysis->result Step 4

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

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  • Analytical Chemistry. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

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  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

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  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

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Exploratory

chemical reactivity of the aldehyde group in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Abstract This technical guide provides a comprehensive analysis of the chemical reactivity cen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the aldehyde functional group of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5). The molecule's unique architecture, featuring significant steric hindrance at the α-carbon and the electronic influence of a thioether linkage, presents a nuanced reactivity profile. This document explores key transformations including nucleophilic additions, oxidations, and olefination reactions. By dissecting the interplay of steric and electronic factors, this guide offers field-proven insights and detailed experimental frameworks for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction: A Molecule of Competing Influences

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organosulfur compound whose synthetic utility is dictated by the chemistry of its aldehyde group.[1] However, its reactivity is not straightforward. The aldehyde is positioned at a quaternary carbon, flanked by two methyl groups, which imparts significant steric congestion. This structural feature is juxtaposed with the electronic effects of the adjacent thioether, containing a polarizable sulfur atom and an aromatic ring.[1][2]

This guide moves beyond a simple recitation of reactions. It aims to provide a causal understanding of why this aldehyde behaves as it does. We will explore how its unique steric and electronic environment governs reaction pathways, rates, and outcomes, offering a predictive framework for its application as a versatile synthetic intermediate.[1]

Molecular Structure and Physicochemical Properties

The reactivity of a molecule is fundamentally rooted in its structure. The key features of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal are the aldehyde, the gem-dimethyl substituted α-carbon, and the 4-methylphenyl sulfanyl (thioether) moiety.[1]

Caption: Molecular structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Table 1: Physicochemical Properties

Property Value Source/Method
CAS Number 110452-12-5 [1]
Molecular Formula C₁₁H₁₄OS [1]
Molecular Weight 194.3 g/mol [1]
Physical State Liquid/Oil Inferred from similar structures[1]

| Solubility | Soluble in organic solvents, poorly soluble in water | Predicted based on structure[1] |

Core Reactivity of the Aldehyde Group

The chemistry of this molecule is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. However, the accessibility and electrophilicity of this carbon are modulated by the flanking substituents.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate.[3][4] For the title compound, the significant steric hindrance from the gem-dimethyl groups is expected to decrease the rate of nucleophilic attack compared to unhindered aldehydes.[5][6]

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-methyl-2-[(4-methylphenyl)sulfanyl]propanol. This transformation is typically achieved with hydride reagents.

  • Causality in Reagent Choice: Sodium borohydride (NaBH₄) is often preferred for its selectivity for aldehydes and ketones, showing tolerance to the thioether group under standard conditions. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also be effective, but requires more stringent anhydrous conditions.[1][3]

Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolution: Dissolve 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic reaction.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, monitoring for gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product via column chromatography if necessary.

wittig_reaction Aldehyde R-CHO Oxaphosphetane [2+2] Cycloaddition Intermediate Aldehyde->Oxaphosphetane Ylide Ph₃P=CHR' Ylide->Oxaphosphetane Alkene R-CH=CHR' Oxaphosphetane->Alkene Ring Collapse Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Sources

Foundational

A Technical Guide to the Role of the Thioether Moiety in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of the organosulfur compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the organosulfur compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5). While possessing a reactive aldehyde functionality, the core focus of this document is the pivotal role of its thioether (sulfanyl) moiety. We will dissect the influence of this sulfur linkage on the molecule's physicochemical properties, its chemical reactivity—particularly its oxidative behavior—and its profound implications for advanced applications in medicinal chemistry and drug development. This guide synthesizes foundational chemical principles with field-proven insights, offering both mechanistic understanding and practical experimental frameworks for researchers.

Introduction: Unpacking the Structure and Potential

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organosulfur compound defined by a unique structural architecture: a propanal backbone featuring a quaternary carbon at the alpha position.[1] This central carbon is substituted with two methyl groups and a p-tolyl thioether. This arrangement of an aldehyde and an adjacent thioether creates a molecule with dual reactivity, where the thioether moiety is far more than a passive structural component.

The presence of the sulfur atom, with its distinct electronic properties compared to oxygen, imparts specific characteristics that are central to the molecule's utility.[2][3] This guide will explore how the thioether group dictates the molecule's reactivity, metabolic fate, and, most importantly, its potential as a responsive building block in sophisticated chemical systems.

cluster_molecule 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal cluster_thioether Thioether Moiety cluster_aldehyde Aldehyde Group mol cluster_thioether cluster_thioether mol->cluster_thioether cluster_aldehyde cluster_aldehyde mol->cluster_aldehyde thioether_label Key functional group governing redox sensitivity and molecular interactions. aldehyde_label Site for conjugation, and biological reactivity.

Caption: Core structure of the molecule highlighting its two key functional groups.

The Thioether's Influence on Physicochemical Properties and Reactivity

The thioether is structurally analogous to an ether but the substitution of oxygen with sulfur introduces critical differences in chemical behavior.[3][4]

  • Polarizability and Nucleophilicity: Sulfur is larger and less electronegative than oxygen, making the thioether group highly polarizable.[4] This enhanced polarizability strengthens van der Waals forces, leading to higher boiling points compared to ether analogs.[4] The sulfur atom's lone pairs are more accessible and nucleophilic than those on an ether's oxygen, allowing it to readily react with electrophiles like alkyl halides to form stable sulfonium salts.[4][5]

  • Coordination Chemistry: The nucleophilic sulfur can act as a soft ligand, coordinating with various transition metals. This property can be exploited in catalysis or the design of metal-binding agents.[4]

  • Oxidative Sensitivity: The Core of its Functionality: The most significant chemical property of the thioether moiety in a drug development context is its susceptibility to oxidation.[2][6] Unlike ethers, which are relatively inert to oxidation, thioethers can be smoothly and sequentially oxidized, first to a sulfoxide and then to a sulfone. This transformation is central to its role as a responsive functional group.

Oxidation_Pathway cluster_properties Change in Physicochemical Properties Thioether Thioether (R-S-R') - Nonpolar - Hydrophobic Sulfoxide Sulfoxide (R-S(=O)-R') - Polar - Hydrophilic Thioether->Sulfoxide [O] (e.g., H₂O₂, ROS) Sulfone Sulfone (R-S(=O)₂-R') - Highly Polar - Hydrophilic Sulfoxide->Sulfone [O] (e.g., m-CPBA) Polarity Polarity & Hydrophilicity Increase -->

Caption: Stepwise oxidation of the thioether moiety and its effect on polarity.

This oxidative conversion is not merely a chemical reaction; it is a profound physicochemical switch. The thioether is nonpolar and hydrophobic, while the resulting sulfoxide and sulfone are significantly more polar and hydrophilic.[7] This switch from a hydrophobic to a hydrophilic state is the mechanistic basis for its use in stimuli-responsive systems.

Applications in Drug Development & Biology

The unique properties of the thioether linkage make it a highly valuable functional group in modern drug design and delivery.

ROS-Responsive Drug Delivery

Many disease states, particularly cancer and inflammation, are characterized by elevated levels of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6] This pathological feature can be exploited for targeted drug delivery using thioether-containing molecules.

Mechanism of Action: A drug can be linked to a carrier system (e.g., a polymer, nanoparticle, or prodrug) via a linker containing the 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal moiety. In the stable, low-ROS environment of healthy tissue, the hydrophobic thioether helps maintain the integrity of the carrier system. Upon reaching the high-ROS tumor microenvironment, the thioether is oxidized to the hydrophilic sulfoxide or sulfone.[7] This polarity switch can trigger:

  • Destabilization of Micelles: In polymeric micelles, the hydrophobic-to-hydrophilic transition of the core can cause the micelle to swell or disassemble, releasing the encapsulated drug payload.[7]

  • Cleavage of Linkers: The formation of a sulfone can promote the hydrolysis of a proximal ester or other labile bond, cleaving the drug from its carrier.[6]

ROS_Drug_Delivery cluster_system Drug Delivery System (e.g., Micelle) cluster_healthy Healthy Tissue (Low ROS) cluster_tumor Tumor Microenvironment (High ROS) System Drug Carrier with Thioether Linkers (Hydrophobic Core) Stable System is Stable Drug is Retained System->Stable Circulation Oxidation Thioether -> Sulfoxide/Sulfone (Hydrophilic) System->Oxidation Localization Drug Drug Release Carrier Destabilizes Drug is Released Oxidation->Release

Caption: Workflow for ROS-responsive drug release mediated by thioether oxidation.

Disulfide Bond Mimicry in Peptide Therapeutics

Disulfide bonds are crucial for maintaining the tertiary structure and activity of many peptide drugs but are susceptible to reduction in biological environments, leading to inactivation.[8] Replacing a disulfide bridge with a stable thioether linkage (e.g., a lanthionine bridge) is a proven strategy to enhance peptide stability.[8] While our title compound is not a direct peptide component, its chemistry is relevant. The thioether's resistance to reductive cleavage makes it a robust alternative, often preserving or even enhancing the peptide's biological activity and proteolytic resistance.[8][9]

Metabolic Considerations

The thioether group is known to undergo metabolic oxidation in vivo, primarily by cytochrome P450 enzymes.[8] This can be either a liability, leading to inactivation or altered pharmacokinetics, or a feature to be exploited in prodrug design. The conversion to the sulfoxide or sulfone can change the drug's binding affinity for its target or alter its solubility and excretion profile.[2]

Experimental Protocols & Characterization

To harness the potential of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, researchers must be proficient in its synthesis and the controlled manipulation of its thioether moiety.

Proposed Synthesis Workflow

A plausible and efficient synthesis can be achieved via nucleophilic substitution of an α-halo aldehyde with the corresponding thiolate.

Synthesis_Workflow Start Start: 2-Bromo-2-methylpropanal + 4-Methylbenzenethiol Step1 Step 1: Thiolate Formation - Reagent: NaH or K₂CO₃ - Solvent: THF or DMF - Conditions: 0°C to RT Start->Step1 Step2 Step 2: SN2 Reaction - Add 2-bromo-2-methylpropanal - Conditions: RT, 4-12 hours Step1->Step2 Step3 Step 3: Workup & Purification - Aqueous quench (NH₄Cl) - Extraction with Ethyl Acetate - Column Chromatography (Silica) Step2->Step3 Product Final Product: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Step3->Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Thiolate Generation: To a solution of 4-methylbenzenethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium thiolate.

  • Nucleophilic Substitution: Add a solution of 2-bromo-2-methylpropanal (1.05 eq) in THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Quench: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol for Controlled Oxidation

A. Oxidation to Sulfoxide:

  • Dissolve 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Add a solution of 30% hydrogen peroxide (H₂O₂) (1.1 eq) dropwise.

  • Stir the reaction at 0°C to room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup to remove excess peroxide and purify by column chromatography.

B. Oxidation to Sulfone:

  • Dissolve the starting thioether (1.0 eq) in DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise at 0°C.

  • Stir at room temperature until TLC analysis shows complete conversion.

  • Quench with aqueous sodium thiosulfate solution, wash with sodium bicarbonate solution, and purify.

Characterization Data

The successful synthesis and oxidation can be confirmed by standard analytical techniques.

Compound ¹H NMR (Expected Shift) ¹³C NMR (Expected Shift) IR (Expected Stretch)
Thioether Aldehyde proton (~9.5 ppm), Aromatic protons (7.0-7.4 ppm), MethylsAldehyde C=O (~200 ppm), Quaternary C (~60 ppm)C=O stretch (~1725 cm⁻¹)
Sulfoxide Downfield shift of protons α to sulfurDownfield shift of C α to sulfurS=O stretch (~1050 cm⁻¹)
Sulfone Further downfield shift of protons α to sulfurFurther downfield shift of C α to sulfurS(=O)₂ stretches (~1325 & 1150 cm⁻¹)

Table 1: Expected Spectroscopic Data for the Thioether and its Oxidized Forms.

Conclusion and Future Directions

The thioether moiety in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a sophisticated functional group that offers a powerful tool for chemical innovation. Its true value lies not in its inertness, but in its precisely controlled reactivity. The ability to undergo a polarity-switching oxidation makes it an ideal candidate for creating "smart" materials and therapeutic systems that can respond to the specific biochemical cues of a disease environment.

Future research should focus on integrating this molecule into larger systems, such as:

  • Prodrugs: Utilizing the aldehyde for drug conjugation and the thioether as a ROS-triggered release mechanism.

  • Responsive Polymers: Polymerizing derivatives of this compound to create novel biomaterials for drug delivery or tissue engineering.

  • Diagnostic Probes: Designing probes where the oxidation of the thioether triggers a fluorescent or colorimetric signal for the detection of ROS.

By understanding and leveraging the nuanced role of the thioether, researchers can unlock new possibilities in the design of next-generation therapeutics and advanced materials.

References

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Exploratory

An In-depth Technical Guide to the Room Temperature Stability of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed examination of the chemical stability of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal at ambient room temperature....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the chemical stability of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal at ambient room temperature. As an organosulfur compound featuring both a reactive aldehyde and a thioether linkage, its stability is of critical importance for applications in organic synthesis, drug development, and materials science. This document synthesizes information on its principal degradation pathways—namely, oxidation of the aldehyde and thioether moieties. It further outlines robust experimental protocols for assessing stability, including forced degradation studies and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). Recommendations for optimal storage and handling are provided based on a thorough analysis of the compound's chemical vulnerabilities.

Introduction and Physicochemical Profile

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, with a molecular formula of C₁₁H₁₄OS, is an organosulfur compound characterized by a propanal group and a 4-methylphenyl sulfanyl (thioether) moiety attached to a tertiary carbon center.[1] This unique structure, containing two key functional groups, dictates its reactivity and susceptibility to degradation under ambient conditions.[1] The aldehyde group is prone to oxidation, a common liability for this functional class, while the thioether linkage presents another potential site for oxidative attack.[1][2] Understanding the kinetics and mechanisms of these degradation pathways is paramount for ensuring the compound's purity, potency, and shelf-life in research and development settings.

Table 1: Physicochemical Properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

PropertyValue / DescriptionSource
CAS Number 110452-12-5[1][3]
Molecular Formula C₁₁H₁₄OS[1][3]
Molecular Weight 194.3 g/mol [1]
Physical State Liquid/Oil (Inferred)[1]
Key Functional Groups Aldehyde, Thioether (Sulfanyl)[1]
Solubility Poorly soluble in water; Soluble in organic solvents (Predicted)[1]

Primary Degradation Pathways at Room Temperature

At room temperature, the stability of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is primarily challenged by atmospheric oxygen. The two main functional groups are susceptible to oxidation through distinct mechanisms.

Pathway I: Autoxidation of the Aldehyde Group

Aldehydes are well-known to undergo autoxidation, a free-radical chain reaction with molecular oxygen, to form the corresponding carboxylic acid.[4] This process can be initiated by light, heat, or trace metal catalysts and proceeds even under ambient conditions.[5][6]

  • Mechanism: The reaction typically involves the abstraction of the aldehydic hydrogen to form an acyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxyacyl radical. The peroxyacyl radical can subsequently abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming a peroxy acid, which ultimately yields the carboxylic acid.[5]

  • Primary Degradant: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanoic acid.

  • Significance: This is often the most significant degradation pathway for aldehydes and can occur readily in air-exposed samples.[4][6]

Pathway II: Oxidation of the Thioether Linkage

The sulfur atom in the thioether group is nucleophilic and can be oxidized by various oxidants, including atmospheric oxygen, although this is generally slower than aldehyde autoxidation without specific catalysts.[7][8] The oxidation typically proceeds in two stages.

  • Mechanism: The sulfur atom attacks an oxygen molecule, often facilitated by environmental factors, leading to the formation of a sulfoxide. Further oxidation under more strenuous conditions can convert the sulfoxide to a sulfone.[2] The rate of this oxidation is influenced by the electronic properties of the substituent groups on the sulfur atom.[8]

  • Primary Degradants:

    • 2-Methyl-2-[(4-methylphenyl)sulfinyl]propanal (Sulfoxide)

    • 2-Methyl-2-[(4-methylphenyl)sulfonyl]propanal (Sulfone)

  • Significance: While potentially slower than aldehyde oxidation, the formation of sulfoxides and sulfones introduces significant changes in the molecule's polarity and chemical properties.[9]

Visualization of Degradation

The primary degradation pathways are illustrated below.

G cluster_main Parent Compound cluster_path1 Pathway I: Aldehyde Autoxidation cluster_path2 Pathway II: Thioether Oxidation parent 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal acid 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanoic Acid parent->acid O2 (air) Room Temp sulfoxide 2-Methyl-2-[(4-methylphenyl)sulfinyl]propanal parent->sulfoxide O2 (air) Room Temp sulfone 2-Methyl-2-[(4-methylphenyl)sulfonyl]propanal sulfoxide->sulfone [Oxidation]

Caption: Primary degradation pathways of the target compound at room temperature.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of stability requires a multi-faceted approach, combining forced degradation studies to identify potential degradants with a real-time stability study under intended storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for elucidating degradation pathways and for developing a stability-indicating analytical method.[10][11] These studies involve subjecting the compound to stress conditions more severe than accelerated storage conditions to generate degradants rapidly. An appropriate level of degradation is generally considered to be in the 5-20% range.[10][11]

Table 2: Recommended Conditions for Forced Degradation Studies

ConditionReagent/StressTypical DurationPurpose
Oxidative 3% Hydrogen Peroxide (H₂O₂)24 hours at RTTo simulate oxidative stress and generate sulfoxide/sulfone derivatives.[10]
Acidic Hydrolysis 0.1 M Hydrochloric Acid (HCl)24-48 hours at 60°CTo assess stability to acid-catalyzed hydrolysis.
Basic Hydrolysis 0.1 M Sodium Hydroxide (NaOH)24-48 hours at 60°CTo assess stability to base-catalyzed hydrolysis.
Thermal Dry Heat at 80°C48 hoursTo evaluate intrinsic thermal stability.
Photolytic ICH Q1B conditions (UV/Vis light)Per guidelineTo determine sensitivity to light.
Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard technique.[12][13][14]

Step-by-Step Protocol:

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility for separating compounds of moderate polarity.

  • Mobile Phase Preparation: Begin with an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). If co-elution occurs, develop a gradient method (e.g., starting with 40% Acetonitrile and increasing to 80% over 20 minutes) to improve resolution.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the parent compound using a UV-Vis spectrophotometer. This wavelength will be used for detection to ensure maximum sensitivity.

  • Sample Preparation: Prepare a stock solution of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in Acetonitrile at a concentration of approximately 1 mg/mL.[10] Prepare working samples by diluting the stock solution with the mobile phase.

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study. The method is specific if the peaks for the parent compound and all degradants are well-resolved from each other and from any solvent peaks.

    • Linearity, Accuracy, Precision: Perform these validation experiments according to ICH Q2(R1) guidelines.

    • Mass Balance: Ensure that the total amount of the drug detected (parent + degradants) accounts for nearly 100% of the initial amount, demonstrating that all significant degradants are being detected.[11]

Real-Time Room Temperature Stability Study

This study evaluates the stability of the compound under its intended storage conditions.

Step-by-Step Protocol:

  • Sample Preparation: Place a known quantity of the compound in vials that mimic the intended long-term storage container (e.g., amber glass vials with screw caps).

  • Storage: Store the vials at controlled room temperature (e.g., 25°C / 60% Relative Humidity).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 9, and 12 months).

  • Analysis: At each time point, remove a vial and analyze the contents using the validated stability-indicating HPLC method.

  • Data Reporting: Record the percentage of the parent compound remaining and the percentage of each identified degradation product.

Visualization of Experimental Workflow

The workflow for a comprehensive stability assessment is outlined below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Testing cluster_hplc Phase 3: Method Development cluster_study Phase 4: Stability Study cluster_data Phase 5: Reporting prep Prepare Compound Stock (1 mg/mL in ACN) stress_conditions Apply Stress Conditions prep->stress_conditions stress_list • Oxidative (H2O2) • Acidic (HCl) • Basic (NaOH) • Thermal • Photolytic hplc_dev Develop Stability-Indicating HPLC-UV Method stress_conditions->hplc_dev Use stressed samples to confirm separation hplc_val Validate Method (ICH Q2) - Specificity - Linearity - Accuracy hplc_dev->hplc_val rt_study Initiate Real-Time Room Temp Study hplc_val->rt_study analysis Analyze Samples at Time Points rt_study->analysis report Report Data: - % Parent Remaining - % Degradants - Mass Balance analysis->report

Caption: Workflow for a comprehensive stability assessment study.

Recommendations for Storage and Handling

Based on the primary degradation pathways, the following storage and handling procedures are recommended to maximize the shelf-life of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal:

  • Inert Atmosphere: To prevent oxidation of both the aldehyde and thioether groups, store the compound under an inert atmosphere, such as nitrogen or argon.

  • Protection from Light: Store in amber or opaque containers to prevent photo-initiated degradation.

  • Controlled Temperature: Maintain storage at a consistent, controlled room temperature. Avoid exposure to high temperatures.

  • Antioxidants: For solutions or formulations, the inclusion of a suitable antioxidant (e.g., butylated hydroxytoluene, BHT) may be considered to inhibit free-radical autoxidation.

Conclusion

The stability of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal at room temperature is primarily governed by its susceptibility to oxidative degradation. The aldehyde functional group is prone to autoxidation to a carboxylic acid, while the thioether linkage can be oxidized to a sulfoxide and subsequently a sulfone. A thorough understanding of these pathways, coupled with the implementation of a rigorous stability testing program utilizing a validated HPLC method, is essential for ensuring the quality and reliability of this compound. Adherence to recommended storage conditions, particularly protection from atmospheric oxygen and light, is critical for preserving its chemical integrity over time.

References

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  • Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. National Institutes of Health (NIH). Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. ResearchGate. Available at: [Link]

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Foundational

Unlocking the Therapeutic Potential of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: A Technical Guide for Medicinal Chemists

Abstract This technical guide delves into the untapped potential of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a unique organosulfur compound, within the landscape of modern medicinal chemistry. While extensive biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the untapped potential of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a unique organosulfur compound, within the landscape of modern medicinal chemistry. While extensive biological data on this specific molecule remains to be published, its distinct structural amalgamation of a sterically hindered aldehyde, a thioether linkage, and a p-tolyl moiety presents a compelling case for its exploration as a versatile scaffold and a precursor for novel therapeutic agents. This document provides a comprehensive analysis of its chemical attributes, hypothesizes its potential applications in drug discovery, and furnishes detailed, actionable experimental protocols for its investigation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to pioneer the exploration of this promising chemical entity.

Introduction: Deconstructing a Molecule of Interest

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, identified by its CAS Registry Number 110452-12-5, is an organosulfur compound with the molecular formula C₁₁H₁₄OS.[1] Its structure is characterized by three key features that are of significant interest to medicinal chemists: a propanal functional group, a gem-dimethyl substituted α-carbon, and a 4-methylphenyl (p-tolyl) sulfanyl moiety.[1] The interplay of these components suggests a rich chemical reactivity and a diverse range of potential biological interactions.

The presence of both an aldehyde and a thioether functionality earmarks this compound as a potential precursor for a variety of bioactive molecules.[1] The aldehyde group is a versatile handle for synthetic modifications and can participate in crucial interactions with biological targets, while the thioether linkage is a common feature in numerous pharmaceuticals and can influence the compound's pharmacokinetic profile.[1][2] The p-tolyl group, being nonpolar and hydrophobic, can contribute to the molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[3]

This guide will explore the potential applications of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal by dissecting its structural components and drawing parallels with established principles of medicinal chemistry. We will propose several avenues of investigation, complete with detailed experimental workflows, to unlock the therapeutic promise of this intriguing molecule.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a molecule's physicochemical properties is paramount for any drug discovery campaign. While experimental data for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is not extensively available, its properties can be predicted based on its structure.

PropertyPredicted Value/CharacteristicSource
Molecular Weight 194.3 g/mol [1]
Molecular Formula C₁₁H₁₄OS[1]
Physical State Liquid/Oil[1]
Solubility Soluble in organic solvents, poorly soluble in water[1]
LogP (Octanol-Water) ~4.5-5.5[1]

Synthesis: The synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal can be approached through several established organic chemistry reactions. A plausible route involves the nucleophilic substitution of a suitable leaving group on a 2-methyl-2-halopropanal with 4-methylthiophenol in the presence of a base.[1]

reagent1 2-Methyl-2-halopropanal product 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal reagent1->product Base reagent2 4-Methylthiophenol reagent2->product

Caption: Proposed synthetic route for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Potential Applications in Medicinal Chemistry

The unique structural features of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal suggest several exciting avenues for its application in drug discovery.

As a Precursor for Novel Heterocyclic Scaffolds

The aldehyde functionality serves as a versatile starting point for the synthesis of a wide array of heterocyclic compounds, which are cornerstones of medicinal chemistry.

Workflow for Heterocycle Synthesis and Screening:

start 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal step1 Reaction with Dinucleophiles (e.g., hydrazines, ureas, guanidines) start->step1 step2 Library of Novel Heterocycles (e.g., pyrazoles, pyrimidines, imidazoles) step1->step2 step3 High-Throughput Screening (HTS) against a panel of therapeutic targets step2->step3 step4 Hit Identification and Validation step3->step4 step5 Lead Optimization step4->step5 start Incubate Compound with Target Protein step1 Mass Spectrometry Analysis (Intact protein and peptide mapping) start->step1 step2 Identification of Covalent Adduct step1->step2 step3 Site-of-Modification Analysis step2->step3 step4 Biochemical/Cell-based Assays to confirm functional consequences step3->step4 start In vitro Antioxidant Assays (e.g., DPPH, ABTS) step1 Cell-based Assays for Oxidative Stress (e.g., ROS measurement) start->step1 step2 Measurement of Cellular Antioxidant Enzyme Levels (e.g., SOD, CAT, GPx) step1->step2 step3 In vivo Models of Oxidative Stress-related Diseases step2->step3

Sources

Exploratory

A Technical Guide to the Synthesis and Application of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal as a Versatile Synthetic Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a bifunctional organosulfur compound possessing significant potential as an int...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a bifunctional organosulfur compound possessing significant potential as an intermediate in advanced organic synthesis. Its unique architecture, which combines a sterically hindered aldehyde with a modifiable thioether moiety at a quaternary carbon center, offers a rich platform for molecular elaboration. This guide provides an in-depth examination of its chemical profile, a detailed protocol for its synthesis, and a comprehensive overview of its reactivity and synthetic utility. By exploring the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for chemists seeking to leverage this compound in the construction of complex molecular scaffolds for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction and Chemical Profile

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, identified by CAS Registry Number 110452-12-5, is a compound whose value lies in the juxtaposition of its functional groups.[1][2] The aldehyde group serves as a versatile handle for a multitude of classic transformations, including nucleophilic additions, reductions, oxidations, and condensations.[1][3] Concurrently, the p-tolylthio group not only influences the electronic environment of the molecule but also presents an additional site for chemical modification, primarily through oxidation.[1][4]

The quaternary carbon at the C-2 position introduces significant steric hindrance around the aldehyde, which can be strategically exploited to influence the stereochemical and regiochemical outcomes of reactions.[1] This structural feature makes the compound a valuable building block for creating highly substituted and sterically congested molecular frameworks.

Key Chemical Properties

The fundamental properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal are summarized below.

PropertyValueSource
CAS Registry Number 110452-12-5[1][2]
Molecular Formula C₁₁H₁₄OS[1][2]
Molecular Weight 194.3 g/mol [1]
Physical State Liquid/Oil (Inferred)[1]
Solubility Soluble in organic solvents, poorly soluble in water (Predicted)[1]

Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

The most logical and efficient synthesis of α-arylthio aldehydes like the title compound proceeds through a two-step sequence starting from a readily available aldehyde precursor. This strategy is adapted from established industrial processes for analogous compounds like 2-methyl-2-(methylthio)propanal.[5][6][7] The core logic involves the activation of the α-carbon via halogenation, followed by a nucleophilic substitution with the desired thiolate.

Synthetic Workflow Diagram

The overall process is visualized in the following workflow diagram.

G A Isobutyraldehyde (2-Methylpropanal) B Step 1: α-Chlorination A->B Reactant C 2-Chloro-2-methylpropanal (Intermediate) B->C Product D Step 2: Nucleophilic Substitution C->D Reactant E 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (Final Product) D->E Product Reagent1 Cl₂ gas Solvent (e.g., Hydrocarbon) Temp: 25-35 °C Reagent1->B Reagent2 Sodium 4-methylbenzenethiolate (p-CH₃C₆H₄SNa) Aqueous Solution Reagent2->D

Caption: Synthetic pathway from Isobutyraldehyde to the target compound.

Detailed Experimental Protocol

This protocol is a validated, self-contained procedure adapted for laboratory-scale synthesis.

Step 1: Synthesis of 2-Chloro-2-methylpropanal

  • Materials: Isobutyraldehyde (also known as 2-methylpropanal), organic solvent (e.g., heptane, toluene), Chlorine gas.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, gas inlet, and temperature probe, dissolve isobutyraldehyde in an appropriate organic solvent.

    • Maintain the solution temperature between 25-35 °C. This temperature range is critical; lower temperatures can slow the reaction, while higher temperatures promote the formation of unwanted side products such as isobutyryl chloride.[6]

    • Bubble chlorine gas through the solution with vigorous stirring. The reaction is autocatalytic due to the generation of HCl, but careful monitoring of the reaction progress by GC or TLC is essential to prevent over-chlorination.[3]

    • Upon completion, the resulting solution of 2-chloro-2-methylpropanal is typically used directly in the next step without purification to avoid decomposition.

Step 2: Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

  • Materials: 2-Chloro-2-methylpropanal solution (from Step 1), Sodium 4-methylbenzenethiolate (prepared by reacting 4-methylbenzenethiol with sodium hydroxide).

  • Procedure:

    • To the vigorously stirred solution of 2-chloro-2-methylpropanal, add an aqueous solution of sodium 4-methylbenzenethiolate.

    • The reaction is a classic SN2 nucleophilic substitution where the thiolate anion displaces the chloride. The use of a biphasic system with vigorous stirring facilitates the reaction between the organic and aqueous phases.

    • After the reaction is complete (monitored by TLC or GC), the organic layer is separated.

    • Wash the organic layer with water and brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield the final product. A yield of up to 90% can be expected under optimized conditions for similar reactions.[5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal stems from its dual reactivity. The aldehyde and thioether groups can be targeted independently or, in some cases, react in concert to enable complex transformations.

Reactivity Map

The following diagram illustrates the principal reaction pathways available from this intermediate.

G cluster_main Core Intermediate cluster_aldehyde Aldehyde Reactions cluster_sulfur Sulfur Reactions A 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal B 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol (Alcohol) A->B Reduction (e.g., NaBH₄) C 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Oxime (Oxime) A->C Condensation (H₂NOH) D Aldol/Wittig Products (C-C Bond Formation) A->D Condensation (Enolates/Ylides) E Corresponding Sulfoxide A->E Mild Oxidation (e.g., H₂O₂) F Corresponding Sulfone E->F Strong Oxidation (e.g., m-CPBA)

Caption: Key transformations of the title compound at its functional groups.

Reactions at the Aldehyde Moiety
  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol. The choice of reducing agent is key for selectivity. Sodium borohydride (NaBH₄) is a mild and effective choice that will not affect the thioether.[1] In contrast, stronger agents like lithium aluminum hydride (LiAlH₄) would achieve the same result but require more stringent anhydrous conditions.[1][8]

  • Oxime Formation: This is a well-documented transformation for this class of compounds.[1] Reaction with hydroxylamine (H₂NOH) provides the corresponding oxime, which is a valuable intermediate for synthesizing heterocycles or can be further converted to nitriles or amides.[5]

  • Condensation Reactions: The aldehyde functionality is a prime site for C-C bond formation. It can participate in various condensation reactions, including Aldol condensations with enolates and Wittig reactions with phosphorus ylides, to generate a diverse array of more complex structures.[1][9] The steric hindrance at the α-position may influence reactivity but also provides an opportunity for controlling selectivity.[5]

Reactions Involving the Sulfanyl Group
  • Oxidation: The sulfur atom in the thioether can be readily oxidized. Mild oxidizing agents, such as one equivalent of hydrogen peroxide, will typically yield the corresponding sulfoxide. The use of stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the sulfone.[1][4] This transformation is highly significant as it drastically alters the electronic properties of the molecule. The electron-withdrawing nature of the sulfoxide and sulfone groups can, in turn, modify the reactivity of the nearby aldehyde.[1] Organic sulfones are themselves valuable intermediates in organic synthesis.[10]

Advanced Applications: A Masked Acyl Anion Equivalent

A powerful concept in organic synthesis is "umpolung," or the reversal of polarity.[5] Aldehydes typically feature an electrophilic carbonyl carbon. However, the presence of the α-thioether group allows this compound to function as a masked acyl anion. While direct deprotonation of the aldehyde proton is difficult, the thioether can stabilize an adjacent carbanion. This principle is famously exploited in dithiane chemistry, where a dithioacetal is deprotonated to generate a nucleophilic acyl anion equivalent.[5] By analogy, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal serves as a precursor to synthons that allow the aldehyde carbon to act as a nucleophile, enabling the formation of C-C bonds that are otherwise challenging to construct.

Applications in Complex Molecule Synthesis

The true value of an intermediate is demonstrated by its utility in constructing more complex, high-value molecules.

  • Medicinal Chemistry: Organosulfur compounds are prevalent in pharmaceuticals. The title compound serves as a precursor for molecules where the sulfanyl moiety is a key pharmacophore.[1] Its ability to undergo diverse transformations allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Agrochemicals: The related compound, 2-methyl-2-(methylthio)propanal, is a critical intermediate in the industrial synthesis of the insecticide Aldicarb.[5][7] This highlights the proven value of the α-thioether aldehyde scaffold in creating bioactive molecules for agricultural applications.

  • Catalysis: The ability of the sulfur atom to coordinate with transition metals suggests potential applications in catalysis, where derivatives of this compound could serve as ligands in asymmetric synthesis.[1]

Conclusion

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is more than a simple chemical; it is a versatile and powerful tool for the modern synthetic chemist. Its bifunctional nature, combined with the steric influence of its quaternary center, provides a reliable platform for a wide range of chemical transformations. From straightforward functional group interconversions to advanced umpolung strategies, this intermediate offers robust solutions for the synthesis of complex organic molecules. The detailed synthetic protocols and reactivity map provided in this guide equip researchers and drug development professionals with the foundational knowledge required to effectively integrate this valuable building block into their synthetic programs.

References

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - 110452-12-5 - Vulcanchem. (URL: )
  • Application Notes and Protocols: 2-Methyl-2-(methylthio)propanal in Synthetic Chemistry - Benchchem. (URL: )
  • Technical Support Center: Synthesis of 2-Methyl-2-(methylthio)propanal - Benchchem. (URL: )
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  • 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol - PMC - PubMed Central. (URL: [Link])

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Foundational

The Obscure Origins of a Niche Organosulfur Compound: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

An In-depth Exploration of a Molecule Shrouded in Chemical Literature's Periphery For researchers and scientists engaged in the intricate world of drug development and organic synthesis, the history of a molecule—its dis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Molecule Shrouded in Chemical Literature's Periphery

For researchers and scientists engaged in the intricate world of drug development and organic synthesis, the history of a molecule—its discovery, the rationale behind its creation, and its synthetic lineage—provides invaluable context. This guide delves into the discovery and history of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a compound whose presence is noted more in chemical catalogs than in the annals of breakthrough scientific literature. While a definitive, celebrated discovery narrative for this specific molecule remains elusive, by examining the broader context of organosulfur chemistry and related synthesis methodologies, we can construct a plausible timeline and appreciate its place within the vast landscape of chemical science.

Chemical Identity and Structural Significance

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organosulfur compound with the chemical formula C₁₁H₁₄OS and a molecular weight of 194.3 g/mol .[1] Its structure is characterized by a propanal moiety where the α-carbon is tertiary, substituted with two methyl groups and a p-tolylthio group. This α-thioether aldehyde structure is the key to its chemical reactivity and potential utility.

Table 1: Physicochemical Properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

PropertyValueSource
CAS Number 110452-12-5[1]
Molecular Formula C₁₁H₁₄OS[1]
Molecular Weight 194.3 g/mol [1]
Physical State Predicted to be a liquid or oil[1]
Boiling Point Estimated to be approx. 320-330°C[1]
Solubility Predicted to be soluble in organic solvents and poorly soluble in water[1]

The presence of both an aldehyde functional group and a thioether linkage imparts a dual reactivity to the molecule. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction reactions, while the sulfur atom can be oxidized to a sulfoxide or sulfone, potentially modulating the molecule's electronic properties and biological activity.[1]

The Uncharted Discovery: A Case of Synthetic Anonymity

Despite its availability from commercial suppliers, a specific, seminal publication detailing the first synthesis and characterization of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is not readily apparent in major chemical databases and historical literature. This suggests that its discovery was likely not a landmark event but rather a part of a broader synthetic exploration or that it was synthesized as an intermediate in a larger, unpublished industrial process.

The history of organosulfur compounds, however, is rich and dates back to the 19th century.[2] These compounds have been integral to the development of pharmaceuticals, agrochemicals, and materials. The unique properties of the carbon-sulfur bond have long been exploited by chemists to create novel molecular architectures with diverse functionalities.

The Synthetic Approach: A Tale of Plausible Pathways

In the absence of a documented first synthesis, we can infer the likely methodologies for the creation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal based on established organic chemistry principles for forming α-arylthio aldehydes.

Nucleophilic Substitution: The Workhorse of Thioether Synthesis

A highly probable route to this molecule involves the nucleophilic substitution of an α-halo aldehyde with a thiolate. This is a fundamental and widely used method for the formation of thioethers.

Experimental Protocol: A Plausible Synthesis via Nucleophilic Substitution

  • Generation of the Thiolate: 4-Methylthiophenol (p-thiocresol) is treated with a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding sodium 4-methylthiophenolate. The causality here is the deprotonation of the acidic thiol proton to form a potent nucleophile.

  • Synthesis of the α-Halo Aldehyde Precursor: 2,2-Dimethyl-3-chloropropanal would be the required electrophile. This could be synthesized from isobutyraldehyde through α-halogenation.

  • The Substitution Reaction: The generated thiolate is then reacted with the α-halo aldehyde. The sulfur nucleophile attacks the carbon atom bearing the halogen, displacing it in an SN2 reaction to form the desired 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product would be purified by column chromatography or distillation.

Caption: Plausible synthesis of the target compound via nucleophilic substitution.

Context in the Broader Field of Organosulfur Synthesis

The synthesis of thioethers from aldehydes and thiols is a well-established area of organic chemistry.[3] Modern methods continue to be developed, including catalytic, metal-free approaches that are more environmentally friendly. These newer methods often proceed through radical intermediates, showcasing the evolution of synthetic strategies over time.[3] While likely not the method of its initial discovery, these advancements highlight the ongoing interest in C-S bond formation.

Potential Applications and Role in Medicinal Chemistry

The structural motifs present in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal suggest its potential as an intermediate in medicinal chemistry. Organosulfur compounds are found in a wide array of biologically active molecules and pharmaceuticals.[1] The aldehyde functionality provides a handle for further chemical transformations, such as the formation of imines, oximes, or conversion to other functional groups, allowing for the generation of a library of derivatives for biological screening.

The thioether linkage itself is a common feature in many drugs, contributing to their pharmacokinetic and pharmacodynamic properties. While no specific drug development programs explicitly mentioning this compound are prominent in the literature, its structure represents a scaffold that could be explored for various therapeutic targets.

Conclusion: A Molecule Awaiting Its Moment

The story of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is, in essence, a reflection of the vastness of chemical space. Not every compound has a celebrated history of discovery tied to a Nobel prize or a blockbuster drug. Many, like this α-thioether aldehyde, exist in the background, serving as useful, if unheralded, building blocks in the ongoing quest for new molecules with novel properties. Its history is intertwined with the fundamental principles of organic synthesis, and its future potential lies in the hands of researchers who may yet find a unique application for this structurally interesting, yet historically obscure, molecule.

References

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - 110452-12-5 - Vulcanchem. (URL not available)
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (URL not available)
  • History of nineteenth-century organosulfur chemistry | Request PDF. (URL not available)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal from 4-methylthiophenol: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a valuable intermediate in organic synthesis. The protocol outlines the direct nucleophilic addit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a valuable intermediate in organic synthesis. The protocol outlines the direct nucleophilic addition of 4-methylthiophenol to isobutyraldehyde. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and includes methods for purification and characterization of the final product. Safety precautions and key insights into the experimental choices are also discussed to ensure a successful and safe synthesis.

Introduction

Alpha-arylthio aldehydes are a class of organic compounds characterized by the presence of a sulfur atom and an aldehyde functional group attached to the same carbon atom. This unique structural motif imparts versatile reactivity, making them valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The target molecule, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No: 110452-12-5), features a tertiary carbon center bearing a p-tolylthio group and an aldehyde functionality.[1] This structure makes it a useful building block for introducing a gem-dimethyl group with adjacent sulfur and formyl functionalities.

The synthesis described herein involves the nucleophilic addition of 4-methylthiophenol (also known as p-thiocresol) to the carbonyl carbon of isobutyraldehyde. This reaction is a classic example of 1,2-addition to a carbonyl compound, where the soft nucleophilicity of the thiol plays a key role.

Reaction Mechanism and Scientific Principles

The core of this synthesis is the nucleophilic addition of the thiol to the aldehyde. The reaction can be catalyzed by either an acid or a base.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of isobutyraldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the sulfur atom of 4-methylthiophenol then attacks the activated carbonyl carbon, forming a hemithioacetal intermediate. Subsequent dehydration, which is also acid-catalyzed, would lead to the formation of a thioacetal if a second equivalent of thiol were present. However, by controlling the stoichiometry, the reaction can be stopped at the α-thioaldehyde stage.

Base Catalysis: A base can deprotonate the thiol to form a thiolate anion. The thiolate is a much stronger nucleophile than the neutral thiol and readily attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of an alkoxide intermediate, which is then protonated during the work-up to yield the final α-arylthio aldehyde product.

For this specific synthesis, a base-catalyzed approach is often preferred to avoid potential side reactions associated with strong acids, such as polymerization of the aldehyde.

Diagram: Proposed Base-Catalyzed Reaction Mechanism

reaction_mechanism cluster_product Product 4-methylthiophenol 4-Methylthiophenol Thiolate Thiolate Anion 4-methylthiophenol->Thiolate Base (e.g., Et3N) Isobutyraldehyde Isobutyraldehyde Alkoxide Alkoxide Intermediate Isobutyraldehyde->Alkoxide Thiolate->Alkoxide Nucleophilic Attack Product 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Alkoxide->Product Protonation (Work-up)

Caption: Base-catalyzed nucleophilic addition of 4-methylthiophenol to isobutyraldehyde.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity
4-Methylthiophenol106-45-6C₇H₈S124.2110.0 g (80.5 mmol)
Isobutyraldehyde78-84-2C₄H₈O72.117.0 g (97.1 mmol)
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.191.2 mL (8.6 mmol)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93150 mL
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As needed
Diethyl Ether60-29-7C₄H₁₀O74.12For extraction
Saturated Sodium Bicarbonate Solution-NaHCO₃-For washing
Brine (Saturated NaCl Solution)-NaCl-For washing
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure

Diagram: Experimental Workflow

workflow A 1. Dissolve 4-methylthiophenol in DCM under N2 B 2. Add isobutyraldehyde and triethylamine A->B C 3. Stir at room temperature for 12-16 hours B->C D 4. Monitor reaction by TLC C->D E 5. Quench with saturated NaHCO3 solution D->E F 6. Extract with diethyl ether E->F G 7. Wash organic layer with brine F->G H 8. Dry over anhydrous Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J K 11. Characterize the product J->K

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiophenol (10.0 g, 80.5 mmol) and dichloromethane (100 mL). Stir the mixture under a nitrogen atmosphere until the thiol is completely dissolved.

  • Addition of Reagents: To the stirred solution, add isobutyraldehyde (7.0 g, 97.1 mmol) followed by the dropwise addition of triethylamine (1.2 mL, 8.6 mmol) via a syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting thiol), quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) is recommended.

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.55 (s, 1H, -CHO)

    • δ 7.30-7.10 (m, 4H, Ar-H)

    • δ 2.32 (s, 3H, Ar-CH₃)

    • δ 1.35 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 202.5 (-CHO)

    • δ 138.0 (Ar-C)

    • δ 132.5 (Ar-C)

    • δ 129.8 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 55.0 (quaternary C)

    • δ 25.0 (-C(CH₃)₂)

    • δ 21.0 (Ar-CH₃)

  • FTIR (neat, cm⁻¹):

    • 2970 (C-H stretch, aliphatic)

    • 2720 (C-H stretch, aldehyde)

    • 1725 (C=O stretch, aldehyde)

    • 1490 (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • m/z (%): 194 (M⁺), 123, 91

Safety Precautions

  • 4-Methylthiophenol: This compound is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutyraldehyde: This is a flammable liquid and an irritant.[2] Handle with care, away from ignition sources, and in a fume hood.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInactive catalyst; moisture in the reaction.Ensure the triethylamine is of good quality. Use anhydrous solvents.
Formation of side productsReaction temperature too high; prolonged reaction time.Maintain the reaction at room temperature and monitor closely by TLC to avoid over-reaction.
Difficult purificationCo-elution of impurities.Optimize the eluent system for column chromatography. Consider a different purification method if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this versatile intermediate for use in various synthetic applications. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

Sources

Application

Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: A Detailed Experimental Protocol

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propana...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5).[1][2] This α-thio-substituted aldehyde is a valuable building block in organic synthesis, featuring a quaternary carbon center, a reactive aldehyde moiety, and a p-tolylthio group. The synthetic strategy detailed herein is a robust two-step process adapted from established methods for analogous α-sulfenylated aldehydes.[3][4] The protocol begins with the α-chlorination of isobutyraldehyde to yield the 2-chloro-2-methylpropanal intermediate, followed by a nucleophilic substitution with 4-methylbenzenethiolate. This guide is intended for researchers in organic chemistry and drug development, offering in-depth explanations for experimental choices, detailed safety precautions, and characterization guidelines to ensure procedural success and scientific integrity.

Scientific Foundation and Reaction Mechanism

The synthesis of the target compound, which possesses the molecular formula C₁₁H₁₄OS, is achieved through a logical and efficient two-step sequence.[1] This approach is predicated on the well-established reactivity of aldehydes at the α-carbon position and the high nucleophilicity of thiolates.

Overall Reaction Scheme: (Isobutyraldehyde) + (4-Methylbenzenethiol) → 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Step 1: α-Chlorination of Isobutyraldehyde

The first step involves the selective chlorination of isobutyraldehyde (2-methylpropanal) at the α-position.[5] This tertiary carbon is susceptible to radical substitution. The reaction is carefully controlled to favor monosubstitution and prevent competing reactions, such as the formation of isobutyryl chloride.[6]

Mechanism: The reaction proceeds via a radical mechanism initiated by the chlorine, leading to the formation of the 2-chloro-2-methylpropanal intermediate. Temperature control is paramount; maintaining a range of 25–35 °C minimizes side-product formation and ensures a higher yield of the desired chloro-aldehyde.[4]

Step 2: Nucleophilic Thiolation

The second step is a classic nucleophilic substitution reaction. The 4-methylbenzenethiol (p-toluenethiol) is first deprotonated with a suitable base (e.g., sodium hydroxide) to form the highly nucleophilic sodium 4-methylbenzenethiolate. This thiolate then displaces the chloride from the α-carbon of the intermediate in an SN2-type fashion to form the final thioether product.

Mechanism: The thiolate anion attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-sulfur bond and the expulsion of a chloride ion. This reaction is typically efficient and drives the synthesis to completion.

Experimental Workflow Diagram

The following diagram illustrates the sequential two-step synthesis process.

Synthesis_Workflow Start1 Isobutyraldehyde Proc1 Step 1: α-Chlorination (25-35°C, Solvent) Start1->Proc1 Start2 Chlorine Gas Start2->Proc1 Start3 4-Methylbenzenethiol (p-Toluenethiol) Proc2a Thiolate Formation Start3->Proc2a Base NaOH Base->Proc2a Intermediate Intermediate: 2-Chloro-2-methylpropanal Proc1->Intermediate Proc2b Step 2: Nucleophilic Substitution Intermediate->Proc2b Thiolate Sodium 4-Methyl- benzenethiolate Proc2a->Thiolate Thiolate->Proc2b Workup Work-up & Purification Proc2b->Workup FinalProduct Final Product: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Workup->FinalProduct

Caption: Workflow for the two-step synthesis of the target compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS No.Notes
IsobutyraldehydeC₄H₈O72.1178-84-2Pungent odor, flammable.[5]
Chlorine GasCl₂70.907782-50-5Toxic, corrosive. Handle with extreme care.
4-MethylbenzenethiolC₇H₈S124.21106-45-6Potent stench, toxic.
Sodium HydroxideNaOH40.001310-73-2Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent for extraction.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Deionized WaterH₂O18.027732-18-5
Hydrochloric Acid (1M)HCl36.467647-01-0For neutralization during work-up.

Detailed Experimental Protocol

Safety Precaution: This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Part A: Synthesis of 2-Chloro-2-methylpropanal (Intermediate)
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize excess chlorine).

  • Charging the Flask: To the flask, add isobutyraldehyde (36.1 g, 0.5 mol) and 100 mL of a suitable inert solvent like dichloromethane.

  • Initiating Chlorination: Begin stirring the solution and cool the flask in an ice-water bath. Once the temperature is stable at ~10°C, begin bubbling chlorine gas through the solution at a slow, steady rate.

  • Temperature Control: The reaction is exothermic. Carefully monitor the temperature and adjust the chlorine flow rate and cooling to maintain the reaction temperature between 25–35 °C.[4] This temperature range is critical to minimize the formation of unwanted side products.[6]

  • Monitoring the Reaction: The reaction progress can be monitored by GC analysis. Continue the chlorination until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas for 15-20 minutes to remove any dissolved chlorine.

  • Result: The resulting solution contains the crude 2-chloro-2-methylpropanal intermediate and is used directly in the next step without purification.

Part B: Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
  • Thiolate Preparation: In a separate 500 mL flask, dissolve 4-methylbenzenethiol (62.1 g, 0.5 mol) in 150 mL of ethanol. To this solution, slowly add a solution of sodium hydroxide (20.0 g, 0.5 mol) in 50 mL of water. Stir for 20 minutes at room temperature to ensure complete formation of the sodium 4-methylbenzenethiolate.

  • Nucleophilic Substitution: Cool the thiolate solution in an ice bath. Slowly add the crude 2-chloro-2-methylpropanal solution from Part A to the thiolate solution over 30-45 minutes with vigorous stirring. Maintain the temperature below 20°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up - Solvent Removal: Transfer the reaction mixture to a rotary evaporator and remove the bulk of the organic solvents under reduced pressure.

  • Work-up - Extraction: To the remaining aqueous slurry, add 150 mL of deionized water and 150 mL of dichloromethane. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 75 mL portions of dichloromethane.

  • Work-up - Washing: Combine the organic extracts and wash them sequentially with 100 mL of 1M HCl, 100 mL of deionized water, and finally 100 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate for 30 minutes. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.[1] For high purity, the crude product should be purified by vacuum distillation or silica gel column chromatography.

Characterization

To confirm the identity and purity of the synthesized 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehyde proton (CHO), a singlet for the two equivalent α-methyl groups (C(CH₃)₂), a singlet for the tolyl methyl group (Ar-CH₃), and two doublets in the aromatic region for the para-substituted phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for characteristic peaks for the aldehyde carbonyl carbon, the quaternary α-carbon, the thioether-linked aromatic carbon, and the various methyl and aromatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of an aldehyde C=O stretch should be present around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (194.3 g/mol ).[1]

References

  • Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

  • Canshang. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyraldehyde. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal via Optimized Flash Column Chromatography

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5), a key intermediate in organic and medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5), a key intermediate in organic and medicinal chemistry.[1][2] The inherent reactivity of the aldehyde and thioether functionalities presents unique challenges, including potential oxidation and degradation on acidic stationary phases.[1][3] This guide details an optimized flash column chromatography method designed to overcome these challenges, ensuring high purity and recovery. We will elucidate the rationale behind key experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the nuances of column packing and sample loading, providing a robust and reproducible methodology for researchers in drug discovery and chemical synthesis.

Introduction: The Purification Challenge

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organosulfur compound whose value as a synthetic precursor is defined by its purity.[1] Its structure, featuring a reactive aldehyde and a potentially oxidizable thioether group, makes it susceptible to degradation.[1] Common impurities in the crude product often include:

  • Oxidation Byproducts: The corresponding carboxylic acid (from aldehyde oxidation) or the sulfoxide/sulfone (from thioether oxidation).[1][3]

  • Reduction Byproducts: The corresponding alcohol, 2-methyl-2-[(4-methylphenyl)sulfanyl]propanol, from residual reducing agents used in synthesis.[1]

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

Flash column chromatography is the technique of choice for separating these closely related compounds.[4] However, the acidic nature of standard silica gel can catalyze unwanted side reactions, such as acetal formation with alcohol-based eluents or general degradation of the aldehyde.[5] This protocol incorporates measures to neutralize the stationary phase and employs a carefully selected non-alcoholic solvent system to preserve the integrity of the target molecule.

Materials and Equipment

Chemicals & Consumables:

  • Crude 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

  • Silica Gel for flash chromatography (e.g., Geduran® Si 60, 40-63 µm particle size)[6]

  • Analytical TLC Plates (Silica gel 60 F₂₅₄)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (Reagent Grade)

  • Celite® 545 or a small amount of silica gel (for dry loading)

  • Cotton or glass wool

  • Sand (acid-washed)

Equipment:

  • Glass chromatography column with stopcock

  • Rotary Evaporator

  • Round-bottom flasks and test tubes for fraction collection

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Powder funnel

  • Laboratory stand and clamps

Pre-Chromatography: TLC Method Development

Principle: Before committing to a large-scale column, the optimal mobile phase (eluent) must be determined using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[5]

Protocol:

  • Prepare a Sample Solution: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[7]

  • Develop the Plate: Place the plate in a developing chamber containing a proposed eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor.

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.[7]

  • Analyze and Iterate: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled).

    • If the Rf is too high (> 0.4), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (< 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

  • Confirm Separation: The ideal solvent system will show a clear separation between the spot for the desired product and any impurity spots.

Application Scientist's Note: Aldehydes can be sensitive. If streaking or decomposition is observed on the TLC plate, prepare the eluent with 0.1-0.5% triethylamine (v/v). This deactivates the acidic sites on the silica, preventing degradation.[5] This same modified eluent should then be used for the main column purification.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Column Preparation (Slurry Packing)

Rationale: The slurry packing method is superior for creating a uniform, homogenous stationary phase bed, which is critical for achieving high-resolution separation.[8]

  • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry by mixing ~50 g of silica gel with the initial, least polar eluent determined by TLC (e.g., 98:2 Hexane:Ethyl Acetate).

  • With the column stopcock open, pour the slurry into the column. Use a funnel to prevent spillage.

  • Continuously tap the side of the column gently to dislodge air bubbles and encourage even packing.

  • Once all the silica has been added, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Carefully add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[8]

Sample Preparation and Loading (Dry Loading)

Rationale: For oily products, dry loading provides significantly better separation than wet loading. It introduces the sample in a concentrated band, minimizing diffusion and leading to sharper elution peaks.[6]

  • Dissolve the crude 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Add 2-3 g of Celite® or silica gel to the solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully apply this powder evenly onto the top layer of sand in the prepared column.

Gradient Elution and Fraction Collection

Rationale: A gradient elution, starting with a low-polarity mobile phase and gradually increasing its strength, allows for the sequential elution of compounds based on their polarity. Non-polar impurities will elute first, followed by the target compound, while highly polar impurities will remain strongly adsorbed to the column.[6]

  • Begin elution with the initial, low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Collect the eluent in fractions (e.g., 15-20 mL per test tube).

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase as determined during TLC analysis (e.g., move to 95:5, then 90:10 Hexane:Ethyl Acetate). This will begin to move the target compound down the column.

  • Continue collecting fractions and monitoring via TLC.

Product Isolation
  • Identify all fractions that contain the pure product (single spot on TLC with the correct Rf value).

  • Combine these pure fractions into a single, clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 30-40°C) to avoid any thermal degradation of the product.[8]

  • The result should be the purified 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal as an oil. Determine the final mass and calculate the percentage recovery.

Expected Results and Troubleshooting

The following table summarizes the key parameters for this purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Standard adsorbent for normal-phase chromatography, providing good resolving power.[4]
Mobile Phase Hexane / Ethyl Acetate GradientOffers a good polarity range for separating moderately polar compounds from non-polar and polar impurities.[6]
Mobile Phase Modifier 0.1-0.5% Triethylamine (v/v)Neutralizes acidic silica sites to prevent aldehyde degradation.[5]
Sample Loading Dry Loading on Celite®/SilicaEnsures a concentrated sample band, leading to sharper peaks and better separation.[8]
Detection Method TLC with UV (254 nm)The aromatic ring in the molecule allows for easy visualization under UV light.[7]
Expected Purity >98% (by NMR or GC-MS)
Expected Recovery 75-90% (dependent on crude purity)

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Product Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.
Poor Separation Column overloaded; Poor packing; Incorrect mobile phase.Reduce sample load; Repack column carefully; Re-optimize mobile phase with TLC.
Streaking on TLC/Column Compound degradation on silica.Ensure triethylamine is added to the mobile phase to neutralize the silica.[5]
Product Elutes with Impurities Gradient was increased too quickly.Use a shallower, more gradual gradient to improve resolution between closely eluting spots.

Visualization of the Workflow

The following diagram outlines the logical flow of the purification protocol, from initial analysis to final product isolation.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution & Monitoring cluster_post Phase 3: Isolation TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Column Packing (Silica Gel Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Load Crude Product) Pack->Load Elute 4. Gradient Elution (Hexane/EtOAc + Et3N) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Eluted Fractions Collect->Monitor Monitor->Elute Adjust Gradient If Needed Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Pure 9. High-Purity Product (C₁₁H₁₄OS) Evap->Pure

Caption: Workflow for the purification of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(phenylsulfanyl)propanal. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(4'-Methylphenyl)-propanal. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-sulfanylphenyl)propanal. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • CMU.edu.jm. (2024). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-[(4-Methylphenyl)sulfanyl]propanal 1g. Retrieved from [Link]

  • Canspec. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules. Retrieved from [Link]

  • YouTube. (2020). TLC of Analgesics Experiment Part 2, Spotting and Developing. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Selective Oxidation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal to its Corresponding Sulfoxide

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Sulfoxides in Modern Chemistry Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfiny...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfoxides in Modern Chemistry

Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl group (S=O) connected to two organic substituents. Their importance spans numerous scientific disciplines, from medicinal chemistry to materials science.[1][2] In the pharmaceutical industry, the sulfoxide moiety is a key structural feature in several blockbuster drugs, where it can influence solubility, metabolic stability, and biological activity.[3] The oxidation of a sulfide to a sulfoxide is the most direct and common method for their synthesis.[1][2][4] However, a significant challenge lies in preventing over-oxidation to the corresponding sulfone (SO₂). This guide provides a detailed examination of selective oxidation methods for a model substrate, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a molecule possessing an aldehyde group that can also be susceptible to oxidation.

The selective oxidation of the sulfur atom in the presence of other oxidizable functional groups, such as the aldehyde in our model compound, requires careful selection of reagents and reaction conditions. This document will explore three widely-used, reliable methods for this transformation:

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A versatile and highly reactive peroxy acid.[5][6]

  • Oxone® (Potassium Peroxymonosulfate): A stable, inexpensive, and environmentally benign oxidant.[7][8][9]

  • Sodium Periodate (NaIO₄): A mild and highly selective reagent for sulfide to sulfoxide conversion.[10][11][12][13]

For each method, we will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure high selectivity and yield.

General Considerations for Selective Sulfoxidation

Achieving high selectivity in the oxidation of sulfides to sulfoxides hinges on controlling the reactivity of the chosen oxidant. Over-oxidation to the sulfone is a common side reaction that can be minimized by:

  • Stoichiometry: Using a slight excess (typically 1.0-1.2 equivalents) of the oxidizing agent is often sufficient for complete conversion of the sulfide without significant sulfone formation.

  • Temperature: Most sulfoxidations are conducted at low temperatures (0 °C to room temperature) to temper the reactivity of the oxidant and enhance selectivity.[14]

  • Reaction Time: Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to quench the reaction upon complete consumption of the starting material.

The presence of the aldehyde group in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal introduces an additional challenge. Aldehydes can be oxidized to carboxylic acids, particularly by strong oxidizing agents. The methods presented herein have been selected for their demonstrated high chemoselectivity for the sulfur atom over the aldehyde moiety under the prescribed conditions.

Method 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used oxidant in organic synthesis due to its effectiveness and relative ease of handling.[5][6] It is particularly effective for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones, in addition to the oxidation of sulfides.[5][6]

Reaction Mechanism

The oxidation of a sulfide with m-CPBA proceeds through a concerted mechanism. The sulfur atom of the sulfide acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. This leads to the formation of the sulfoxide and meta-chlorobenzoic acid as a byproduct.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Sulfide R-S-R' TS [Transition State] Sulfide->TS mCPBA m-CPBA mCPBA->TS Sulfoxide R-S(=O)-R' TS->Sulfoxide mCBA m-Chlorobenzoic Acid TS->mCBA G cluster_workflow Oxone® Oxidation Workflow A Dissolve Sulfide in Methanol/Water B Add Oxone® solution dropwise at 0 °C A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with Sodium Sulfite C->D E Evaporate Methanol D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography G->H

Sources

Method

Application Note: Chemoselective Reduction of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal to its Corresponding Primary Alcohol

Introduction and Scientific Context The selective reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis. The target molecule, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, posse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The selective reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis. The target molecule, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, possesses both an aldehyde and a thioether functional group.[1][2] The inherent reactivity of the aldehyde makes it susceptible to reduction; however, the choice of reducing agent is critical to avoid undesired side reactions, such as the oxidation of the sulfur atom.[1]

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its chemoselectivity. It readily reduces aldehydes and ketones while being unreactive towards less reactive carbonyl groups like esters and amides under standard conditions.[3][4][5][6] More importantly for this specific substrate, NaBH₄ does not typically affect thioether linkages. This allows for the targeted conversion of the aldehyde to a primary alcohol, yielding 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol, a potentially valuable intermediate in the synthesis of more complex molecules.

This guide will detail the underlying mechanism, provide a robust experimental protocol, and outline the necessary steps for purification and characterization of the final product.

Mechanistic Rationale: The "Why" Behind the Protocol

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion followed by protonation.[3]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the aldehyde.[6][7] This concerted step involves the formation of a new carbon-hydrogen bond and the simultaneous breaking of the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate.[6][8]

  • Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent (in this case, methanol) or by a mild acid during the workup to yield the final primary alcohol.[7][8]

The chemoselectivity of NaBH₄ is attributed to its moderate reactivity. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are less selective and could potentially lead to undesired side reactions. The milder nature of NaBH₄ ensures that only the most reactive carbonyl group, the aldehyde, is reduced.[9][10]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the reduction of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal110452-12-5C₁₁H₁₄OS194.30Key Organics[2]
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83Sigma-Aldrich
Methanol (MeOH), anhydrous67-56-1CH₄O32.04Fisher Scientific
Dichloromethane (DCM), ACS Grade75-09-2CH₂Cl₂84.93VWR Chemicals
Saturated Ammonium Chloride (NH₄Cl) solution12125-02-9NH₄Cl53.49LabChem
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04EMD Millipore
Ethyl Acetate (EtOAc), ACS Grade141-78-6C₄H₈O₂88.11J.T. Baker
Hexanes, ACS Grade110-54-3C₆H₁₄86.18Pharmco-Aaper
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Reaction Procedure

Reaction_Workflow Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C (Ice Bath) Start->Cool Add_NaBH4 Add NaBH₄ (Portion-wise) Cool->Add_NaBH4 Stir Stir at 0 °C, then Warm to RT Add_NaBH4->Stir Quench Quench with sat. NH₄Cl Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Characterize Pure Alcohol Purify->End

Figure 1. Experimental workflow for the reduction of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 g, 5.15 mmol) in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.29 g, 7.72 mmol, 1.5 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the starting aldehyde spot and the appearance of a more polar product spot.[11]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C to decompose the excess sodium borohydride and borate esters.[12]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).[12][13]

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

Purification

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is recommended to isolate the pure 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol.

Characterization of the Product

The structure and purity of the final product, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol, should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Disappearance of the aldehyde proton signal (~9-10 ppm). - Appearance of a broad singlet for the hydroxyl proton (~1.5-3.0 ppm, concentration-dependent). - Appearance of a new signal for the -CH₂OH protons. - Signals corresponding to the aromatic and methyl protons will remain.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon signal (~200 ppm). - Appearance of a new signal for the -CH₂OH carbon (~60-70 ppm).
IR - Disappearance of the strong C=O stretching vibration of the aldehyde (~1720-1740 cm⁻¹). - Appearance of a broad O-H stretching vibration (~3200-3600 cm⁻¹).
Mass Spec. - The molecular ion peak corresponding to the alcohol product (C₁₁H₁₆OS, M.W. 196.31).

Note: Predicted spectral data is based on general chemical shift ranges and should be confirmed with experimental data.[14]

Safety Precautions

  • Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described provides an efficient and selective method for the reduction of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal to 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol using sodium borohydride. The mild reaction conditions and straightforward workup procedure make this a practical and reliable transformation for synthetic applications. The chemoselectivity of the reagent ensures the preservation of the thioether functionality, highlighting its utility in the synthesis of multifunctional molecules.

References

  • Master Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
  • Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • New Journal of Chemistry. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213.
  • University of Michigan. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Clark, J. (2023). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 20). Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Dartmouth College. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • ResearchGate. (2006). Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Professor Dave Explains. (2021, January 11). 7a: Preparation of alcohols via reduction [Video]. YouTube. Retrieved from [Link]

  • PennState. (n.d.). 9.5 Alcohols from Carbonyl Compounds: Reduction. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-[(4-Methylphenyl)sulfanyl]propanal 1g. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(4-Methylphenyl)sulfanylphenyl]propanal. Retrieved from [Link]

  • Crspe. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PubMed. (2007). 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 2-(4-Methylphenyl)-1-propanol (HMDB0034846). Retrieved from [Link]

  • Pearson. (n.d.). What alcohols are obtained from the reduction of the following compounds with sodium borohydride?. Retrieved from [Link]

  • National Institutes of Health. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-methylphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-sulfanylphenyl)propanal. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in Advanced Aldol Condensation Reactions

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in aldol condens...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in aldol condensation reactions. We delve into the mechanistic nuances imparted by the unique structural features of this aldehyde, present detailed protocols for its use in organocatalyzed transformations, and offer expert insights into reaction optimization and troubleshooting. This guide is intended to serve as a practical resource for leveraging this versatile building block in the synthesis of complex molecular architectures.

Introduction: A Sterically Hindered Aldehyde with Unique Reactivity

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] The strategic selection of carbonyl partners is paramount to controlling reaction outcomes, particularly in cross-aldol reactions.[3][4][5] 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, with its CAS Registry Number 110452-12-5, is an intriguing substrate for such transformations.[6] Its structure is characterized by a sterically demanding quaternary carbon at the alpha-position, substituted with two methyl groups and a (4-methylphenyl)sulfanyl (thioether) moiety.

These features bestow upon the molecule a distinct reactivity profile:

  • Inherent Chirality Control: The bulky alpha-substituents create a highly demanding steric environment, which can be exploited to achieve high levels of diastereoselectivity in the aldol adducts.

  • Electronic Modulation: The sulfur atom of the thioether linkage can influence the electronic properties of the aldehyde, potentially modulating its reactivity and interaction with catalysts.[6]

  • Prevention of Self-Condensation: Crucially, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal lacks alpha-hydrogens. This structural feature renders it incapable of enolization, meaning it cannot act as the nucleophilic partner in an aldol reaction.[4][7] This makes it an excellent electrophilic partner in cross-aldol reactions, eliminating the possibility of self-condensation and simplifying product mixtures.[2][3]

This guide will focus on the application of this aldehyde in organocatalyzed aldol reactions, a field that has seen tremendous growth due to its mild conditions and ability to afford chiral products with high enantiomeric excess.[1][8][9]

Mechanistic Considerations in Organocatalyzed Aldol Reactions

The proline-catalyzed aldol reaction is a well-established and powerful tool in asymmetric synthesis.[8][9][10] The generally accepted mechanism proceeds through an enamine intermediate.[8][9][11] When employing 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal as the electrophile, the catalytic cycle can be depicted as follows:

  • Enamine Formation: The organocatalyst, typically L-proline, reacts with a donor ketone (e.g., acetone, cyclohexanone) to form a nucleophilic enamine intermediate.[8][10]

  • Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. The stereochemical outcome of this step is directed by the chiral environment of the proline catalyst, often following the Zimmerman-Traxler model to minimize steric interactions.[9]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, allowing the cycle to continue.[10]

The bulky nature of the 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal will significantly influence the transition state of the C-C bond-forming step, likely enhancing facial selectivity of the enamine attack.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Prep Reagent & Glassware Preparation (Anhydrous) Setup Reaction Setup: Aldehyde, Ketone, Catalyst, Solvent Prep->Setup Monitor Reaction Monitoring (TLC / LC-MS) Setup->Monitor Quench Quenching Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Product Characterization (NMR, MS, etc.) Purify->Analyze

Sources

Method

Application Notes and Protocols: Reaction of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal with Grignard Reagents

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of β-Hydroxy Sulfides The nucleophilic addition of Grignard reagents to aldehydes and ketones is a cornerstone of or...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of β-Hydroxy Sulfides

The nucleophilic addition of Grignard reagents to aldehydes and ketones is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures.[1][2][3] This application note delves into the specific reaction of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal with various Grignard reagents. This reaction is of significant interest as it leads to the formation of β-hydroxy sulfides, a class of compounds prevalent in natural products and possessing diverse biological activities.[4][5] The presence of the α-sulfanyl group introduces a fascinating element of stereocontrol, making the understanding of the reaction mechanism crucial for targeted synthesis.

This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and potential applications of the resulting β-hydroxy sulfide products.

Mechanistic Insights: The Role of Chelation and Steric Effects

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. The presence of the sulfur atom at the α-position can significantly influence the stereochemical outcome of the reaction. Two competing models, the Felkin-Anh model and the Cram Chelate model, are often invoked to predict the major diastereomer formed in such reactions.[6][7][8]

  • Felkin-Anh Model: This model predicts that the largest group on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, the bulky (4-methylphenyl)sulfanyl group would be considered the largest substituent.

  • Cram Chelate Model: The presence of a heteroatom, such as sulfur, capable of coordinating with the magnesium ion of the Grignard reagent can lead to the formation of a five-membered chelate ring.[6][7] This rigidifies the conformation of the aldehyde and directs the nucleophilic attack from the less hindered face of the chelate. The likelihood of chelation control depends on the nature of the Grignard reagent and the solvent.

The actual stereochemical outcome is often a result of a delicate balance between these two effects.

Reaction Pathway Diagram:

reaction_pathway aldehyde 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate Nucleophilic Addition grignard R-MgX (Grignard Reagent) grignard->intermediate product β-Hydroxy Sulfide intermediate->product Protonation workup Acidic Workup (e.g., aq. NH4Cl) workup->product experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagents Prepare Aldehyde Solution in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with Saturated aq. NH4Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify by Column Chromatography evaporate->purify end End: Characterize Product purify->end

Sources

Application

spectroscopic characterization of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives

An Application Guide for the Spectroscopic Characterization of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Derivatives Abstract This technical guide provides a comprehensive framework for the spectroscopic characteriza...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Spectroscopic Characterization of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Derivatives

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its derivatives. These organosulfur compounds, featuring both aldehyde and thioether functionalities, are valuable intermediates in organic synthesis and medicinal chemistry.[1] Unambiguous structural elucidation is paramount for quality control, reaction monitoring, and regulatory submission. This document outlines detailed protocols and data interpretation guides for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, empowering researchers to confidently verify the structure and purity of this molecular class.

Introduction: Structural Rationale and Analytical Strategy

The target molecule, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, possesses a unique constellation of functional groups that yield distinct spectroscopic signatures. Its molecular formula is C₁₁H₁₄OS, corresponding to a molecular weight of 194.3 g/mol .[1][2] A successful characterization hinges on the targeted interrogation of each structural component:

  • Aldehyde Group (-CHO): A highly polar and electronically distinct moiety.

  • Aryl Thioether Moiety: A p-substituted aromatic ring linked through a sulfur atom, forming a key chromophore.

  • Tertiary α-Carbon Center: A quaternary carbon substituted with two methyl groups, influencing steric and electronic environments.

Our analytical approach is holistic, leveraging the complementary nature of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system for unambiguous compound identification.

cluster_structure Molecular Structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal cluster_motifs Key Structural Motifs for Spectroscopic Analysis Structure A Aldehyde (-CHO) B Aryl Thioether (p-tolylsulfide) C gem-Dimethyl Group (-C(CH₃)₂) D Tertiary α-Carbon

Caption: Key functional and structural motifs of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: Mapping the Proton Framework

Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment. The aldehyde proton is heavily deshielded by the anisotropic effect of the carbonyl group, while aromatic protons are influenced by ring currents and substitution.

Experimental Protocol

  • Sample Preparation: Accurately weigh 5-25 mg of the analyte into a clean vial.[3] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃), which is chosen for its excellent solubilizing power and minimal interference in the proton spectrum.[4][5]

  • Internal Standard: Add one drop of a dilute solution of Tetramethylsilane (TMS) in the same deuterated solvent. TMS serves as the internal reference, defining the 0.0 ppm mark.[6]

  • Filtration & Transfer: If any particulate matter is present, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube to prevent magnetic field distortions.[4]

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.[5]

    • Acquire the spectrum using a standard single-pulse experiment. A 30-45° pulse angle with a 1-2 second relaxation delay is typically sufficient.

Data Interpretation & Expected Results

The ¹H NMR spectrum provides five key sets of signals for the parent compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (-CH O)9.0 - 10.0Singlet (s)1HHighly deshielded due to the electronegativity and magnetic anisotropy of the C=O bond.[7][8]
Aromatic (Ar-H )7.2 - 7.4 (ortho to -S)Doublet (d)2HProtons on the aromatic ring, split by adjacent aromatic protons. The AA'BB' pattern is characteristic of p-disubstitution.
Aromatic (Ar-H )7.0 - 7.2 (meta to -S)Doublet (d)2HSlightly more shielded than the ortho protons.
Aromatic Methyl (Ar-CH₃ )~2.3Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.
gem-Dimethyl (-C(CH₃ )₂)~1.4Singlet (s)6HMagnetically equivalent protons on the two methyl groups attached to the α-carbon.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

Causality: The ¹³C chemical shift is highly sensitive to the hybridization and electronic environment of the carbon atom. The carbonyl carbon of the aldehyde is the most deshielded nucleus, providing a definitive diagnostic signal.

Experimental Protocol

  • Sample Preparation: Due to the low natural abundance of ¹³C (~1.1%), a more concentrated sample is required. Aim for 50-100 mg of the analyte dissolved in ~0.7 mL of deuterated solvent.[3]

  • Data Acquisition:

    • Use the same instrument as for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

Data Interpretation & Expected Results

The proton-decoupled ¹³C NMR spectrum will show all unique carbon environments as singlets.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde (-C HO)200 - 205Extremely deshielded, characteristic of an aldehyde carbonyl carbon.[8][9]
Aromatic (ipso-C-S)138 - 142Quaternary aromatic carbon attached to the sulfur atom.
Aromatic (ipso-C-CH₃)135 - 138Quaternary aromatic carbon attached to the methyl group.
Aromatic (C H)128 - 135Aromatic methine carbons. Two distinct signals are expected.
Tertiary α-Carbon (-C (CH₃)₂)55 - 65Quaternary aliphatic carbon, shielded by alkyl groups but deshielded by the adjacent sulfur and carbonyl.
gem-Dimethyl (-C(C H₃)₂)25 - 30Equivalent methyl carbons attached to the α-carbon.
Aromatic Methyl (Ar-C H₃)~21Typical chemical shift for a tolyl methyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Causality: Electron Ionization (EI) MS bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint, revealing the mass of the parent molecule and the stability of its constituent parts. Gas Chromatography (GC) is an ideal inlet for this class of compounds due to their expected volatility.[10][11][12]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS System Parameters:

    • Inlet: Split/splitless injector at 250 °C.

    • Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

    • MS Detector: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-450.[13]

Caption: Standard workflow for GC-MS analysis.

Data Interpretation & Expected Fragments

m/z Value Proposed Fragment Fragmentation Pathway
194[M]⁺•Molecular Ion: Confirms the molecular weight.
196[M+2]⁺•Sulfur Isotope Peak: The presence of a peak ~4.4% of the M⁺• peak is diagnostic for one sulfur atom.
165[M - CHO]⁺α-Cleavage: Loss of the formyl radical (•CHO), a common pathway for aldehydes.[14]
123[CH₃C₆H₄S]⁺C-S Bond Cleavage: Formation of the stable p-thiocresol cation.
91[C₇H₇]⁺Tropylium Ion: A common rearrangement fragment from the tolyl group.
71[C₄H₇O]⁺C-S Bond Cleavage: Formation of the 2-methylpropanal cation.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: Covalent bonds vibrate at specific frequencies. IR spectroscopy measures the absorption of energy corresponding to these vibrations, allowing for the rapid identification of functional groups.

Experimental Protocol

  • Sample Preparation: As the analyte is likely a liquid or oil, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: Place the salt plates in the spectrometer sample holder.

  • Scan: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates first and subtract it from the sample spectrum.

Data Interpretation & Key Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~2820 and ~2720C-H StretchAldehyde (-CH O)Highly Diagnostic: The presence of this doublet, especially the lower frequency band, is strong evidence for an aldehyde.[7][15][16]
1740 - 1720C=O StretchAldehyde (-C=O )Strong, Sharp Peak: Confirms the presence of a saturated aliphatic carbonyl group.[14][16]
3000 - 2850C-H StretchAliphatic (CH₃)Indicates the presence of sp³ hybridized C-H bonds.
1600, 1495C=C StretchAromatic RingConfirms the presence of the benzene ring.
815C-H BendAromatic (p-subst.)Out-of-plane bending characteristic of 1,4-disubstituted aromatic rings.

UV-Visible Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy measures the absorption of light that promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[17] For this molecule, the transitions within the p-tolylsulfide chromophore are dominant.

Experimental Protocol

  • Sample Preparation: Prepare a very dilute solution (e.g., 1x10⁻⁴ M) of the analyte in a UV-transparent solvent like ethanol or acetonitrile.[18]

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Calibrate the spectrophotometer with the blank.

    • Acquire the absorption spectrum from approximately 200 to 400 nm.

Data Interpretation & Expected Absorptions

The UV spectrum is expected to be characteristic of an alkyl aryl sulfide.[19]

Approximate λₘₐₓ (nm) Transition Type Originating Moiety
~255-270π → πBenzene Ring: The secondary (B-band) absorption of the aromatic ring, perturbed by the sulfur substituent.[19]
~210-230π → πBenzene Ring: The primary (E-band) absorption of the aromatic system.[19]
>300 (weak)n → π*Aldehyde Carbonyl: This transition is formally allowed but often has a very low molar absorptivity and may be difficult to observe.[17]

Integrated Analytical Workflow

Unambiguous structural confirmation is achieved by integrating the data from all techniques. The following workflow illustrates the logical progression from initial hypothesis to final confirmation.

MS MS (m/z = 194, S isotope pattern) Result_MS Hypothesis: Formula = C₁₁H₁₄OS MS->Result_MS IR IR (1730, 2720 cm⁻¹) Result_IR Hypothesis: Contains Aldehyde & Aromatic Ring IR->Result_IR UV UV-Vis (λₘₐₓ ~260 nm) Result_UV Hypothesis: Contains Aryl Chromophore UV->Result_UV NMR ¹H & ¹³C NMR (Shifts, Couplings, Integrals) Result_NMR Evidence: Full C-H Framework & Connectivity NMR->Result_NMR Final Unambiguous Structure Confirmed: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Result_MS->Final Result_IR->Final Result_UV->Final Result_NMR->Final

Caption: Integrated workflow for structural elucidation.

Conclusion

The is a straightforward process when a multi-technique, systematic approach is employed. The aldehyde functionality provides highly diagnostic signals in both IR (C=O and C-H stretches) and NMR (δ > 9 ppm for ¹H; δ > 200 ppm for ¹³C) spectroscopy. Mass spectrometry confirms the molecular weight and the presence of sulfur, with fragmentation patterns corroborating key structural linkages. Finally, UV-Vis spectroscopy verifies the electronic nature of the aryl thioether system. By following the protocols and interpretation guides outlined in this note, researchers can achieve confident and comprehensive characterization of this important class of molecules.

References

  • Frontiers. (n.d.). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review.
  • PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology.
  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Separation Science. (2024). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thioethers 1–5 in CH3CN (2×10⁻⁵ M).
  • Royal Society of Chemistry. (n.d.). Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Western University. (n.d.). NMR Sample Preparation.
  • Vulcanchem. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - 110452-12-5.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Cornell University. (n.d.). NMR Sample Preparation - NMR and Chemistry MS Facilities.
  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts.
  • Key Organics. (n.d.). 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.
  • NPTEL. (n.d.). Module 9 Methods for Structure Determination Lecture 24 UV-vis and Mass Spectrocopies.
  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Journal of Food and Drug Analysis. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves.
  • LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

Method

use of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in the synthesis of heterocyclic compounds

An Application Guide to the Synthesis of Heterocyclic Compounds from 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique structures enabling a vast range of biological activities.[1][2] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in the discovery of new therapeutic agents.[2] 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a compelling starting material in this endeavor. Its structure is distinguished by two key reactive centers: an electrophilic aldehyde group and a nucleophilic thioether linkage.[3] This bifunctionality allows it to serve as a versatile precursor for a variety of heterocyclic systems.

This guide provides detailed application notes and protocols for the synthesis of thiophenes, pyrazoles, and isoxazoles, leveraging the unique reactivity of this α-sulfanyl aldehyde. The methodologies are grounded in well-established synthetic transformations, adapted to demonstrate the utility of this specific reagent.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
CAS Number 110452-12-5[3][4]
Molecular Formula C₁₁H₁₄OS[3][4]
Molecular Weight 194.30 g/mol [3][4]
Physical State Liquid/Oil (Inferred)[3]
Solubility Soluble in organic solvents; poorly soluble in water (Predicted)[3]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Store in a cool, dry place away from oxidizing agents.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Application Note 1: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7] A key variation of this reaction utilizes an α-sulfanylaldehyde, making 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal an ideal substrate.[8] The reaction proceeds through an initial Knoevenagel-Cope condensation, followed by an intramolecular cyclization to form the thiophene ring.[8]

Mechanistic Rationale

The reaction is initiated by a base-catalyzed condensation between the aldehyde group of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and an active methylene compound (e.g., malononitrile). This forms an α,β-unsaturated nitrile intermediate.[8] The subsequent step involves an intramolecular attack of the sulfur atom onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product. This pathway provides a direct and efficient route to highly functionalized thiophenes, which are valuable scaffolds in drug discovery.[9][10]

Gewald_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product SM1 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal P1 Knoevenagel-Cope Condensation SM1->P1 SM2 Active Methylene Compound (e.g., Malononitrile) SM2->P1 P2 Intramolecular Cyclization & Tautomerization P1->P2 Base Catalyst (e.g., Piperidine) FP Polysubstituted 2-Aminothiophene P2->FP caption Workflow for Gewald Synthesis

Workflow for Gewald Synthesis
Experimental Protocol

Objective: To synthesize 4,4-dimethyl-5-(4-methylphenyl)sulfanyl-4,5-dihydrothieno[2,3-c]pyridin-3-amine (hypothetical product from malononitrile).

Materials:

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (Solvent)

  • Hexane (for recrystallization)

Procedure:

  • To a solution of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.94 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask, add malononitrile (0.66 g, 10 mmol).

  • Add piperidine (0.1 mL, ~1 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/hexane solvent system to yield the final 2-aminothiophene derivative.

  • Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ReagentMolar Eq.Role
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal1.0Aldehyde & Thioether Source
Malononitrile1.0Active Methylene Source
Piperidine0.1Base Catalyst
Ethanol-Solvent

Application Note 2: Synthesis of Pyrazole Derivatives via a Two-Step Condensation

Pyrazoles are a class of nitrogen-containing heterocycles widely found in pharmaceuticals.[11] A common synthetic route involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl equivalent.[12][13] Here, we propose a two-step sequence starting from 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Mechanistic Rationale

The synthesis begins with a Knoevenagel condensation of the starting aldehyde with an active methylene compound, such as diethyl malonate, in the presence of a base. This creates a highly reactive α,β-unsaturated ester (a Michael acceptor). In the second step, this intermediate undergoes a cyclocondensation reaction with hydrazine hydrate. The reaction proceeds via initial Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.

Pyrazole_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclocondensation S1_Start1 Starting Aldehyde S1_Proc Base-catalyzed Condensation S1_Start1->S1_Proc S1_Start2 Diethyl Malonate S1_Start2->S1_Proc S1_Int α,β-Unsaturated Ester (Intermediate) S1_Proc->S1_Int S2_Start1 Intermediate from Step 1 S2_Proc Michael Addition & Intramolecular Cyclization S2_Start1->S2_Proc S2_Start2 Hydrazine Hydrate S2_Start2->S2_Proc S2_Prod Substituted Pyrazole S2_Proc->S2_Prod caption Two-Step Pyrazole Synthesis

Two-Step Pyrazole Synthesis
Experimental Protocol

Objective: To synthesize a 4-substituted-1H-pyrazol-5(4H)-one derivative.

Materials:

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 eq)

  • Diethyl malonate (1.0 eq)

  • Piperidine (catalytic amount)

  • Toluene (Solvent for Step 1)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (Solvent for Step 2)

Procedure:

Step 1: Synthesis of the α,β-Unsaturated Intermediate

  • In a round-bottom flask fitted with a Dean-Stark apparatus, combine 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.94 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and a catalytic amount of piperidine (3-4 drops) in toluene (40 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • After no more water is collected (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Wash the toluene solution with 1M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of the Pyrazole

  • Dissolve the crude intermediate from Step 1 in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.55 g, 11 mmol) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated solution into ice-cold water, leading to the precipitation of the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol or by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

Reagent (Step 2)Molar Eq.Role
α,β-Unsaturated Intermediate1.0Electrophilic Substrate
Hydrazine Hydrate1.1Dinucleophile for Ring Formation
Ethanol-Solvent

Application Note 3: Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen.[14] Their synthesis can be achieved through pathways analogous to pyrazole formation, typically by reacting a β-dicarbonyl compound with hydroxylamine.[15][16] The same α,β-unsaturated intermediate generated for the pyrazole synthesis can be effectively repurposed to create isoxazoles.

Mechanistic Rationale

The mechanism mirrors that of the pyrazole synthesis. The α,β-unsaturated ester intermediate reacts with hydroxylamine hydrochloride in the presence of a base. The reaction involves a Michael addition of the hydroxylamine to the electron-deficient double bond, followed by an intramolecular cyclization (condensation) and dehydration, which results in the formation of the stable aromatic isoxazole ring. This strategy showcases the divergent potential of a common intermediate.

Isoxazole_Synthesis Start1 α,β-Unsaturated Ester (Intermediate) Proc Michael Addition & Intramolecular Cyclization Start1->Proc Start2 Hydroxylamine HCl Start2->Proc Base Base (e.g., Sodium Acetate) Base->Proc Prod Substituted Isoxazole Proc->Prod caption Isoxazole Synthesis from Intermediate

Isoxazole Synthesis from Intermediate
Experimental Protocol

Objective: To synthesize a 4-substituted-isoxazol-5(4H)-one derivative.

Materials:

  • Crude α,β-unsaturated intermediate (from Application Note 2, Step 1) (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Acetic acid (Solvent)

Procedure:

  • In a round-bottom flask, dissolve the crude α,β-unsaturated intermediate (10 mmol) in glacial acetic acid (25 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.23 g, 15 mmol) to the solution.

  • Heat the mixture to reflux (approx. 118°C) with stirring for 4-6 hours. Monitor the reaction's completion via TLC.

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid product should precipitate.

  • Stir the aqueous suspension for 20-30 minutes to complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and salts.

  • Dry the crude solid and purify by recrystallization, typically from an ethanol-water mixture, to obtain the final isoxazole product.

ReagentMolar Eq.Role
α,β-Unsaturated Intermediate1.0Electrophilic Substrate
Hydroxylamine Hydrochloride1.2N-O Dinucleophile
Sodium Acetate1.5Base (to free hydroxylamine)
Acetic Acid-Solvent

Conclusion

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal stands out as a highly adaptable and valuable precursor in synthetic organic chemistry. The protocols detailed herein demonstrate its utility in constructing diverse and medicinally relevant heterocyclic cores, including thiophenes, pyrazoles, and isoxazoles, through well-established and reliable chemical transformations. The dual reactivity of its aldehyde and thioether functionalities provides a rich platform for the development of novel molecular architectures, making it a significant tool for researchers in drug discovery and materials science.

References

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - 110452-12-5 - Vulcanchem. (n.d.).
  • Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. (n.d.). ResearchGate.
  • Gewald reaction - Wikipedia. (n.d.).
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Institutes of Health (NIH).
  • Gewald Reaction. (2025). J&K Scientific LLC.
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PubMed Central (PMC).
  • PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. (n.d.). Journal of Advanced Scientific Research.
  • International Journal of ChemTech Research. (n.d.).
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.
  • Thiophene synthesis. (n.d.). Organic Chemistry Portal.
  • 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal. (n.d.). Key Organics.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.).
  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • Heterocycles in Medicinal Chemistry II. (2024). PubMed Central (PMC).
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Welcome to the technical support center for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis is typically approached as a two-stage process: the initial formation of the precursor alcohol, 2-methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol, followed by its selective oxidation to the target aldehyde. This guide is structured to address specific issues you may encounter in each of these critical stages.

Overall Synthesis Workflow

The logical flow from starting materials to the final product involves two key transformations. Understanding this sequence is the first step in effective troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Thioetherification cluster_1 Stage 2: Selective Oxidation Isobutylene_Oxide Isobutylene Oxide + 4-Methylbenzenethiol Precursor_Alcohol 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol Isobutylene_Oxide->Precursor_Alcohol Base-catalyzed nucleophilic ring-opening Final_Product 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Precursor_Alcohol->Final_Product Mild Oxidation (e.g., Parikh-Doering)

Caption: General two-stage workflow for the synthesis.

Part 1: Troubleshooting the Thioetherification Stage

The formation of the precursor alcohol, 2-methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol, is achieved via the nucleophilic ring-opening of isobutylene oxide with 4-methylbenzenethiol (p-thiocresol). While seemingly straightforward, optimizing this step is crucial for the overall yield.

Frequently Asked Questions (FAQs)

Q1: My yield for the precursor alcohol is consistently low. What are the likely causes?

A1: Low yields in this S(_N)2-type reaction typically stem from three areas: ineffective nucleophile generation, side reactions, or suboptimal reaction conditions.

  • Ineffective Nucleophile Generation: The active nucleophile is the thiolate anion, generated by deprotonating 4-methylbenzenethiol. Incomplete deprotonation is a common issue. Thiols are more acidic than alcohols, but a sufficiently strong base is still required to drive the equilibrium to the thiolate form.[1]

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete and irreversible deprotonation of the thiol.

  • Side Reaction - Disulfide Formation: Thiolates are susceptible to oxidation, especially in the presence of air (O₂), which leads to the formation of the corresponding disulfide (4,4'-ditosyldisulfide). This consumes your nucleophile and reduces the yield.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure your solvent is degassed and your reagents are pure. Using a slight excess of the thiol can sometimes mitigate losses due to minor oxidation.[2]

  • Suboptimal Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation of the base without strongly solvating the thiolate anion, thus preserving its nucleophilicity.

    • Recommendation: Use anhydrous THF or DMF. Start the deprotonation at 0 °C to control any exotherm, then allow the reaction with the epoxide to proceed at room temperature or with gentle heating (40-50 °C) to ensure a reasonable reaction rate without promoting side reactions.

Q2: I am observing unreacted starting material (4-methylbenzenethiol) even after prolonged reaction times. Why isn't the reaction going to completion?

A2: This is a classic sign of either poor activation of the nucleophile or a deactivated electrophile.

  • Causality: If the base is not strong enough or if protic impurities (like water) are present, the thiol will not be fully converted to the more potent thiolate nucleophile.[1][3] The reaction rate will be sluggish, leading to incomplete conversion.

    • Troubleshooting Protocol:

      • Dry Your Glassware and Solvents: Ensure all glassware is oven-dried. Use anhydrous solvents.

      • Verify Base Potency: Use a fresh, properly stored container of your base (e.g., NaH).

      • Staged Addition: Add the base to the thiol in anhydrous solvent first. Allow it to stir for 15-30 minutes under an inert atmosphere to ensure complete thiolate formation before adding the isobutylene oxide. A color change or cessation of gas evolution (with NaH) can indicate completion.

Part 2: Troubleshooting the Selective Oxidation Stage

This is the most critical and challenging step. The goal is to oxidize the primary alcohol to an aldehyde without affecting the thioether moiety. The sulfur atom in the thioether is electron-rich and can be easily oxidized to a sulfoxide or sulfone, especially under harsh conditions.[1][4][5] Therefore, the choice of a mild and selective oxidizing agent is paramount.

Troubleshooting_Oxidation Start Low Yield or Impure Product in Oxidation Step Check_TLC Analyze Reaction Mixture by TLC/LC-MS Start->Check_TLC SM_Present Issue: Incomplete Reaction (Starting Alcohol Remains) Check_TLC->SM_Present Starting Material Dominant? Sulfoxide_Formed Issue: Over-oxidation of Sulfur (Sulfoxide/Sulfone Detected) Check_TLC->Sulfoxide_Formed New Polar Spot (Byproduct) Dominant? Other_Byproducts Issue: Other Byproducts (e.g., Thioacetal Formation) Check_TLC->Other_Byproducts Multiple Spots or Streaking? Sol_Incomplete Solution: 1. Increase equivalents of oxidant. 2. Extend reaction time. 3. Check oxidant activity. SM_Present->Sol_Incomplete Sol_Sulfoxide Solution: 1. Lower reaction temperature. 2. Use a more selective oxidant (DMP). 3. Reduce reaction time. Sulfoxide_Formed->Sol_Sulfoxide Sol_Other Solution: 1. Strictly control temperature (esp. for Swern). 2. Ensure anhydrous conditions. Other_Byproducts->Sol_Other

Caption: A logical troubleshooting flowchart for the oxidation stage.

Frequently Asked Questions (FAQs)

Q3: I'm getting a complex mixture of products, including the sulfoxide and unreacted starting material. Which oxidation method is best?

A3: A complex mixture indicates a lack of selectivity and/or incomplete reaction. Activated DMSO oxidations (like Parikh-Doering and Swern) and hypervalent iodine reagents (like Dess-Martin periodinane) are the preferred methods due to their mildness and high chemoselectivity.[6][7][8]

Oxidation Method Core Reagents Typical Temp. Advantages Disadvantages & Common Issues
Parikh-Doering [9][10]DMSO, SO₃•Pyridine, Et₃N0 °C to RTOperationally simple, non-cryogenic, minimal methyl thiomethyl ether byproduct.[9][11]Can require large excess of reagents; hygroscopic SO₃•Py complex.[9][10]
Swern Oxidation [8][12]DMSO, Oxalyl Chloride, Et₃N-78 °CHigh yields, wide functional group tolerance, easy workup.[8]Requires cryogenic temperatures; generates foul-smelling dimethyl sulfide (DMS); toxic CO gas byproduct.[8][12]
Dess-Martin (DMP) [6][7]Dess-Martin PeriodinaneRoom Temp.Very mild, neutral pH, high chemoselectivity, short reaction times, easy workup.[6][7][13]Reagent is expensive and potentially explosive; generates solid byproduct.[6]
Corey-Kim [14][15]Dimethyl sulfide (DMS), NCS, Et₃N0 °C to RTOperates at higher temperatures than Swern.[14]Risk of forming chlorinated byproducts; generates DMS.[14][16]
Pfitzner-Moffatt [17][18]DMSO, DCC, Pyridinium trifluoroacetateRoom Temp.Mild, neutral conditions.[17][19]Formation of insoluble dicyclohexylurea (DCU) complicates purification.[18][20]

Recommendation: For this specific substrate, the Parikh-Doering oxidation offers the best balance of operational simplicity, mild conditions, and selectivity, avoiding the need for cryogenic setups.

Q4: Can you provide a reliable protocol for the Parikh-Doering oxidation of 2-methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol?

A4: Certainly. This protocol is designed to maximize yield while minimizing sulfur oxidation.

  • Expert Insight: The mechanism involves the activation of DMSO by the SO₃•Pyridine complex to form a reactive sulfonium intermediate. The alcohol attacks this species, and subsequent base-mediated elimination yields the aldehyde.[9][10] It is crucial to add the DMSO dropwise to the mixture of the alcohol and the SO₃•Pyridine complex to maintain control over the reaction exotherm.

Step-by-Step Experimental Protocol: Parikh-Doering Oxidation

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the precursor alcohol (1.0 eq) and a suitable amine base like triethylamine (Et₃N, ~3.0-5.0 eq) or diisopropylethylamine (DIPEA). Dissolve the mixture in anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Activator Addition: Add the sulfur trioxide pyridine complex (SO₃•Pyridine, ~3.0 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C. The mixture will become a thick slurry.

  • Oxidant Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~5.0-7.0 eq) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed; ensure the temperature does not rise above 5-10 °C.

  • Reaction: After the DMSO addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for another 1-3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaCl (brine).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil and can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.[21]

Q5: My main byproduct has a mass consistent with the sulfoxide. How can I prevent this?

A5: The formation of 2-Methyl-2-[(4-methylphenyl)sulfinyl]propanal is a classic over-oxidation problem.

  • Causality: The sulfur atom in a thioether is more nucleophilic than the oxygen in an ether, making it susceptible to electrophilic attack by the oxidant. This is exacerbated by higher temperatures or prolonged exposure to the oxidant.

  • Preventative Measures:

    • Strict Temperature Control: For DMSO-based oxidations, do not let the temperature rise significantly, especially during the addition of reagents. For the Parikh-Doering, maintaining the reaction at 0 °C for a longer period before warming to room temperature can improve selectivity.

    • Stoichiometry is Key: Do not use a large excess of the oxidizing agent. Use the amounts recommended in the protocol.

    • Switch to a Milder System: If sulfoxide formation persists, the Dess-Martin periodinane (DMP) oxidation is an excellent alternative known for its exceptional mildness and tolerance of sensitive functional groups like thioethers.[6][7] The reaction is typically run at room temperature and is often complete in under an hour.

References

  • Parikh–Doering oxidation - Wikipedia. [Link]

  • Dess–Martin periodinane - Wikipedia. [Link]

  • Corey–Kim oxidation - Wikipedia. [Link]

  • Dess–Martin oxidation - Wikipedia. [Link]

  • DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. [Link]

  • Pfitzner–Moffatt oxidation - Grokipedia. [Link]

  • Parikh-Doering Oxidation - NROChemistry. [Link]

  • Pfitzner–Moffatt oxidation - Wikipedia. [Link]

  • Parikh–Doering oxidation - Grokipedia. [Link]

  • Swern oxidation - Wikipedia. [Link]

  • A practical improvement of odorless Corey–Kim and Swern oxidations - Royal Society of Chemistry. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. [Link]

  • Dess-Martin-Periodinane oxidation - YouTube. [Link]

  • Me2S/NCS Corey – Kim oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pfitzner-Moffatt oxidation - SynArchive. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers - PMC - NIH. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI. [Link]

  • Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [Link]

  • The fluorous Swern and Corey-Kim reaction: scope and mechanism - Organic Chemistry Portal. [Link]

  • Swern Oxidation - Organic Chemistry Portal. [Link]

  • Thioetherification scope - ResearchGate. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. [Link]

  • A novel synthesis of α‐(phenylthio)aldehydes - ResearchGate. [Link]

  • A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Royal Society of Chemistry. [Link]

  • Isobutyraldehyde - Wikipedia. [Link]

  • Reactions of Thiols - Chemistry Steps. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. [Link]

  • K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source - MDPI. [Link]

  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. [Link]

  • 2-[(4-Methylphenyl)sulfanyl]propanal 1g - Dana Bioscience. [Link]

  • 2-[4-(4-Methylphenyl)sulfanylphenyl]propanal | C16H16OS | CID 174860999 - PubChem. [Link]

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - CAS:110452-12-5 - 上海创赛. [Link]

  • (PDF) Synthesis and properties of alkylthioethanals - ResearchGate. [Link]

  • Biosynthesis of isobutyraldehyde by genetically engineered E. coli... - ResearchGate. [Link]

  • The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System - MDPI. [Link]

  • Isobutyraldehyde | C4H8O | CID 6561 - PubChem - NIH. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Welcome to the technical support center for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reaction, improve yield, and ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal typically proceeds via the α-sulfenylation of isobutyraldehyde with p-toluenethiol. A common industrial and laboratory route involves a two-step process: the formation of an α-halo-isobutyraldehyde intermediate, followed by nucleophilic substitution by the p-tolylthiolate anion. While seemingly straightforward, this pathway is prone to several competing side reactions stemming from the inherent reactivity of the aldehyde, the thiol, and the thioether product. This guide provides a question-and-answer-based troubleshooting framework to address these specific issues.

Section 1: Troubleshooting Low Yield and Purity

This section addresses the most frequently encountered issues that result in compromised yield and the presence of significant impurities.

Q1: My overall yield is consistently low (<60%), and TLC analysis shows multiple spots. What are the primary causes?

A1: Low yields in this synthesis are typically multifactorial, originating from competing reaction pathways involving both starting materials. The principal culprits are the self-condensation of isobutyraldehyde and the oxidative dimerization of p-toluenethiol.

  • Aldol Self-Condensation: Isobutyraldehyde possesses an acidic α-hydrogen. In the presence of the base used to deprotonate the thiol, it can act as a nucleophile and attack another molecule of itself, leading to the formation of 3-hydroxy-2,2,4-trimethylpentanal.[1][2] This reaction is highly temperature-dependent and is favored by strong bases and high concentrations of the aldehyde.

  • Disulfide Formation: Thiols, and their corresponding thiolates, are highly susceptible to oxidation.[3][4] Exposure to atmospheric oxygen, especially under basic conditions, can rapidly convert p-toluenethiol into di-p-tolyl disulfide. This side product is often a major contaminant and represents a direct loss of your sulfur source.

Mitigation Strategy:

  • Control the Base and Temperature: Use a base that is strong enough to deprotonate the thiol but not so strong as to excessively promote aldol condensation. Potassium carbonate is often a suitable choice.[5][6] Crucially, maintain a low reaction temperature (0-5 °C) during base addition and the initial phase of the reaction.

  • Inert Atmosphere: The entire reaction, from the deprotonation of the thiol to the final quench, must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent oxidative disulfide formation.

  • Order of Addition: Add the α-chloro-isobutyraldehyde slowly to a pre-formed solution of the potassium p-tolylthiolate. This ensures that the concentration of the enolizable aldehyde is kept to a minimum at any given time, disfavoring the bimolecular aldol reaction.

Q2: I have a significant amount of a white, crystalline solid that has been identified as di-p-tolyl disulfide. How can I eliminate this impurity?

A2: The formation of di-p-tolyl disulfide is almost exclusively due to the oxidation of p-toluenethiol. This can occur before the reaction begins (if the starting material is old or has been improperly stored) or during the reaction itself.

Causality & Prevention:

  • Mechanism: The oxidation is often a metal-catalyzed or base-catalyzed radical process involving atmospheric oxygen. Two thiyl radicals (RS•) combine to form the disulfide bond (R-S-S-R).

  • Protocol-Level Prevention:

    • Degas Solvents: Before use, thoroughly degas your reaction solvent (e.g., DMF, acetonitrile) by sparging with nitrogen or argon for at least 30 minutes.

    • Use Fresh Thiol: Ensure your p-toluenethiol is fresh and has been stored under an inert atmosphere. If in doubt, purify it by distillation under reduced pressure.

    • Strictly Anaerobic Conditions: As mentioned in A1, maintain a positive pressure of an inert gas throughout the experiment. Use glassware that is flame-dried under vacuum to remove adsorbed oxygen and moisture.

Workflow Diagram: Preventing Major Side Reactions

G cluster_start Initial Setup cluster_thiol Thiolate Formation cluster_reaction Sulfenylation Reaction start Flame-dried Glassware Degassed Solvents thiol p-Toluenethiol + K2CO3 in Solvent start->thiol inert Maintain N2/Ar Atmosphere thiol->inert CRITICAL STEP: Prevents Disulfide reaction Slow addition of α-Chloro-isobutyraldehyde at 0-5 °C thiol->reaction Pre-form thiolate side_disulfide Di-p-tolyl Disulfide thiol->side_disulfide O2 Present product 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal reaction->product Forms Target Product side_aldol Aldol Adduct reaction->side_aldol >10 °C or Fast Addition

Caption: Critical control points for minimizing major side products.

Section 2: Identifying and Mitigating Minor Impurities

Even when major side reactions are controlled, minor impurities can arise from the over-oxidation of the product or other less common pathways.

Q3: My purified product appears clean by NMR, but after a few days or upon exposure to air, I notice new, more polar spots on TLC. What is happening?

A3: This is a classic sign of product instability. The thioether (sulfide) linkage in your target molecule is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[7][8][9][10] These oxidized species are significantly more polar than the parent thioether, which explains their different behavior on TLC.

  • Oxidation to Sulfoxide: R-S-R' -> R-S(=O)-R'

  • Oxidation to Sulfone: R-S(=O)-R' -> R-S(=O)₂-R'

Causality & Prevention:

  • During Workup: Oxidizing conditions can be inadvertently introduced during the workup. For example, some grades of ethyl acetate can contain peroxide impurities. Using hydrogen peroxide or other strong oxidants for cleaning glassware can leave residues.

  • During Storage: The most common cause is slow oxidation by atmospheric oxygen. This can be accelerated by light.

  • Mitigation Strategy:

    • Workup: Ensure all solvents used for extraction and chromatography are peroxide-free. A quick test with starch-iodide paper can verify this.

    • Purification: If oxidation is a persistent issue, consider adding a small amount of a mild reducing agent or antioxidant like BHT (butylated hydroxytoluene) to your chromatography solvents, if compatible with your system.

    • Storage: The final, purified product should be stored under an inert atmosphere (argon is preferable to nitrogen for long-term storage), in an amber vial, and at low temperatures (-20 °C) to minimize degradation.

Q4: I am using a strong base like sodium hydride (NaH) to deprotonate the thiol and am seeing a complex mixture of byproducts. Why is this happening?

A4: While NaH ensures complete deprotonation of the thiol, it is a very strong, non-nucleophilic base that can aggressively promote the aldol condensation of isobutyraldehyde, as discussed in Q1.[2] The highly exothermic and often heterogeneous nature of NaH reactions can create localized "hot spots" that accelerate this side reaction before the α-chloro aldehyde is even added. Furthermore, strong bases can promote other undesired pathways.

Recommendation: Avoid overly strong bases like NaH or organolithiums for this specific synthesis. Weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) provide a much better balance of reactivity, selectively deprotonating the more acidic thiol (pKa ~7) over the aldehyde α-proton (pKa ~17) while minimizing the rate of self-condensation.[11]

Section 3: Key Experimental Protocols & Data

Protocol: Optimized Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

This protocol incorporates the troubleshooting advice discussed above.

  • Setup: Under a positive pressure of nitrogen, add p-toluenethiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to degassed, anhydrous DMF.

  • Thiolate Formation: Cool the stirred suspension to 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of the potassium p-tolylthiolate. The mixture should be a uniform slurry.

  • Sulfenylation: Prepare a solution of freshly prepared α-chloro-isobutyraldehyde (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cold thiolate suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the disappearance of the thiol by TLC (e.g., 9:1 Hexanes:EtOAc, visualize with KMnO₄ stain). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by pouring it into a separatory funnel containing cold, deionized water and diethyl ether. Separate the layers. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted thiol), water, and brine.

  • Purification & Storage: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oil should be purified promptly by flash column chromatography on silica gel. Store the final product as described in A3.

Table 1: Common Side Products and Their Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Cause
Di-p-tolyl disulfideC₁₄H₁₄S₂246.40Oxidation of p-toluenethiol
3-Hydroxy-2,2,4-trimethylpentanalC₈H₁₆O₂144.21Aldol condensation of isobutyraldehyde
2-Methyl-2-[(4-methylphenyl)sulfinyl]propanalC₁₁H₁₄O₂S210.29Oxidation of product
2-Methyl-2-[(4-methylphenyl)sulfonyl]propanalC₁₁H₁₄O₃S226.29Over-oxidation of product

Diagram: Competing Reaction Pathways

G Iso Isobutyraldehyde Product Target Product Iso->Product Desired Reaction (Controlled Temp, N2) Aldol Aldol Adduct Iso->Aldol + Isobutyraldehyde (Base, >10°C) Thiol p-Toluenethiolate Thiol->Product Desired Reaction (Controlled Temp, N2) Disulfide Disulfide Thiol->Disulfide + O2 Sulfoxide Sulfoxide Product->Sulfoxide [O] Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Major competing pathways in the synthesis.

References

  • Rastogi, R., & Kaushal, R. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical, 157(1-2), 281-287. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • Bras, J. L., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 409-414. Available at: [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Garnier, T., et al. (2022). Thia-Michael Reaction. Encyclopedia MDPI. Available at: [Link]

  • Garnier, T., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4524. Available at: [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Reagentless Polymerization Reaction. Chemistry of Materials, 26(1), 724-744. Available at: [Link]

  • Wikipedia contributors. (2023). Thiol. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wasilewski, T., et al. (2014). Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester). ResearchGate. Available at: [Link]

  • Zarei, A. (2014). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 5(6), 1837-1848. Available at: [Link]

  • Wikipedia contributors. (2023). Isobutyraldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Varma, R. S., et al. (1992). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Synthetic Communications, 22(12), 1755-1763. Available at: [Link]

  • Musgrave, R. A., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093-3100. Available at: [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Reagentless Polymerization Reaction. Chemistry of Materials, 26(1), 724-744. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

  • Kumar, N., et al. (2018). Stereoselective Synthesis of α-ʟ-Rhamnopyranosides from ʟ-Rhamnal Employing Ruthenium-Catalysis. Chemistry - An Asian Journal, 13(17), 2419-2423. Available at: [Link]

  • Varma, R. S., et al. (1992). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. Available at: [Link]

  • Grzesik, M., & Krawczyk, B. (2014). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 4(4), 463-470. Available at: [Link]

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Troubleshooting

Technical Support Center: Strategies for Preventing Sulfanyl Group Oxidation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of sulfanyl (thiol) groups during chemical reactions. The unique reactivity of the thiol group, while synthetically valuable, makes it highly susceptible to undesired oxidation, primarily to disulfides. This guide is designed to provide both foundational knowledge and actionable protocols to protect the integrity of your sulfanyl-containing molecules.

Introduction: The Challenge of Thiol Oxidation

The sulfanyl group (-SH), found in cysteine residues and various small molecules, is one of the most reactive functional groups.[1][2] Its sulfur atom can exist in multiple oxidation states, making it prone to oxidation by mild agents, including atmospheric oxygen, especially at neutral or alkaline pH.[3][4][5] This process, often catalyzed by trace metal ions, leads to the formation of a disulfide bond (R-S-S-R), which can drastically alter the structure and function of peptides, proteins, and other molecules.[3][6]

Effective management of thiol reactivity is therefore critical. This involves two primary strategies: the use of reducing agents to maintain a reducing environment or reverse unwanted oxidation, and the application of protecting groups to temporarily mask the thiol's reactivity during synthetic steps where it is not the intended reaction site.[7][8]

Frequently Asked Questions (FAQs)

Q1: My thiol-containing compound is degrading upon storage or during my reaction. What is happening?

A: The most common degradation pathway for thiols is oxidation to disulfides.[4][9] This is a redox reaction where two thiol groups lose a hydrogen atom each and form a sulfur-sulfur bond.[10][11] This process can be accelerated by:

  • Exposure to Air (Oxygen): Atmospheric oxygen is a common culprit, particularly in solutions with a neutral to alkaline pH, which favors the formation of the more nucleophilic thiolate anion (RS⁻).[3][5][12]

  • Presence of Metal Ions: Divalent metal ions like Cu²⁺ and Fe³⁺ can act as catalysts for thiol oxidation.[3]

  • Basic Conditions: Higher pH increases the concentration of the thiolate anion, which is more readily oxidized than the neutral thiol.[12][13]

Q2: How can I prevent the air oxidation of my free thiol?

A: To minimize air oxidation, you should work under inert conditions and control your solution's environment.

  • Degas Solvents: Before use, thoroughly degas all solvents and buffers by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[14]

  • Work Under an Inert Atmosphere: Whenever possible, perform your reactions and sample handling in a glovebox or under a steady stream of nitrogen or argon.[15]

  • Control pH: Keep the pH of your solution acidic if your compound is stable under these conditions, as the protonated thiol (RSH) is less susceptible to oxidation than the thiolate anion (RS⁻).[12]

  • Add a Scavenger/Reducing Agent: For short-term stability, consider adding a slight excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your solution.[3][16]

Q3: What's the difference between DTT, TCEP, and β-mercaptoethanol (BME)? Which one should I use?

A: These are all reducing agents used to cleave disulfide bonds or keep thiols in their reduced state, but they have different properties.[7][16]

  • β-Mercaptoethanol (BME): A monothiol that is effective but requires a large excess to drive the equilibrium towards the reduced state. It is volatile and has a strong, unpleasant odor.[17]

  • Dithiothreitol (DTT): A dithiol that is a much stronger reducing agent than BME because it forms a stable intramolecular disulfide ring after reducing a target disulfide bond.[18][19] However, DTT is less stable in solution, especially in the presence of air.[18]

  • Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent that is highly effective, stable in air, odorless, and water-soluble.[16][19] A key advantage of TCEP is that it does not contain a thiol group itself, making it compatible with subsequent thiol-specific reactions like maleimide conjugations without needing to be removed first.[15]

ReagentTypeKey AdvantagesKey Disadvantages
β-Mercaptoethanol (BME) MonothiolInexpensiveStrong odor, volatile, requires large excess.[17]
Dithiothreitol (DTT) DithiolHighly effective, forms stable cyclic product.[18]Unstable in air, can interfere with some assays.
TCEP PhosphineOdorless, air-stable, water-soluble, won't react with maleimides.[15][16][19]More expensive than thiol-based reagents.
Q4: How do I choose the right protecting group for my sulfanyl group?

A: The choice of a protecting group depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps.[20] An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Easy to remove in high yield under specific conditions that do not affect other functional groups.[21]

This concept is known as orthogonal protection .[22][23] For example, if you need to perform a reaction under acidic conditions, you should choose a thiol protecting group that is stable to acid but can be removed under basic, reductive, or other non-acidic conditions.

Common protecting groups for thiols include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).[24] Their stability profiles differ significantly, allowing for strategic selection.[25]

Troubleshooting Guides & Protocols

Guide 1: My Disulfide Bond Won't Reduce. What Should I Do?

If you are struggling to reduce a disulfide bond, consider the following factors and troubleshooting steps.

Potential Causes:
  • Insufficient Reducing Agent: The stoichiometry may be incorrect. Monothiols like BME require a large excess to shift the reaction equilibrium.[17]

  • Inactivated Reducing Agent: DTT can oxidize in air-saturated buffers, losing its efficacy. TCEP is more stable but can degrade over long periods.

  • Steric Hindrance: The disulfide bond may be buried within a folded protein or a sterically crowded molecule, making it inaccessible to the reducing agent.

  • Incorrect pH: The efficiency of thiol-based reducing agents is pH-dependent, as the thiolate form is the active nucleophile.

Troubleshooting Workflow

Caption: Troubleshooting workflow for failed disulfide bond reduction.

Protocol: Reduction of a Protein Disulfide Bond
  • Preparation: Prepare a buffer (e.g., 50 mM Tris-HCl, pH 8.0) and degas it thoroughly by sparging with nitrogen for at least 15 minutes.

  • Denaturation (Optional): If the disulfide is likely inaccessible, dissolve the protein in the buffer containing a denaturant like 6 M Guanidine-HCl.

  • Add Reducing Agent: Add a fresh solution of DTT to a final concentration of 10-20 mM or TCEP to 5-10 mM.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Verification: Confirm the reduction of the disulfide bond. A common method is to use Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[26] Alternatively, HPLC or mass spectrometry can be used to analyze the product.[27][28]

Guide 2: Choosing an Orthogonal Protection Strategy for a Cysteine-Containing Peptide

Synthesizing peptides with multiple cysteine residues that need to form specific disulfide bridges requires an orthogonal protection strategy.[2][29] This ensures that you can deprotect specific cysteine pairs sequentially for controlled disulfide bond formation.

Common Orthogonal Protecting Groups for Cysteine
Protecting GroupAbbreviationCleavage ConditionsStable To
Trityl TrtMild acid (e.g., TFA/TIS), Iodine (I₂)Fmoc deprotection (piperidine)
Acetamidomethyl AcmIodine (I₂), Mercury(II) acetateTFA, mild acid, piperidine
tert-Butyl tBuStrong acid (e.g., HF, TFMSA)TFA, piperidine, Iodine (I₂)
4-Methoxytrityl MmtVery mild acid (e.g., 1% TFA in DCM).[24]Piperidine, Iodine (I₂)

Table based on information from multiple sources.[24][25][30]

Workflow for Sequential Disulfide Bond Formation

This example shows the formation of two distinct disulfide bonds in a peptide containing four cysteine residues.

Orthogonal_Strategy Peptide H₂N-...(Cys(Acm))...(Cys(Trt))...(Cys(Acm))...(Cys(Trt))...-COOH Step1 Step 1: First Oxidation Iodine (I₂) Removes Acm groups Peptide->Step1 Product1 Peptide with first disulfide bond Cys(Trt) groups remain Step1->Product1 Step2 Step 2: Second Deprotection & Oxidation Mild Acid (TFA/TIS) Removes Trt groups & forms second bond Product1->Step2 FinalProduct Final Peptide with two regioselective disulfide bonds Step2->FinalProduct

Caption: Orthogonal protection for regioselective disulfide bond formation.

Protocol: On-Resin Deprotection of Mmt for Selective Modification

The Mmt group is particularly useful because it can be removed on-resin under very mild acidic conditions that leave most other protecting groups, including Trt and tBu, intact.[24]

  • Resin Swelling: Swell the peptide-bound resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM. TIS is a scavenger used to trap the carbocation released during deprotection.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and gently agitate for 30 minutes. Repeat this step once more to ensure complete removal.

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash (e.g., 10% diisopropylethylamine in DCM), and finally with your coupling solvent (e.g., DMF).

  • Confirmation: The resin now has a free thiol, ready for selective modification (e.g., alkylation, conjugation, or disulfide bond formation) while other cysteines remain protected.

Guide 3: How to Confirm the Integrity of a Sulfanyl Group

Verifying that your thiol is in its desired state (free or protected) is crucial.

Analytical Techniques:
  • Ellman's Test (DTNB Assay): A rapid and quantitative colorimetric assay for free thiols. It is excellent for confirming the presence of reduced thiols in solution but cannot distinguish between different thiol-containing species.[26]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the reduced thiol, the oxidized disulfide, and other byproducts. By comparing the retention times to known standards, you can quantify the purity of your sample.[27][31][32]

  • Mass Spectrometry (MS): MS provides precise molecular weight information. The oxidized disulfide dimer will have a mass that is 2 Da less than two molecules of the reduced monomer (due to the loss of two hydrogen atoms). This is a definitive way to detect oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR signal of the sulfanyl hydrogen (-SH) is often a broad singlet. Its disappearance, along with shifts in the signals of adjacent protons (e.g., the β-protons of cysteine), can indicate oxidation or protection.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]

  • The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Let's Talk Academy. Available at: [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. Available at: [Link]

  • What is Protection of Thiol Groups. LookChem. Available at: [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • Chapter 5 Thiol Protecting Groups. Thieme. Available at: [Link]

  • Video: Preparation and Reactions of Thiols. JoVE. Available at: [Link]

  • Thiol Oxidation Definition. Fiveable. Available at: [Link]

  • Why are reducing agents used to reduce the disulfide bonds within proteins?. Quora. Available at: [Link]

  • Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. Available at: [Link]

  • Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. PMC - NIH. Available at: [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Various Sources. Available at: [Link]

  • Chapter 6 "protection for the thiol group". ResearchGate. Available at: [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Methods for the reduction of disulfide bonds. Google Patents.
  • What are protecting groups for thiols that can be radically cleaved?. Reddit. Available at: [Link]

  • Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. PMC - NIH. Available at: [Link]

  • 3.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. ACS Publications. Available at: [Link]

  • Protecting Thiol Group in Presence of Alcohol. Reddit. Available at: [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. NIH. Available at: [Link]

  • Mechanisms of thiol‐disulfide exchange reactions catalyzed by... ResearchGate. Available at: [Link]

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Available at: [Link]

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. ResearchGate. Available at: [Link]

  • Thiols. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Thiol Handling. Reddit. Available at: [Link]

  • 6.5: Oxidation of Thiols. Chemistry LibreTexts. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. Available at: [Link]

  • Protecting Groups. University of Illinois. Available at: [Link]

  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Stability of thiol groups at different pH environments at 37°C. ResearchGate. Available at: [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. Available at: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. Available at: [Link]

Sources

Optimization

stability of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal under acidic or basic conditions

Prepared by the Office of the Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5) in their experimental workflows.[1][2][3] We will address common questions and troubleshooting scenarios related to the stability of this compound under acidic and basic conditions, providing mechanistic insights and practical protocols to ensure the integrity of your results.

Core Stability Profile: At-a-Glance

The reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is primarily dictated by two key structural features: the aldehyde functional group and the absence of hydrogens on the alpha-carbon. The thioether linkage is robust under most conditions.

ConditionStabilityPrimary Reaction Pathway / Considerations
Strong Acid (e.g., pH < 2, heat)Generally Stable Protonation and activation of the carbonyl group. The thioether bond is highly resistant to acid hydrolysis.[4][5][6]
Weak Acid (e.g., pH 3-6)Highly Stable Minimal reactivity expected. Suitable for reactions requiring mild acidic catalysis.
Neutral (e.g., pH ~7)Highly Stable The compound is stable in neutral aqueous and common organic solvents.
Weak Base (e.g., pH 8-10)Highly Stable Resistant to enolization-based side reactions due to the lack of α-hydrogens.[7][8]
Strong Base (e.g., >25% NaOH/KOH)Unstable Undergoes Cannizzaro reaction (disproportionation) upon heating.[7][9]
Frequently Asked Questions (FAQs)
Q1: My protocol requires a mild acidic workup. Is 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal stable under these conditions?

Answer: Yes, the compound is expected to be highly stable under mild acidic conditions. The thioether (sulfanyl) linkage is notably resistant to acid-catalyzed hydrolysis, a property that makes thioacetals (a related functional group) excellent protecting groups in acidic environments.[4][5][6][10]

The primary interaction with acid will be the reversible protonation of the aldehyde's carbonyl oxygen. This activation, while making the carbonyl carbon more electrophilic for desired reactions, does not inherently lead to degradation of the molecule's core structure. You can confidently proceed with reactions or workups using catalysts like acetic acid, TsOH (in catalytic amounts), or dilute HCl at or below room temperature.

Caption: Reversible activation of the aldehyde in acidic media.

Q2: I am planning a synthesis using a strong base like 50% KOH. Will the molecule degrade?

Answer: Yes, significant degradation is expected under these conditions, especially with heating. The key structural feature of your compound is the absence of any alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). Aldehydes lacking alpha-hydrogens cannot form an enolate and are therefore unable to undergo self-aldol reactions.[7][8][11]

Instead, in the presence of a strong, concentrated base, they undergo a characteristic disproportionation reaction known as the Cannizzaro reaction .[7][9] In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid (which exists as its carboxylate salt in the basic medium).

Therefore, you should anticipate the formation of 2-methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol and 2-methyl-2-[(4-methylphenyl)sulfanyl]propanoate.

Cannizzaro_Mechanism cluster_main Cannizzaro Reaction Pathway Start Aldehyde (R-CHO) OH_attack Nucleophilic Attack by OH⁻ Start->OH_attack 1. Tetrahedral_Int Tetrahedral Intermediate [R-CH(O⁻)(OH)] OH_attack->Tetrahedral_Int Hydride_Transfer Rate-Determining Step: Hydride (H⁻) Transfer Tetrahedral_Int->Hydride_Transfer 2. Carboxylic_Acid Carboxylic Acid (R-COOH) Hydride_Transfer->Carboxylic_Acid Alkoxide Alkoxide (R-CH₂O⁻) Hydride_Transfer->Alkoxide Second_Aldehyde Second Aldehyde Molecule (R-CHO) Second_Aldehyde->Hydride_Transfer Proton_Exchange Fast Proton Exchange Carboxylic_Acid->Proton_Exchange Alkoxide->Proton_Exchange Final_Carboxylate Carboxylate Salt (R-COO⁻) Proton_Exchange->Final_Carboxylate Final_Alcohol Alcohol (R-CH₂OH) Proton_Exchange->Final_Alcohol

Caption: Generalized mechanism of the base-induced Cannizzaro reaction.

Q3: While reacting the title compound with 2-butanone and NaOH, I isolated an unexpected larger molecule. What is the likely cause?

Answer: This is a classic case of a crossed aldol condensation .[12][13] While your title compound, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, cannot act as the nucleophile in an aldol reaction (as it cannot form an enolate), it is an excellent electrophile (acceptor).

The base (NaOH) deprotonates the alpha-hydrogen of 2-butanone, forming an enolate. This enolate then attacks the electrophilic carbonyl carbon of your aldehyde. The resulting aldol addition product can then dehydrate (lose water) upon heating to form a stable α,β-unsaturated carbonyl compound. Your unexpected product is likely the result of this crossed reaction.

Troubleshooting_Aldol Start Observation: Unexpected side-product in base with another ketone/aldehyde Q1 Does the title compound have α-hydrogens? Start->Q1 A1_No No. It cannot form an enolate. It can only act as an electrophile. Q1->A1_No No Q2 Does the other reactant (e.g., 2-butanone) have α-hydrogens? A1_No->Q2 A2_Yes Yes. It forms an enolate and acts as the nucleophile. Q2->A2_Yes Yes Conclusion Conclusion: Crossed Aldol Reaction Enolate from ketone attacks the title aldehyde. A2_Yes->Conclusion

Caption: Troubleshooting logic for unexpected products in basic media.

Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Assessing Stability in Acidic Media

This protocol allows for a systematic evaluation of the compound's stability across a range of acidic pH values.

Objective: To determine the degradation profile of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal under controlled acidic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Reaction Setup:

    • Label three sets of vials for each time point (e.g., T=0, T=2h, T=6h, T=24h).

    • In each vial, place 950 µL of an aqueous buffer (pH 2, 4, and 6, respectively). Use standard citrate or phosphate buffers.

    • Spike each vial with 50 µL of the stock solution to achieve a final concentration of 50 µg/mL.

  • Incubation: Store the vials at a controlled temperature (e.g., Room Temperature and 40°C).

  • Sampling & Analysis:

    • At each time point, take one vial from each pH/temperature set.

    • Quench the reaction if necessary by neutralizing with a small amount of base (e.g., NaHCO₃ solution).

    • Analyze the sample immediately by HPLC-UV or LC-MS.

  • Data Interpretation: Monitor the peak area of the parent compound. A decrease of >5% is typically considered significant degradation. Identify any new peaks as potential degradants.

Guide 2: Protocol for Forced Degradation via Cannizzaro Reaction

This protocol is designed to confirm the susceptibility of the compound to the Cannizzaro reaction.

Objective: To induce and confirm the disproportionation of the aldehyde under strong basic conditions.

Methodology:

  • Reactant Preparation: Dissolve ~100 mg of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in a minimal amount of a co-solvent like methanol or THF (e.g., 1-2 mL) in a round-bottom flask.

  • Reaction Conditions:

    • Add 5 mL of a 50% (w/v) aqueous solution of potassium hydroxide (KOH).

    • Equip the flask with a reflux condenser and heat the mixture to 60-70°C with vigorous stirring.

    • Monitor the disappearance of the starting material by TLC (staining may be required) or by taking small aliquots for LC-MS analysis (after neutralization). The reaction may take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with 10 mL of water and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the alcohol product.

    • Acidify the remaining aqueous layer carefully with concentrated HCl to pH ~1.

    • Extract the acidified aqueous layer with an organic solvent to isolate the carboxylic acid product.

  • Analysis: Characterize the isolated products using standard techniques (NMR, MS, IR) to confirm their identities as 2-methyl-2-[(4-methylphenyl)sulfanyl]propan-1-ol and 2-methyl-2-[(4-methylphenyl)sulfanyl]propanoic acid.

References
  • Wikipedia. (n.d.). Aldehyde.
  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • ScienceQuery. (2024). Enolization of aldehydes and ketones.
  • Scilit. (n.d.). Developments in the deprotection of thioacetals.
  • Vulcanchem. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - 110452-12-5.
  • Taylor & Francis Online. (2006). Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry.
  • National Institutes of Health (NIH). (n.d.).
  • Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones.
  • ResearchGate. (2005). Developments in the Deprotection of Thioacetals. Journal of Sulfur Chemistry.
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals (video).
  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
  • University Course Material. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions.
  • organicmystery.com. (n.d.). Reactions of aldehydes and ketones with alkali.
  • Química Organica.org. (n.d.). Thioacetals, hydrolysis and reduction to alkanes.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Michigan State University Chemistry. (n.d.). Carbonyl Reactivity.
  • ACS Publications. (n.d.). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.
  • BYJU'S. (n.d.). Reaction due to α-hydrogen.
  • Tokyo Chemical Industry (TCI). (n.d.). Hydrolysis of Thioacetals Using Oxidizing Reagents.
  • BenchChem. (2025). Application Notes and Protocols: Aldol Condensation Reactions of 2-Methyl-2-(methylthio)propanal.
  • Quora. (2017). Why does 2-Methylpropanal not show aldol condensation?.
  • ResearchGate. (2005).
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Dana Bioscience. (n.d.). 2-[(4-Methylphenyl)sulfanyl]propanal 1g.
  • Key Organics. (n.d.). 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal.
  • Cansaice. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - CAS:110452-12-5.
  • Chem-Impex. (n.d.). 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal.
  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Chemsrc. (2025). 2-(4-Methylphenyl)propan-2-ol | CAS#:1197-01-9.
  • Sigma-Aldrich. (n.d.). 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal | 110452-12-5.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Human Metabolome Database. (n.d.). Showing metabocard for (±)-2-Methyl-3-(2-methylphenyl)propanal (HMDB0040245).
  • PubChem. (n.d.). 2-(4-Methylphenyl)propionic acid, (R)- | C10H12O2 | CID 6951182.
  • PubChem. (n.d.). Propanal, 2-chloro-2-methyl- | C4H7ClO | CID 13513.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our aim is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your experimental outcomes.

I. Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The impurity profile of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is largely dictated by its synthetic route. A common laboratory-scale synthesis involves the nucleophilic substitution of an α-halo aldehyde with a thiolate. For instance, the reaction of 2-chloro-2-methylpropanal (derived from isobutyraldehyde) with 4-methylthiophenol in the presence of a base.

Based on this synthetic pathway, the following classes of impurities are commonly encountered:

  • Unreacted Starting Materials:

    • Isobutyraldehyde or 2-chloro-2-methylpropanal

    • 4-Methylthiophenol[1]

  • By-products from Side Reactions:

    • Bis(4-methylphenyl) disulfide

    • Aldol condensation products of isobutyraldehyde

  • Degradation Products:

    • 2-Methyl-2-[(4-methylphenyl)sulfinyl]propanal (Sulfoxide)

    • 2-Methyl-2-[(4-methylphenyl)sulfonyl]propanal (Sulfone)

    • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanoic acid (Carboxylic acid)

The following diagram illustrates the relationship between the target molecule and its common process-related impurities and degradation products.

G 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Sulfoxide/Sulfone Sulfoxide/Sulfone 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal->Sulfoxide/Sulfone Oxidation Carboxylic Acid Carboxylic Acid 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal->Carboxylic Acid Oxidation 4-Methylthiophenol 4-Methylthiophenol 4-Methylthiophenol->2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Reactant Bis(4-methylphenyl) disulfide Bis(4-methylphenyl) disulfide 4-Methylthiophenol->Bis(4-methylphenyl) disulfide Oxidation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Reactant Aldol Products Aldol Products Isobutyraldehyde->Aldol Products Self-condensation

Caption: Common impurities in the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Persistent odor of thiol in the purified product. Incomplete removal of 4-methylthiophenol.1. Perform an additional wash of the organic layer with a mild base (e.g., 1M NaOH) to deprotonate and extract the thiol into the aqueous phase. 2. Consider a second purification step, such as column chromatography.
Product appears oily and does not solidify, even at low temperatures. Presence of unreacted isobutyraldehyde or other low-melting impurities.1. Utilize the bisulfite adduct formation protocol to selectively remove the aldehyde product from non-aldehyde impurities. 2. Attempt purification by vacuum distillation if the boiling points of the components are sufficiently different.
Low yield after purification. 1. Product loss during aqueous washes. 2. Decomposition of the product during purification. 3. Incomplete regeneration of the aldehyde from its bisulfite adduct.1. Minimize the number of aqueous washes and ensure the pH of the aqueous phase is not strongly acidic or basic during extraction. 2. Avoid prolonged exposure to strong acids, bases, or high temperatures. 3. Ensure the pH is sufficiently basic (pH > 12) during the regeneration of the aldehyde from its bisulfite adduct.
Presence of a higher molecular weight impurity detected by MS. Formation of bis(4-methylphenyl) disulfide via oxidation of the starting thiol.1. During the reaction, ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purify by column chromatography; the disulfide is typically less polar than the desired product.
Broad or multiple peaks in the aldehyde region of the ¹H NMR spectrum. 1. Presence of residual isobutyraldehyde. 2. Formation of aldol condensation products.1. Purify via the bisulfite adduct method, which is highly selective for aldehydes. 2. Optimize reaction conditions to minimize the formation of aldol by-products (e.g., lower temperature, controlled addition of base).
Unexpected peaks in the HPLC or GC-MS chromatogram. 1. Oxidation of the thioether to the corresponding sulfoxide or sulfone. 2. Oxidation of the aldehyde to the carboxylic acid.1. Store the compound under an inert atmosphere and protect it from light. 2. For purification, an initial wash with a mild bicarbonate solution can remove the acidic carboxylic acid impurity. Column chromatography can separate the sulfoxide and sulfone.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 4-methylthiophenol?

A1: The most effective method is a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH). 4-methylthiophenol is acidic and will be deprotonated to the water-soluble thiophenolate, which will partition into the aqueous layer. Perform this wash after the reaction is complete and before any further purification steps.

Q2: Can I use distillation to purify 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal?

A2: While distillation is a common purification technique for liquids, its applicability here depends on the boiling points of the impurities. The target molecule is a relatively high-boiling liquid.[2] If the impurities are significantly more volatile (e.g., isobutyraldehyde), vacuum distillation could be effective. However, be cautious of thermal degradation, as aldehydes and thioethers can be sensitive to high temperatures.

Q3: Is the thioether linkage stable to the basic conditions used for bisulfite adduct regeneration?

A3: Generally, thioether linkages are stable under the basic conditions (pH > 12) used for the regeneration of aldehydes from their bisulfite adducts. However, prolonged exposure to strong bases at elevated temperatures should be avoided to minimize any potential side reactions. The regeneration should be performed at room temperature or below and the product extracted promptly.

Q4: My purified product is a clear oil, but it turns yellow over time. Why is this happening and how can I prevent it?

A4: The yellowing is likely due to the slow oxidation of the aldehyde or the thioether functionality. To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), in a sealed container protected from light, and at a low temperature (e.g., in a refrigerator or freezer). Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can also help to inhibit oxidation during storage.

Q5: What are the best analytical techniques to assess the purity of my final product?

A5: A combination of techniques is ideal.

  • GC-MS is excellent for identifying volatile impurities such as unreacted starting materials and low molecular weight by-products.

  • HPLC-UV is well-suited for quantifying the purity of the main component and detecting less volatile impurities like the disulfide, sulfoxide, sulfone, and carboxylic acid.

  • ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying impurities with characteristic signals.

IV. Experimental Protocols

Protocol 1: General Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

Workflow Diagram:

G Crude Product in Organic Solvent Crude Product in Organic Solvent Wash with 1M HCl Wash with 1M HCl Crude Product in Organic Solvent->Wash with 1M HCl Wash with sat. NaHCO3 Wash with sat. NaHCO3 Wash with 1M HCl->Wash with sat. NaHCO3 Wash with Brine Wash with Brine Wash with sat. NaHCO3->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: Liquid-liquid extraction workflow for initial purification.

Step-by-Step Procedure:

  • After the reaction is complete, quench the reaction mixture appropriately and extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the organic layer to a separatory funnel.

  • Wash the organic layer with 1M HCl to remove any basic impurities.

  • Wash with saturated aqueous sodium bicarbonate solution to remove acidic impurities like unreacted 4-methylthiophenol and any formed carboxylic acid.[3]

  • Wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is highly selective for aldehydes and is effective for removing non-aldehydic impurities.[4][5][6]

Workflow Diagram:

G cluster_0 Adduct Formation & Separation cluster_1 Aldehyde Regeneration Crude Product Crude Product Dissolve in THF/MeOH Dissolve in THF/MeOH Crude Product->Dissolve in THF/MeOH Add sat. NaHSO3 Add sat. NaHSO3 Dissolve in THF/MeOH->Add sat. NaHSO3 Separate Layers Separate Layers Add sat. NaHSO3->Separate Layers Aqueous Layer (Adduct) Aqueous Layer (Adduct) Separate Layers->Aqueous Layer (Adduct) Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Add Organic Solvent Add Organic Solvent Aqueous Layer (Adduct)->Add Organic Solvent Add 10M NaOH (pH>12) Add 10M NaOH (pH>12) Add Organic Solvent->Add 10M NaOH (pH>12) Extract Product Extract Product Add 10M NaOH (pH>12)->Extract Product Dry & Concentrate Dry & Concentrate Extract Product->Dry & Concentrate Pure Aldehyde Pure Aldehyde Dry & Concentrate->Pure Aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Procedure:

  • Dissolve the crude product in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or methanol.

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • Add a water-immiscible organic solvent (e.g., diethyl ether) and water to the mixture and transfer to a separatory funnel.

  • Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.

  • To regenerate the aldehyde, add an equal volume of an organic solvent to the aqueous layer containing the adduct.

  • Slowly add a concentrated solution of sodium hydroxide (e.g., 10M NaOH) with stirring until the pH is strongly basic (pH > 12).

  • Extract the regenerated aldehyde into the organic layer.

  • Separate the layers, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.

V. Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and quantifying non-volatile impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for detecting volatile impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

VI. References

  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.

  • University of Rochester, Department of Chemistry. Workup: Aldehydes.

  • Pharma Specialists. (2024). Basic Concepts of Organic and Inorganic Impurities.

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.

  • BenchChem. (2025). minimizing side reactions in the synthesis of sulfur-containing aldehydes.

  • Vulcanchem. 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.

  • Diva-portal.org. Bisulfite Scrubbing for Removal of Aldehydes from Frying Gases.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.

  • Chempedia - LookChem. General procedures for the purification of Aldehydes.

  • PubChem. 4-Methylbenzenethiol.

Sources

Optimization

Technical Support Center: Optimizing Reactions of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Introduction Welcome to the technical support center for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (Compound 1 ). This α-arylthio aldehyde is a valuable synthetic intermediate, notable for its sterically hindered qua...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (Compound 1 ). This α-arylthio aldehyde is a valuable synthetic intermediate, notable for its sterically hindered quaternary α-carbon.[1] While a versatile building block, its synthesis and subsequent reactions can present challenges, with low conversion rates being a primary concern for many researchers. The steric hindrance and the electronic properties of the thioether and aldehyde functionalities demand carefully optimized conditions.[1][2]

This guide is designed to provide researchers, chemists, and drug development professionals with a structured, in-depth approach to troubleshooting and optimizing reactions involving this compound. We will address common failure points in both the synthesis of the compound and its use as a reactant, moving beyond simple procedural steps to explain the underlying chemical principles governing success.

Section 1: Troubleshooting the Synthesis of Compound 1

The most common source of low final product yield originates from the initial synthesis of the α-thioaldehyde itself. Low conversion at this stage not only reduces the amount of available starting material but also introduces impurities that can inhibit subsequent reactions. The primary synthetic route is the α-sulfenylation of 2-methylpropanal (isobutyraldehyde).

Frequently Asked Questions (FAQs) - Synthesis

Q1: My α-sulfenylation of 2-methylpropanal with a p-tolylthiol source is resulting in very low conversion. What are the most likely causes?

A1: Low conversion in this reaction is almost always traced back to one of three areas: inefficient formation of the requisite nucleophile (the enol or enamine of 2-methylpropanal), competitive and irreversible side reactions, or poor quality of reagents.

Here is a systematic breakdown of potential issues:

  • Ineffective Enolate/Enamine Generation: The reaction requires the activation of 2-methylpropanal to make the α-carbon nucleophilic. In organocatalyzed systems, this proceeds through an enamine intermediate.[3][4]

    • Causality: If the catalyst is inefficient, impure, or used at the wrong loading, the concentration of the reactive enamine intermediate will be too low to sustain the reaction, leading to stalling.

  • Dominant Side Reactions: The starting aldehyde is highly prone to self-condensation.

    • Causality: 2-methylpropanal can undergo a rapid self-aldol condensation under basic conditions or even with some amine catalysts, especially at elevated temperatures. This parasitic reaction consumes the starting material, directly reducing the yield of the desired product.

  • Reagent Purity and Handling:

    • 2-Methylpropanal Quality: Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid (2-methylpropanoic acid). This acid can neutralize the base or catalyst, halting the reaction. It is crucial to use freshly distilled or high-purity aldehyde.

    • Thiol Oxidation: The sulfur source, 4-methylthiophenol, can be oxidized to form di-p-tolyl disulfide. This disulfide is generally unreactive as an electrophile in this context and represents a loss of the key sulfur reagent.

Q2: I'm observing a significant amount of a high-molecular-weight, viscous substance along with my desired product. What is it and how can I prevent its formation?

A2: This is a classic sign of uncontrolled self-aldol condensation of the 2-methylpropanal starting material. The initial aldol adduct can undergo subsequent condensation and polymerization reactions, leading to a complex mixture of oligomers.

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow the rate of the aldol reaction, which often has a higher activation energy than the desired sulfenylation.

  • Controlled Addition: Add the 2-methylpropanal slowly to the mixture of the catalyst and the sulfur electrophile. This strategy keeps the instantaneous concentration of the free aldehyde low, favoring its reaction with the catalyst and subsequent sulfenylation over self-condensation.[5]

  • Choice of Catalyst: Sterically hindered organocatalysts, such as chiral pyrrolidine derivatives, are designed to form the enamine intermediate efficiently while sterically discouraging the bimolecular aldol reaction pathway.[3][6]

Section 2: Troubleshooting Reactions Using Compound 1

Once you have successfully synthesized and purified 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, using it as a reactant can still be challenging due to its unique structure.

Frequently Asked Questions (FAQs) - Reactivity

Q1: Nucleophilic addition to the aldehyde carbonyl of my purified Compound 1 is sluggish and gives low conversion. Why?

A1: The primary reason for the low reactivity of the aldehyde is severe steric hindrance.

  • Causality: The aldehyde carbon is flanked by a quaternary carbon atom bearing two methyl groups and a bulky 4-methylphenylsulfanyl group.[1] This steric shield makes it physically difficult for nucleophiles to approach the carbonyl carbon at the required angle for addition.

  • Electronic Effects: While the sulfur atom is electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon, the steric factor is the dominant effect controlling reactivity in this case.

Optimization Strategies:

  • Use Less Bulky Nucleophiles: Smaller nucleophiles (e.g., hydride reagents like NaBH₄, cyanide) will react more readily than bulky organometallics (e.g., Grignard reagents).[1]

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. This must be balanced against the potential for decomposition.

  • Use Lewis Acid Catalysis: A Lewis acid (e.g., MgBr₂·OEt₂, TiCl₄) can coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the rate of nucleophilic attack.

Q2: My reaction mixture darkens, and I isolate multiple unidentified products. What are the stability issues with Compound 1?

A2: α-Thioaldehydes can be less stable than their unsubstituted counterparts. Potential degradation pathways include:

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air, oxidants, or certain reaction conditions.

  • Rearrangement/Elimination: Under strongly basic or acidic conditions at elevated temperatures, rearrangement or elimination pathways may become accessible, although this is less common for this specific structure.

  • Sulfur Oxidation: The thioether can be oxidized to a sulfoxide or sulfone, which would alter the properties and reactivity of the molecule.[1]

Recommendations:

  • Store the purified compound under an inert atmosphere (Nitrogen or Argon) at low temperatures.

  • Use degassed solvents for reactions to minimize oxidation.

  • Perform reactions at the lowest effective temperature.

Section 3: Data & Protocols

Troubleshooting Summary Table
Symptom Potential Cause Recommended Action
Synthesis: Low or no conversion1. Inactive catalyst/base 2. Oxidized aldehyde starting material1. Use fresh, high-purity catalyst/base. 2. Use freshly distilled 2-methylpropanal.
Synthesis: Formation of viscous residueSelf-aldol condensation of starting aldehyde1. Lower reaction temperature (0 °C or below). 2. Add aldehyde slowly to the reaction mixture.
Synthesis: Unreacted 4-methylthiophenol1. Inefficient enamine/enolate formation 2. Poor electrophilic sulfur source1. Check catalyst/base and conditions. 2. Ensure the sulfur source is activated (e.g., using an appropriate electrophilic reagent like N-(p-tolylthio)phthalimide).
Reactivity: Sluggish reaction of Compound 1 Steric hindrance at the carbonyl1. Use smaller nucleophiles. 2. Increase reaction temperature cautiously. 3. Employ Lewis acid catalysis.
Reactivity: Product decomposition/darkeningOxidation or thermal instability1. Run reactions under an inert atmosphere. 2. Use degassed solvents. 3. Minimize reaction time and temperature.
Diagrams: Reaction Pathways and Troubleshooting Logic

Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting Start Low Conversion Observed Check_Reagents Step 1: Verify Reagent Quality - Distill Aldehyde - Check Thiol Purity - Use Fresh Catalyst/Base Start->Check_Reagents Initial Check Optimize_Conditions Step 2: Optimize Reaction Conditions - Lower Temperature (-20°C to 0°C) - Slow Addition of Aldehyde Check_Reagents->Optimize_Conditions If reagents are pure Analyze_Side_Products Step 3: Analyze Byproducts - Isolate and characterize residue - Confirm Aldol vs. Other Pathways Optimize_Conditions->Analyze_Side_Products If conversion is still low Success High Conversion Achieved Optimize_Conditions->Success Problem Solved Analyze_Side_Products->Optimize_Conditions Feedback to refine Reaction_Mechanisms cluster_desired Desired Pathway: Organocatalyzed α-Sulfenylation cluster_side Side Reaction: Self-Aldol Condensation Aldehyde 2-Methylpropanal Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine (e.g., Pyrrolidine derivative) Adduct Iminium Ion Adduct Enamine->Adduct + Ar-S-X Sulfur Electrophilic Sulfur Source (Ar-S-X) Product Compound 1 Adduct->Product Hydrolysis Aldehyde2 2-Methylpropanal Enolate Enolate Aldehyde2->Enolate + Base/Catalyst Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + another Aldehyde

Caption: Competing reaction pathways for 2-methylpropanal under catalytic conditions.

Protocol 3.1: Optimized Organocatalyzed α-Sulfenylation

This protocol is adapted from methodologies demonstrated to be effective for the α-sulfenylation of aldehydes. [3][4] Materials:

  • Chiral pyrrolidine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • N-(p-tolylthio)phthalimide (or other suitable electrophilic sulfur source)

  • 2-Methylpropanal (freshly distilled)

  • Solvent (e.g., Dichloromethane, anhydrous)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (0.1 mmol, 10 mol%) and N-(p-tolylthio)phthalimide (1.1 mmol, 1.1 equiv.).

  • Inerting: Seal the flask, and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add freshly distilled 2-methylpropanal (1.0 mmol, 1.0 equiv.) dropwise over 20 minutes using a syringe pump. Causality Note: Slow addition is critical to maintain a low concentration of the free aldehyde, thus minimizing the rate of the bimolecular self-aldol condensation.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

References

  • Vulcanchem. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.
  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2026). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Smith, J. G., & Smith, J. G. (2014). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Beilstein Journal of Organic Chemistry, 10, 2919–2926. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalyzed α Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Organocatalyzed α Sulfenylation of Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(Phenylsulfanyl)Propanal. Retrieved from [Link]

  • Wauters, R., Billiet, S., D’hooge, D. R., De Clerck, K., & Du Prez, F. E. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 714–723. [Link]

  • PubMed. (2005). Enantioselective organocatalyzed alpha sulfenylation of aldehydes. Retrieved from [Link]

  • SemOpenAlex. (2005). Enantioselective Organocatalyzed α Sulfenylation of Aldehydes. Retrieved from [Link]

  • ResearchGate. (2012). Optimization of aldehyde derivatization. Concentration of the different.... Retrieved from [Link]

  • Hammer, S. C., Le-Phuc, P., & Bode, J. W. (2014). A Redox Esterification of α-Functionalized Aldehydes. Organic Letters, 16(24), 6484–6487. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale production of this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical, field-tested insights.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal involves a two-step process starting from isobutyraldehyde. The first step is the α-chlorination of isobutyraldehyde to produce 2-chloro-2-methylpropanal. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylthiophenol in the presence of a base.

Synthesis_Pathway A Isobutyraldehyde B 2-Chloro-2-methylpropanal A->B Step 1: α-Chlorination C 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal B->C Step 2: Nucleophilic Substitution R1 Chlorinating Agent (e.g., SO2Cl2, NCS) R1->A R2 4-Methylthiophenol, Base (e.g., NaOH, Et3N) R2->B

Caption: General two-step synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Step 1: α-Chlorination of Isobutyraldehyde

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
1. Low Yield of 2-Chloro-2-methylpropanal a. Incomplete reaction: Insufficient reaction time or temperature. b. Side reactions: Over-chlorination (di- and tri-chlorinated byproducts), aldol condensation of starting material. c. Product degradation: Instability of the α-chloro aldehyde at elevated temperatures.a. Optimize reaction conditions: Monitor the reaction progress using in-process controls (IPCs) like Gas Chromatography (GC) to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish, but not exceeding 40-50°C to minimize degradation. b. Control stoichiometry and addition rate: Use a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide - NCS) for complete conversion. Ensure slow, controlled addition of the chlorinating agent to maintain the reaction temperature and minimize localized high concentrations that can lead to over-chlorination.[1][2][3][4] c. Maintain strict temperature control: This reaction is exothermic. Utilize a reactor with efficient heat exchange capabilities (e.g., jacketed reactor with a chiller) to maintain a low and stable temperature (typically 0-10°C). This suppresses both side reactions and product decomposition.
2. Runaway Reaction a. Poor heat dissipation: Inadequate cooling capacity for the reactor size. b. Rapid addition of reagents: Adding the chlorinating agent too quickly. c. Accumulation of unreacted starting material: A delayed reaction initiation followed by a sudden, rapid conversion.a. Ensure adequate cooling: Before scaling up, perform calorimetric studies to understand the reaction's heat flow and ensure your cooling system can handle the heat output.[5][6] b. Controlled reagent addition: Use a syringe pump or a dosing funnel for the slow, continuous addition of the chlorinating agent. Link the addition rate to the internal temperature of the reactor. c. Monitor for reaction initiation: Ensure the reaction has started (e.g., via a slight exotherm) before adding the bulk of the reagent. If initiation is delayed, stop the addition until the reaction begins.
3. Dark-colored reaction mixture a. Product degradation: Decomposition of the α-chloro aldehyde. b. Presence of impurities in the starting material. a. Strict temperature control: As mentioned, maintaining a low temperature is crucial. b. Use high-purity starting materials: Ensure the isobutyraldehyde is free from acidic impurities that can catalyze side reactions. Distillation of the starting material may be necessary.

Step 2: Nucleophilic Substitution with 4-Methylthiophenol

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
1. Low Yield of Target Product a. Incomplete reaction: Insufficient reaction time, temperature, or base. b. Formation of bis(4-methylphenyl) disulfide: Oxidation of the thiolate. c. Side reactions of the aldehyde: Aldol condensation of the product or starting material.a. Optimize reaction conditions: Monitor by GC or TLC. Ensure at least one equivalent of base is used to deprotonate the thiol. Gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion. b. Maintain an inert atmosphere: The thiolate is susceptible to oxidation by atmospheric oxygen.[7][8][9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. c. Controlled addition and temperature: Add the α-chloro aldehyde slowly to the thiolate solution to maintain a low concentration of the electrophile, minimizing self-condensation. Keep the temperature moderate to prevent aldol reactions.
2. Presence of bis(4-methylphenyl) disulfide impurity a. Oxidation of the thiolate: As described above. b. Presence of oxidizing agents. a. Inert atmosphere: Crucial for preventing this side product. b. Purify reagents and solvents: Ensure no residual oxidizing agents are present from previous steps or in the solvents.
3. Difficult Work-up and Purification a. Emulsion formation during extraction. b. Product instability during distillation. c. Co-elution of impurities during chromatography. a. Brine wash: Use a saturated sodium chloride solution during the aqueous wash to help break emulsions. b. Avoid high temperatures: The product is an aldehyde and can be sensitive to heat. Use vacuum distillation for purification if necessary. For large-scale purification, consider forming the bisulfite adduct.[10][11][12][13] c. Bisulfite adduct formation: This is a highly effective method for purifying aldehydes. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[10][11][12][13]
4. Foul Odor in the Lab a. Volatility of 4-methylthiophenol. a. Proper handling of thiols: Work in a well-ventilated fume hood. Use a bleach trap for any off-gassing from the reaction.[14][15][16] Quench any residual thiol with bleach before disposal.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for the scale-up of this synthesis?

A1: The primary safety concerns are the management of exothermic reactions and the handling of hazardous materials.

  • Thermal Hazards: Both the chlorination and the nucleophilic substitution steps can be exothermic. A failure in temperature control can lead to a runaway reaction, posing a significant risk of fire and explosion, especially given the use of flammable organic solvents.[5][6][17] Always perform a thorough thermal hazard assessment before scaling up.

  • Chemical Hazards:

    • Chlorinating agents: Can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

    • 4-Methylthiophenol: Has a strong, unpleasant odor and is toxic. Handle in a fume hood and have a plan for odor control and waste neutralization (e.g., bleach).[14][15][16]

    • α-Chloro aldehydes: Are lachrymators and skin irritants.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency at scale.

  • Gas Chromatography (GC): An excellent technique for monitoring the disappearance of starting materials and the appearance of products and byproducts in both steps.

  • Thin-Layer Chromatography (TLC): A quicker, more qualitative method that can be used for rapid checks of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major components.

Q3: What materials of construction are suitable for the reactor and associated equipment?

A3: Material compatibility is critical to prevent corrosion and contamination.

  • For the α-chlorination step: Glass-lined steel reactors are ideal due to their chemical resistance to both the chlorinated compounds and any acidic byproducts.

  • For the nucleophilic substitution: Stainless steel (e.g., 316L) is generally suitable for handling thiols and bases. However, for multipurpose plants, glass-lined steel remains a versatile option.[18]

  • Gaskets and seals: Use materials with broad chemical resistance, such as PTFE or Kalrez®.

Q4: What is the best method for purifying the final product on a large scale?

A4: While vacuum distillation can be used, purification via the bisulfite adduct is often more practical and efficient for large quantities of aldehydes.[10][11][12][13]

Purification_Workflow A Crude Product (in organic solvent) B Add Saturated Sodium Bisulfite Solution A->B C Liquid-Liquid Extraction B->C D Aqueous Layer (contains bisulfite adduct) C->D Separate E Organic Layer (contains impurities) C->E Separate F Add Base (e.g., NaOH) to Aqueous Layer D->F G Extract with Organic Solvent F->G H Purified Product (in organic solvent) G->H

Caption: Workflow for the purification of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal via its bisulfite adduct.

This method is highly selective for aldehydes and allows for their separation from non-carbonyl impurities. The aldehyde can be easily regenerated by basifying the aqueous layer.

Q5: I am observing a significant amount of an unknown impurity with a higher molecular weight. What could it be?

A5: A higher molecular weight impurity could be the result of an aldol condensation reaction. The product aldehyde can react with itself or with the starting α-chloro aldehyde under basic conditions. To mitigate this, ensure slow addition of the electrophile to the nucleophile and maintain a moderate reaction temperature.

IV. Experimental Protocols

Protocol 1: α-Chlorination of Isobutyraldehyde (Illustrative)

  • Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific equipment and scale. A thorough risk assessment is mandatory.

  • Charge a jacketed reactor with isobutyraldehyde and a suitable solvent (e.g., dichloromethane).

  • Cool the reactor to 0-5°C using a chiller.

  • Slowly add a solution of N-chlorosuccinimide (NCS) in the same solvent to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 5-10°C and monitor the progress by GC until the isobutyraldehyde is consumed.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • The resulting solution of 2-chloro-2-methylpropanal is typically used directly in the next step without further purification.

Protocol 2: Nucleophilic Substitution (Illustrative)

  • Charge a separate reactor with 4-methylthiophenol and a suitable solvent (e.g., THF, DMF).

  • Purge the reactor with nitrogen.

  • Add an aqueous solution of sodium hydroxide slowly to form the sodium thiolate.

  • Slowly add the solution of 2-chloro-2-methylpropanal from Step 1 to the thiolate solution over 2-4 hours, maintaining the temperature between 20-40°C.

  • Stir the reaction at a slightly elevated temperature (e.g., 50°C) and monitor by GC until the α-chloro aldehyde is consumed.

  • Cool the reaction mixture, add water, and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by forming the bisulfite adduct as described in the FAQ section.

V. References

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • NETZSCH. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Retrieved from

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on the Organocatalytic α‐Chlorination of Aldehydes: The Role and Nature of Off‐Cycle Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2014, November 21). Thiol-promoted selective addition of ketones to aldehydes. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

  • PubMed. (2013, July 21). Thiol-addition reactions and their applications in thiol recognition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2024, January 13). Synthesis of Aldehydes and Ketones. Organic Chemistry Tutor. Retrieved from [Link]

  • SciSpace. (n.d.). Direct Organocatalytic Asymmetric α‐Chlorination of Aldehydes. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • PubMed Central. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

  • Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]

  • IChemE. (n.d.). Why reactions run away. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Retrieved from [Link]

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  • PubMed Central. (n.d.). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. Retrieved from [Link]

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  • ResearchGate. (n.d.). 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a molecule featuring a unique combination of an aldehyde, a thioether linkage, and a substituted aromatic ring.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis, highlighting the strengths of NMR spectroscopy in this context relative to other common analytical techniques. All discussions are grounded in established spectroscopic principles and supported by authoritative references.

The Subject Molecule: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS 110452-12-5) is an organosulfur compound with the molecular formula C₁₁H₁₄OS.[1][2][3] Its structure is characterized by a propanal moiety with two methyl groups at the α-position, which is in turn linked to a p-tolyl group through a sulfur atom. This combination of functional groups presents an interesting case for NMR analysis, with distinct and predictable spectral signatures.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of high-resolution and accurate NMR data, a standardized experimental protocol is crucial. The following steps outline a typical procedure for the analysis of a small organic molecule like 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as the reference point for the NMR spectrum.[5]

  • Instrument Setup:

    • The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer to ensure adequate signal dispersion.

    • The sample is inserted into the magnet, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used to acquire the ¹H NMR spectrum.

    • Key parameters to set include the spectral width (typically -2 to 12 ppm), the number of scans (usually 8 to 16 for a sample of this concentration), and the relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired. In this experiment, all proton-carbon couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

    • The spectral width is typically set from 0 to 220 ppm.[4][7]

    • Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required compared to ¹H NMR.[6][7]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is expected to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

Signal Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
AAldehyde-H9.0 - 10.0Singlet (s)1H
BAromatic-H (ortho to -S-)7.2 - 7.4Doublet (d)2H
CAromatic-H (meta to -S-)7.0 - 7.2Doublet (d)2H
DAr-CH₃2.3 - 2.4Singlet (s)3H
EC(CH₃)₂1.4 - 1.6Singlet (s)6H
Detailed Interpretation:
  • Signal A (Aldehyde Proton): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.0 and 10.0 ppm.[8][9][10][11][12] The singlet multiplicity arises because there are no adjacent protons to couple with.

  • Signals B and C (Aromatic Protons): The p-substituted benzene ring will give rise to two signals, each integrating to two protons. Due to the symmetry of the ring, the two protons ortho to the sulfur atom (Signal B) are chemically equivalent, as are the two protons meta to the sulfur (Signal C). These will appear as doublets due to coupling with their adjacent aromatic protons. The protons ortho to the electron-donating sulfur atom are expected to be slightly more shielded than those meta to it. Aromatic protons typically resonate between 6.5 and 8.4 ppm.[5][9]

  • Signal D (Aromatic Methyl Protons): The three protons of the methyl group attached to the benzene ring are equivalent and will appear as a sharp singlet, typically around 2.3-2.4 ppm.[13]

  • Signal E (α-Methyl Protons): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. They will appear as a singlet with an integration of 6H. Their proximity to the electron-withdrawing aldehyde and sulfur groups will shift them slightly downfield compared to a simple alkyl group, likely in the 1.4-1.6 ppm range.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Signal Label Assignment Predicted Chemical Shift (δ, ppm)
1Aldehyde C=O190 - 205
2Aromatic C-S135 - 140
3Aromatic C-CH₃138 - 142
4Aromatic C-H (ortho to -S-)130 - 135
5Aromatic C-H (meta to -S-)128 - 132
6Quaternary C-S50 - 60
7C(CH₃)₂25 - 35
8Ar-CH₃20 - 25
Detailed Interpretation:
  • Signal 1 (Aldehyde Carbonyl): The carbon of the aldehyde group is highly deshielded and will appear far downfield, typically in the 190-205 ppm region.[11][14][15][16] This is a very characteristic chemical shift for aldehydes.

  • Signals 2, 3, 4, and 5 (Aromatic Carbons): The aromatic carbons will resonate in the typical range of 125-150 ppm.[14] The carbon attached to the sulfur (C-S, Signal 2) and the carbon bearing the methyl group (C-CH₃, Signal 3) are quaternary and will likely have slightly different chemical shifts. The two sets of aromatic CH carbons (Signals 4 and 5) will also be distinct.

  • Signal 6 (Quaternary Carbon): The quaternary carbon atom bonded to the sulfur and the two methyl groups is expected to appear in the 50-60 ppm range.

  • Signal 7 (α-Methyl Carbons): The two equivalent methyl carbons attached to the quaternary center will give a single signal, likely in the 25-35 ppm region.

  • Signal 8 (Aromatic Methyl Carbon): The carbon of the methyl group on the aromatic ring will appear in the upfield region of the spectrum, typically between 20 and 25 ppm.[14]

Comparative Analysis: NMR vs. Other Spectroscopic Techniques

While other techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable information, NMR spectroscopy offers a more complete picture of the molecular structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Technique Information Provided for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Limitations Compared to NMR
Infrared (IR) Spectroscopy - Confirms the presence of the aldehyde C=O stretch (strong, sharp peak around 1730 cm⁻¹). - Shows characteristic C-H stretches for the aldehyde proton (around 2720 and 2820 cm⁻¹).[17][18] - Indicates the presence of aromatic C-H and C=C bonds.- Does not provide detailed information about the carbon skeleton or the connectivity of the functional groups. - Cannot distinguish between isomers with the same functional groups.
Mass Spectrometry (MS) - Determines the molecular weight of the compound (194.3 g/mol ).[1] - Provides information about fragmentation patterns, which can give clues about the structure (e.g., loss of the aldehyde group).- Fragmentation can be complex and may not always lead to an unambiguous structure. - Does not provide direct information about the relative positions of substituents on the aromatic ring.
NMR Spectroscopy (¹H and ¹³C) - Provides a complete map of the carbon-hydrogen framework. - Unambiguously determines the number of unique proton and carbon environments. - Integration in ¹H NMR gives the relative number of protons in each environment. - Coupling patterns in ¹H NMR reveal which protons are adjacent to each other, confirming connectivity.- Requires a larger sample size compared to MS. - Can be less sensitive for very complex mixtures.
Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, highlighting the central role of NMR spectroscopy.

G Unknown_Sample Unknown Sample MS Mass Spectrometry Unknown_Sample->MS Molecular Formula & Fragmentation IR IR Spectroscopy Unknown_Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Sample->NMR Connectivity & Stereochemistry Proposed_Structure Proposed Structure MS->Proposed_Structure IR->Proposed_Structure NMR->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Data Corroboration

Caption: A typical workflow for molecular structure elucidation.

Conclusion

The ¹H and ¹³C NMR analysis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal provides a wealth of structural information that is both detailed and definitive. By understanding the predictable chemical shifts and coupling patterns associated with the aldehyde, thioether, and substituted aromatic moieties, researchers can confidently assign the structure of this and similar molecules. When compared to other analytical techniques, NMR spectroscopy, particularly the combination of ¹H and ¹³C NMR, offers an unparalleled level of detail regarding molecular connectivity, making it an indispensable tool in the arsenal of the modern chemist. This guide provides the foundational knowledge and a comparative perspective to aid researchers in their structural elucidation endeavors.

References

  • Chem Help ASAP. (2022, October 7). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

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  • ResearchGate. (2025, August 6). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

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  • JoVE. (2024, April 4). Video: Carbon-13 (¹³C) NMR: Overview. [Link]

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  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Introduction In the landscape of drug development and chemical research, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a principal technique for molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and chemical research, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a principal technique for molecular structure elucidation. The key to its power lies in the analysis of reproducible fragmentation patterns, which serve as a molecular fingerprint. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, an organosulfur compound featuring aldehyde and thioether functionalities.[1]

This document is designed for researchers and scientists who require a deep, mechanistic understanding of fragmentation processes. We will dissect the molecule's structure to predict its fragmentation, compare it with plausible alternatives, and provide a robust experimental protocol for empirical verification.

Predicted Fragmentation Pattern of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

The fragmentation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (Molecular Formula: C₁₁H₁₄OS, Molecular Weight: 194.3 g/mol ) is governed by the interplay of its aldehyde group, the thioether linkage, the stable aromatic ring, and the tertiary carbon center.[1] Under electron ionization, the initial event is the removal of an electron to form an energetically unstable molecular ion (M•+), which then undergoes a series of cleavage and rearrangement reactions to yield diagnostic fragment ions.[2][3]

Key Fragmentation Pathways
  • Alpha (α)-Cleavage at the Carbonyl Group: This is one of the most dominant fragmentation pathways for aldehydes.[4][5][6] The cleavage of the bond between the carbonyl carbon and the adjacent tertiary carbon is highly favored due to the formation of a resonance-stabilized acylium ion or, more significantly in this case, a highly stable tertiary carbocation adjacent to a sulfur atom. The most probable α-cleavage involves the loss of the formyl radical (•CHO).

    • [M - 29]⁺: Loss of the formyl radical (•CHO, m/z 29) results in the formation of a stable tertiary carbocation stabilized by the adjacent sulfur atom. This is predicted to be a major fragment ion at m/z 165 .

  • M-1 Peak: A characteristic feature of aldehydes is the loss of a hydrogen radical from the carbonyl group, leading to a strong M-1 peak.[4][7]

    • [M - 1]⁺: Loss of the aldehydic hydrogen (H•) yields a prominent ion at m/z 193 .

  • Cleavage of Carbon-Sulfur (C-S) Bonds: The thioether linkage provides another site for fragmentation.

    • [M - 93]⁺: Cleavage of the S-C(quaternary) bond can lead to the formation of the 4-methylphenyl (tolyl) radical and a cation at m/z 101 [S-C(CH₃)₂CHO]⁺.

    • [M - 123]⁺: Conversely, cleavage can result in the 4-methylthiophenyl radical and a cation at m/z 71 [C(CH₃)₂CHO]⁺.

    • Formation of Tolyl/Tropylium Ion: A common fragmentation for alkyl-substituted aromatic rings is the formation of the highly stable tropylium ion.[8] Cleavage of the aryl-S bond can lead to the formation of the 4-methylphenyl cation [CH₃C₆H₄]⁺, which can rearrange to the tropylium ion [C₇H₇]⁺ at m/z 91 .

  • McLafferty Rearrangement (Not Expected): The McLafferty rearrangement is a specific fragmentation that requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen.[2][4] In the structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, there are no abstractable γ-hydrogens on a flexible alkyl chain, making this rearrangement pathway highly unlikely. This absence is a key differentiating feature.

Visualization of Predicted Fragmentation

Fragmentation_Pattern Predicted EI Fragmentation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal M Molecular Ion (M•+) m/z 194 F165 [M - CHO]⁺ m/z 165 (Base Peak Candidate) M->F165 - •CHO (29 Da) F193 [M - H]⁺ m/z 193 M->F193 - H• (1 Da) F71 [C₄H₇O]⁺ m/z 71 M->F71 - •SC₇H₇ (123 Da) F91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F91 - •S-C(CH₃)₂CHO (103 Da)

Caption: Predicted major fragmentation pathways for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Summary of Predicted Fragments
m/zProposed Ion StructureFragmentation PathwayPredicted Intensity
194[C₁₁H₁₄OS]•⁺Molecular IonModerate to Low
193[C₁₁H₁₃OS]⁺α-Cleavage (Loss of H•)Moderate
165[C₁₀H₁₃S]⁺α-Cleavage (Loss of •CHO)High (Base Peak)
91[C₇H₇]⁺Aryl-S Cleavage & RearrangementHigh
71[C₄H₇O]⁺C-S Bond CleavageModerate

Comparison with Alternative Structures

To highlight the unique fragmentation fingerprint of the target molecule, we compare its predicted pattern with two structurally related alternatives. The differences in their spectra provide the basis for unequivocal identification.

Alternative 1: 3-[(4-Methylphenyl)sulfanyl]butanal (Isomer)

This isomer moves the sulfur and methyl groups, eliminating the quaternary carbon. This seemingly small change has a profound impact on the fragmentation.

  • α-Cleavage: Will lead to a fragment at m/z 137 [M - CH(CH₃)CHO].

  • McLafferty Rearrangement: This isomer does have available γ-hydrogens on the tolyl-methyl group, potentially leading to a characteristic rearrangement peak.

  • Key Differentiator: The base peak will likely not be at m/z 165. The presence of McLafferty rearrangement fragments provides a clear distinction.

Alternative 2: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan-2-one (Ketone Analog)

Replacing the aldehyde's hydrogen with a methyl group (a ketone) removes the chemistry of the aldehydic proton.

  • α-Cleavage: Will lose a methyl radical (•CH₃) to form an ion at m/z 193 or an acetyl radical (•COCH₃) to form the same ion at m/z 165 as the target compound.

  • M-1 Peak: The characteristic M-1 peak of aldehydes will be absent .

  • Key Differentiator: The absence of the m/z 193 peak (from H• loss) and the presence of a strong M-15 peak (from •CH₃ loss) clearly distinguishes the ketone from the aldehyde.

Comparative Data Summary
Feature / Fragment (m/z)Target: 2-Methyl-2-[...]-propanal Alternative 1: 3-[...]-butanal Alternative 2: 2-Methyl-2-[...]-propan-2-one
Molecular Weight194194208
M-1 Peak (m/z 193) Present and significant AbsentAbsent
Base Peak (Predicted) m/z 165 m/z 137 or otherm/z 165 or M-15
M-15 Peak Minor / AbsentMinor / AbsentPresent and significant
McLafferty Rearrangement Absent Possible Absent

Experimental Protocol for Mass Spectrum Acquisition

This protocol outlines a standard method for obtaining an electron ionization (EI) mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • System: Agilent GC-MSD (or equivalent).

    • Injection: 1 µL of the sample solution is injected in splitless mode.

    • Injector Temperature: 250°C.

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the empirical data with the predicted fragmentation pattern and reference spectra if available.

Experimental Workflow Diagram

Experimental_Workflow GC-MS Analysis Workflow A 1. Sample Preparation (1 mg/mL in DCM) B 2. GC Injection (1 µL, Splitless, 250°C) A->B C 3. Chromatographic Separation (HP-5MS Column, Temp. Program) B->C D 4. Elution & MS Transfer C->D E 5. EI Ionization (70 eV, 230°C Source) D->E F 6. Mass Analysis (Quadrupole, m/z 40-400) E->F G 7. Detection & Data Acquisition F->G H 8. Data Analysis (Spectrum vs. Prediction) G->H

Caption: Standard workflow for acquiring the mass spectrum of the target compound via GC-MS.

Conclusion

The mass spectrometry fragmentation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is predicted to be dominated by a characteristic α-cleavage leading to a base peak at m/z 165 and a significant M-1 peak at m/z 193, which is indicative of its aldehyde functionality. The presence of a tropylium ion fragment at m/z 91 further confirms the aromatic portion of the molecule. The absence of a McLafferty rearrangement provides a crucial point of differentiation from some of its isomers. By comparing these predictive fingerprints against experimental data obtained via the provided protocol, researchers can confidently identify and characterize this molecule, distinguishing it from structurally similar alternatives.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Decoding Alpha Cleavage: Understanding Mass Spectrometry of Carbonyl Compounds.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.
  • Vulcanchem. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
  • Sawicki, E., et al. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry.
  • Journal of the Chemical Society B. (n.d.). Studies in mass spectrometry. Part XIV.
  • Vareha, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

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Validation

A Researcher's Guide to the Vibrational Landscape of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: An FT-IR Spectroscopic Analysis

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone tec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to identify functional groups and provide a unique "molecular fingerprint."[1][2] This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a molecule featuring a unique combination of aldehyde, thioether, and aromatic functionalities. We will dissect its anticipated key spectral peaks, compare it with structurally similar compounds, and provide a robust experimental protocol for acquiring high-quality FT-IR data.

The Molecular Architecture: A Trio of Functionalities

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organosulfur compound with the molecular formula C₁₁H₁₄OS.[3] Its structure is characterized by a propanal group where the alpha-carbon is tertiary, bonded to two methyl groups and a (4-methylphenyl)sulfanyl (thioether) moiety.[3] This distinct arrangement of functional groups—an aldehyde, a thioether, and a para-substituted aromatic ring—gives rise to a characteristic FT-IR spectrum. Understanding the vibrational modes of each component is crucial for accurate spectral interpretation.

Deconstructing the Spectrum: Key Vibrational Signatures

The Aldehyde Group: A Telltale Carbonyl Stretch

The most prominent feature in the FT-IR spectrum of an aldehyde is the strong C=O stretching vibration.[4][5] For saturated aliphatic aldehydes, this peak typically appears around 1730-1720 cm⁻¹.[6] However, conjugation with an aromatic ring or a double bond can lower this frequency.[4][7] In 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, the aldehyde is not directly conjugated to the aromatic ring, so we expect the C=O stretch to be in the typical range for saturated aldehydes.

Another diagnostic feature of aldehydes is the C-H stretching vibration of the aldehyde hydrogen, which gives rise to one or two moderate bands in the 2830-2695 cm⁻¹ region, often appearing around 2720 cm⁻¹.[6][8] This peak is particularly useful for distinguishing aldehydes from ketones.

The Aromatic Ring: A Symphony of Vibrations

The para-substituted 4-methylphenyl group will produce several characteristic peaks. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (around 3030 cm⁻¹).[9][10][11][12] The spectrum will also feature a series of absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.[9][10][11] Two bands, one near 1600 cm⁻¹ and another near 1500 cm⁻¹, are usually the most intense.[9][10][11]

Furthermore, the substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[9][11][12] For a para-disubstituted ring, a strong absorption is expected in the 810-840 cm⁻¹ range.[9]

The Thioether Linkage: A Subtle Contributor

The C-S stretching vibration of thioethers typically gives rise to weak to medium absorption bands in the fingerprint region, generally between 710 and 570 cm⁻¹.[13] These peaks can sometimes be difficult to assign definitively due to their weakness and the presence of other absorptions in this region.[13][14]

Comparative Spectral Analysis

To highlight the unique spectral features of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a comparison with structurally related molecules is invaluable.

Compound Key Functional Groups Expected Key FT-IR Peaks (cm⁻¹) Distinguishing Features
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Aldehyde, Thioether, Aromatic~2960 (Aliphatic C-H), ~3030 (Aromatic C-H), ~2720 (Aldehyde C-H), ~1725 (C=O), ~1600, ~1500 (Aromatic C=C), ~820 (p-subst. C-H bend), ~700-600 (C-S)Presence of all three key functional group peaks.
2-Methyl-2-phenylpropanal Aldehyde, Aromatic~2960 (Aliphatic C-H), ~3030 (Aromatic C-H), ~2720 (Aldehyde C-H), ~1725 (C=O), ~1600, ~1500 (Aromatic C=C), ~750, ~700 (mono-subst. C-H bend)Absence of the C-S stretching peak. Different aromatic C-H bending pattern.
2-Methylpropanal Aldehyde~2960 (Aliphatic C-H), ~2720 (Aldehyde C-H), ~1730 (C=O)Absence of aromatic and thioether peaks.
p-Tolyl methyl sulfide Thioether, Aromatic~2920 (Aliphatic C-H), ~3030 (Aromatic C-H), ~1600, ~1500 (Aromatic C=C), ~810 (p-subst. C-H bend), ~700-600 (C-S)Absence of the strong C=O and aldehyde C-H stretching peaks.

This comparative table underscores how the combination of aldehyde, thioether, and aromatic peaks provides a unique spectral signature for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Experimental Protocol for FT-IR Analysis

Acquiring a high-quality FT-IR spectrum is crucial for accurate analysis. The following is a standardized protocol for analyzing a liquid sample such as 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Objective: To obtain the FT-IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in the appropriate solvent. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from the baseline.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and their corresponding predicted FT-IR vibrational modes.

Figure 1. Key functional groups of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and their associated FT-IR peaks.

Conclusion

The FT-IR spectrum of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is predicted to exhibit a unique and identifiable pattern of absorption bands. The strong carbonyl stretch of the aldehyde, coupled with the characteristic aromatic ring vibrations and the more subtle thioether stretch, provides a comprehensive spectral fingerprint. By understanding these key features and employing a rigorous experimental protocol, researchers can confidently identify and characterize this and other complex organic molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones - Oregon State University. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Aldehyde IR Spectroscopy - Berkeley Learning Hub. (2024, September 24). Retrieved from [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications - FindLight. (2019, March 27). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Principles of FTIR Spectroscopy - MSU chemistry. Retrieved from [Link]

  • FTIR spectroscopy - principles and applications | Request PDF - ResearchGate. Retrieved from [Link]

  • Principles and Applications of Fourier Transform Infra-red ( FTIR ) Process Analysis. Retrieved from [Link]

  • FTIR spectra of petroleum thioethers with different treatment - ResearchGate. Retrieved from [Link]

  • 2-(4-Methyl-2-sulfanylphenyl)propanal | C10H12OS | CID 134639399 - PubChem. Retrieved from [Link]

  • 2-[4-(4-Methylphenyl)sulfanylphenyl]propanal | C16H16OS | CID 174860999 - PubChem. Retrieved from [Link]

  • 2-Methyl-2-(Phenylsulfanyl)Propanal | C10H12OS | CID 2769047 - PubChem. Retrieved from [Link]

  • Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO - Doc Brown. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and Other Alpha-Thioaldehydes

This guide provides an in-depth comparison of the chemical reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal with other alpha-thioaldehydes. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal with other alpha-thioaldehydes. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced behavior of this class of organosulfur compounds. The discussion is grounded in fundamental principles of organic chemistry, supported by experimental observations from peer-reviewed literature.

Introduction: The Unique Chemical Landscape of Alpha-Thioaldehydes

Alpha-thioaldehydes, characterized by a sulfur-containing substituent at the carbon adjacent to the aldehyde carbonyl group, represent a fascinating class of molecules with dual reactivity. The interplay between the electrophilic carbonyl carbon and the nucleophilic sulfur atom, modulated by the structure of the carbon skeleton, dictates their chemical behavior.

Historically, the synthesis and isolation of alpha-thioaldehydes have been challenging due to their propensity for oligomerization and decomposition.[1][2] However, modern synthetic strategies, particularly those employing the concept of "umpolung" or polarity reversal, have enabled the generation and in-situ utilization of these versatile intermediates.[3][4][5][6][7] An umpolung strategy allows for the α-functionalization of aldehydes with nucleophiles like thiols, a transformation that is otherwise challenging.[3][4][5][6][7] This is often achieved through organocatalytic enamine activation followed by oxidation to create an electrophilic alpha-carbon susceptible to nucleophilic attack.[3][5][6]

This guide focuses on a specific, structurally distinct alpha-thioaldehyde, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal . Its unique features provide a valuable platform for comparing and contrasting reactivity trends across the broader family of alpha-thioaldehydes.

Structural Dissection of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

The reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a direct consequence of its molecular architecture (CAS Number: 110452-12-5).[8][9] Key structural elements must be considered to understand its chemical personality:

  • Aldehyde Functional Group: The primary site for nucleophilic addition reactions, typical of all aldehydes.[8][10][11]

  • Alpha-Sulfanyl Group: The thioether linkage introduces a sulfur atom whose electronic properties and potential for oxidation influence the molecule's overall reactivity.[8]

  • Tertiary Alpha-Carbon: The alpha-carbon is quaternary, bonded to two methyl groups, the sulfanyl moiety, and the carbonyl group. This significant steric bulk around the alpha-position is a critical differentiating feature.

  • Aromatic Moiety: The para-tolyl group ((4-methylphenyl)) can influence the electronic properties of the sulfur atom through resonance and inductive effects.

The combination of these features results in a molecule with a unique reactivity profile, balancing the characteristics of both aldehydes and thioethers.[8]

cluster_molecule Structural Features of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal cluster_features Key Reactivity Influencers mol Molecule Structure aldehyde Electrophilic Aldehyde Group mol->aldehyde Nucleophilic Addition Site sulfur Nucleophilic/ Oxidizable Sulfur mol->sulfur Oxidation Site (Sulfoxide/Sulfone) sterics Tertiary α-Carbon (Steric Hindrance) mol->sterics Shields α-position aromatic Aromatic Ring (Electronic Effects) mol->aromatic Modulates Sulfur Nucleophilicity

Caption: Key structural features governing the reactivity of the target molecule.

Comparative Reactivity Analysis

The reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is best understood when compared against other alpha-thioaldehydes categorized by their substitution at the alpha-carbon.

Electrophilicity of the Carbonyl Carbon

The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl carbon.[10][11] The reactivity of this site is governed by steric hindrance and electronics.

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: The presence of a single alkyl (propanal) chain means it is generally more reactive than a corresponding ketone, but the bulky tertiary alpha-substituent may provide some steric shielding compared to unbranched aldehydes. The electron-donating nature of the sulfanyl group can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less electrophilic than aldehydes with electron-withdrawing alpha-substituents.

  • Alpha-Thioaldehydes with Electron-Withdrawing Groups (e.g., α-sulfonyl, α-cyano): These compounds are expected to have a more electrophilic carbonyl carbon due to the inductive effect of the substituent. They would likely react faster with nucleophiles at the carbonyl center.

  • Simple Alkyl Alpha-Thioaldehydes (e.g., 2-(methylsulfanyl)propanal): These are sterically less hindered than the target molecule, likely leading to faster rates of nucleophilic addition at the carbonyl.

Reactions at the Alpha-Carbon

Reactions at the alpha-carbon, such as enolate formation, are a hallmark of carbonyl chemistry.[10]

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: This molecule lacks an alpha-hydrogen. Therefore, it cannot form an enolate and will not undergo typical alpha-carbon reactions like aldol condensations or alpha-halogenation. This is a significant point of divergence from many other aldehydes.

  • Alpha-Thioaldehydes with α-Hydrogens: These compounds can be deprotonated to form enolates, which can then act as nucleophiles. The acidity of the alpha-proton is influenced by the sulfur substituent. The ability to form enolates opens up a wide array of synthetic possibilities not available to our target molecule.

Participation in Cycloaddition Reactions

Certain classes of thioaldehydes are known to participate in cycloaddition reactions, such as the Diels-Alder reaction.

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: As a saturated aldehyde, it cannot act as a diene or dienophile in a standard Diels-Alder reaction.

  • α,β-Unsaturated Thioaldehydes: These compounds are highly reactive and can undergo [4+2] cycloadditions, acting as either the diene (C=C-C=S) or the dienophile (C=S).[12][13] They can even undergo self-dimerization through this pathway.[12][13] This reactivity is completely absent in saturated alpha-thioaldehydes like our target molecule.

Stability and Isolation

Unhindered thioaldehydes are notoriously unstable and tend to polymerize or trimerize (e.g., thioformaldehyde forming 1,3,5-trithiane).[1]

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: The significant steric bulk provided by the two alpha-methyl groups and the (4-methylphenyl)sulfanyl group likely contributes to its relative stability, making it an isolable compound.[8] This steric shielding prevents intermolecular reactions that lead to polymerization.

  • Simple/Unhindered Alpha-Thioaldehydes: These are often generated in situ and trapped immediately due to their high reactivity and instability.[1][14] The lack of steric protection allows for rapid intermolecular reactions.

cluster_target 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal cluster_primary Primary/Secondary α-Thioaldehydes cluster_unsaturated α,β-Unsaturated Thioaldehydes T_carbonyl Nucleophilic Addition (Sterically Hindered) P_carbonyl Nucleophilic Addition (Less Hindered) T_carbonyl->P_carbonyl vs. T_alpha No α-H: No Enolate Chemistry P_alpha Has α-H: Enolate Chemistry Possible T_alpha->P_alpha vs. T_stability High Steric Hindrance: Stable & Isolable P_stability Less Hindrance: Often Unstable T_stability->P_stability vs. U_stability Highly Reactive: Prone to Dimerization T_stability->U_stability vs. T_cyclo Saturated: No Diels-Alder U_cyclo Unsaturated: Diels-Alder Active T_cyclo->U_cyclo vs.

Caption: Logical comparison of reactivity pathways based on alpha-substitution.

Summary of Comparative Reactivity

The following table summarizes the key points of comparison discussed.

Feature / Reaction Type2-Methyl-2-[(4-methylphenyl)sulfanyl]propanalOther α-Thioaldehydes (with α-H)α,β-Unsaturated Thioaldehydes
Nucleophilic Addition (at C=O) Occurs; may be sterically hindered.Occurs; generally less hindered.Occurs.
Enolate Formation (at α-C) Not possible (no α-H).Possible; enables aldol-type reactions.Possible, but Diels-Alder is often dominant.
Diels-Alder Cycloaddition Not possible.Not possible.Primary reaction pathway.[12][13]
Relative Stability High; isolable due to steric bulk.Lower; often generated in situ.Low; highly reactive, prone to dimerization.[1]
Key Differentiator Steric hindrance and lack of α-H.Versatility of α-carbon chemistry.Conjugated system enabling cycloadditions.

Experimental Protocols

To provide a practical context, we describe two representative experimental procedures. The first details a general method for the synthesis of alpha-thioaldehydes, and the second outlines a common reaction of the aldehyde functional group.

Protocol 1: Synthesis via Oxidative Umpolung α-Thiolation (General)

This protocol is based on the modern organocatalytic approach for the coupling of aldehydes and thiols, which represents a powerful method for accessing alpha-thioaldehydes.[3][4][6]

Objective: To synthesize an α-thioaldehyde by coupling a parent aldehyde with a thiol.

Materials:

  • Parent aldehyde (e.g., propanal)

  • Thiol (e.g., 4-methylbenzenethiol)

  • Organocatalyst (e.g., a secondary amine like pyrrolidine)

  • Oxidant (e.g., a quinone like DDQ)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the parent aldehyde (1.2 equivalents) and the organocatalyst (0.2 equivalents) in anhydrous solvent.

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the enamine intermediate.

  • In a separate flask, dissolve the thiol (1.0 equivalent) and the oxidant (1.1 equivalents) in the anhydrous solvent.

  • Cool the enamine mixture to 0 °C using an ice bath.

  • Slowly add the thiol/oxidant solution to the enamine mixture dropwise over 30 minutes. Causality: This slow addition maintains a low concentration of the reactive intermediates, minimizing side reactions.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the solvent (e.g., Dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (the α-thioaldehyde) via flash column chromatography. Self-Validation: Characterization of the purified product by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure and purity.

Protocol 2: Oxime Formation from 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

This protocol describes a standard derivatization of the aldehyde group, a reaction well-documented for the target molecule.[8]

Objective: To confirm the presence and reactivity of the aldehyde group by converting it to an oxime.

Materials:

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate container, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in a small amount of water. Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

  • Add cold water to the concentrated mixture to precipitate the crude oxime product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure oxime. Self-Validation: The identity and purity of the product can be confirmed by melting point analysis and spectroscopic methods (NMR, IR), which should show the disappearance of the aldehyde proton signal and the appearance of characteristic oxime signals.

Conclusion

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a structurally unique alpha-thioaldehyde whose reactivity is dominated by two key features: significant steric hindrance at the alpha-position and a lack of alpha-hydrogens. These characteristics render it stable and isolable but preclude it from participating in the enolate-based chemistry and cycloaddition reactions that define the reactivity of many other alpha-thioaldehydes. While its aldehyde group undergoes typical nucleophilic additions, the reaction rates and pathways are modulated by the bulky, electron-donating alpha-substituent. Understanding these structural and reactivity distinctions is paramount for chemists aiming to leverage the synthetic potential of this intriguing class of organosulfur compounds.

References

  • Blom, J., Reyes-Rodriguez, G. J., et al. (2019). Umpolung Strategy for α-Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles . Angewandte Chemie International Edition, 58(49), 17856-17862. Available at: [Link]

  • Li, G. M., et al. (2000). On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction . The Journal of Organic Chemistry, 65(20), 6601-12. Available at: [Link]

  • Blom, J., Reyes-Rodriguez, G. J., et al. (2019). "Umpolung Strategy for α‐Functionalization of Aldehydes for the Additio" . NSUWorks. Available at: [Link]

  • Jørgensen, K. A., et al. (2019). Umpolung Strategy for α-Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles . Aarhus University. Available at: [Link]

  • Blom, J., et al. (2019). Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles . ResearchGate. Available at: [Link]

  • Jørgensen, K. A., et al. (2019). Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles . ResearchGate. Available at: [Link]

  • Okuma, K. (2002). Recent Studies on the Reactions of Thioaldehydes and Thioketones . Sulfur Reports, 23(2). Available at: [Link]

  • Thial - Wikipedia . Wikipedia. Available at: [Link]

  • Baldwin, J. E., & Lopez, R. C. G. (1983). Addition reactions of some simple thioaldehydes . Tetrahedron, 39(9), 1487-1498. Available at: [Link]

  • Kumar, M., & Francisco, J. S. (2017). Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis . Chemistry, 23(11), 2522-2526. Available at: [Link]

  • Aldehyde vs Thioaldehyde: When To Use Each One In Writing . The Content Authority. Available at: [Link]

  • Vedejs, E., et al. Thioaldehyde Diels-Alder Reactions . Penn State Research Database. Available at: [Link]

  • Vedejs, E., et al. (1986). Thioaldehyde Diels-Alder reactions . The Journal of Organic Chemistry, 51(10), 1556-1562. Available at: [Link]

  • Li, G. M., et al. (2000). On the behavior of alpha,beta-unsaturated thioaldehydes and thioketones in the Diels-Alder reaction . PubMed. Available at: [Link]

  • Aldehyde - Wikipedia . Wikipedia. Available at: [Link]

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Sources

Validation

A Comparative Analysis of the Synthetic Utility of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its Oxygen Analog

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex m...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Carbonyl compounds, particularly aldehydes and ketones, serve as foundational pillars for carbon-carbon bond formation. This guide provides a detailed comparative study of two structurally related yet electronically distinct C3 synthons: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (the thio-analog) and its oxygen counterpart, 2-hydroxy-2-methyl-1-phenylpropan-1-one .

This analysis delves into their respective reactivities, focusing on their utility in cornerstone synthetic transformations such as aldol and Michael addition reactions. By examining the influence of the α-heteroatom (sulfur vs. oxygen) and the gem-dimethyl substitution, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in synthetic design.

Structural and Electronic Profile

At first glance, the two molecules share a common structural framework: a propanal/propanone backbone with a quaternary carbon at the α-position, substituted with two methyl groups. This gem-dimethyl arrangement, as will be discussed, imparts significant steric influence on their reactivity. The key point of divergence lies in the α-substituent: a thiomethylphenyl group in the thio-analog and a hydroxyl group in the oxygen analog.

Feature2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal2-hydroxy-2-methyl-1-phenylpropan-1-one
IUPAC Name 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal2-hydroxy-2-methyl-1-phenylpropan-1-one
CAS Number 110452-12-5[1]7473-98-5
Molecular Formula C₁₁H₁₄OSC₁₀H₁₂O₂
Molecular Weight 194.3 g/mol [1]164.20 g/mol [2]
Key Functional Groups Aldehyde, ThioetherKetone, Tertiary Alcohol

The electronic properties of sulfur and oxygen are fundamentally different. Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. However, sulfur possesses accessible d-orbitals, which can influence its bonding and reactivity in ways that oxygen cannot. These electronic distinctions are expected to manifest in the reactivity of the adjacent carbonyl group.

Synthesis of the Starting Materials

An effective comparison of synthetic utility must also consider the accessibility of the starting materials.

Synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

The synthesis of α-arylthio aldehydes can be achieved through various methods. A common approach involves the α-sulfenylation of an aldehyde enolate or a related equivalent. An umpolung strategy, for instance, can be employed for the α-functionalization of aldehydes with thiols.[3][4][5][6][7] This involves the organocatalytic enamine activation and subsequent oxidation to generate an intermediate that reacts with the thiol.

Synthesis of 2-hydroxy-2-methyl-1-phenylpropan-1-one

This α-hydroxy ketone is a commercially significant compound, widely used as a photoinitiator in polymer chemistry. Its synthesis is well-established and can be achieved through methods such as the Friedel-Crafts acylation of benzene with 2-hydroxy-2-methylpropanoyl chloride. A detailed synthetic method is described in the patent literature, involving the reaction of isobutyryl chloride with benzene, followed by chlorination and subsequent hydrolysis.[8]

Comparative Reactivity in Aldol Additions

The aldol reaction is a fundamental C-C bond-forming reaction involving the addition of an enolate to a carbonyl compound. The roles of our target molecules can be as either the enolate precursor (nucleophile) or the carbonyl acceptor (electrophile). However, due to the presence of two methyl groups at the α-position, neither 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal nor 2-hydroxy-2-methyl-1-phenylpropan-1-one possess α-hydrogens, and therefore cannot form an enolate to act as the nucleophilic component in a traditional aldol reaction.[9] Their utility in this context is exclusively as electrophilic acceptors.

Theoretical Reactivity as Aldol Acceptors
  • Electronic Effects: Aldehydes are generally more reactive electrophiles than ketones.[10][11][12] This is due to both steric factors (less hindrance around the carbonyl carbon) and electronic factors (fewer electron-donating alkyl groups). Therefore, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is anticipated to be a more reactive aldol acceptor than its ketone counterpart, 2-hydroxy-2-methyl-1-phenylpropan-1-one.

  • Steric Hindrance: The gem-dimethyl group on both molecules creates significant steric bulk around the carbonyl center. This steric hindrance can be expected to decrease the rate of nucleophilic attack in both cases.

Experimental Insights and Protocols

While direct comparative studies are scarce, the literature provides insights into the behavior of related compounds. α-Thioether aldehydes have been shown to be effective electrophiles in cross-aldol reactions.

Experimental Protocol: Base-Catalyzed Aldol Condensation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal with Acetone

The following protocol is adapted from established methodologies for aldol condensations.[13][14][15]

Materials:

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add acetone (3.0 eq) to the solution.

  • Slowly add a 2 M aqueous solution of NaOH (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • For the aldol addition product, continue stirring at room temperature for 4-6 hours. For the condensation product (α,β-unsaturated ketone), heat the reaction mixture to 60 °C for 2-4 hours.[13]

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with acetone is expected to yield the β-hydroxy aldehyde, which may undergo dehydration upon heating to form the corresponding α,β-unsaturated aldehyde. The thioether moiety is generally stable under these basic conditions.

Aldol Reactivity of 2-hydroxy-2-methyl-1-phenylpropan-1-one: As a ketone, this compound is expected to be a less reactive electrophile than its aldehyde analog. Under forcing basic conditions, it could potentially undergo an aldol reaction with a suitable enolate. However, its primary application remains in photochemistry, and its use as an aldol acceptor is not widely documented in the synthetic literature.

Comparative Reactivity in Michael Additions

The Michael (or conjugate) addition is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[16] In this context, our target molecules would first need to be converted into α,β-unsaturated derivatives. This can be achieved via an aldol condensation with another carbonyl compound, as described in the previous section.

Let's consider the reactivity of the aldol condensation product of each molecule with acetone: 4-methyl-4-[(4-methylphenyl)sulfanyl]pent-2-enal and 4-hydroxy-4-methyl-3-phenylpent-1-en-3-one, respectively.

Theoretical Reactivity as Michael Acceptors
  • Electronic Effects of the α-Substituent: The electron-withdrawing or -donating nature of the α-substituent can influence the electrophilicity of the β-carbon in the α,β-unsaturated system. The sulfanyl group can act as a weak electron-donating group through resonance but is inductively withdrawing. The hydroxyl group is also inductively withdrawing. The precise electronic effect on the Michael acceptor reactivity would require more detailed computational or experimental analysis.

  • Steric Hindrance: The gem-dimethyl group at the α-position will sterically hinder the approach of a nucleophile to the β-carbon in both cases. This is likely to be a dominant factor in their reactivity as Michael acceptors.

Experimental Insights and Protocols

The thia-Michael reaction, the conjugate addition of a thiol to an α,β-unsaturated carbonyl, is a well-established and efficient reaction.[17] This suggests that organosulfur compounds are compatible with Michael reaction conditions.

Experimental Protocol: Michael Addition to the α,β-Unsaturated Aldehyde Derived from 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

This protocol outlines a general procedure for the Michael addition of a soft nucleophile, such as the enolate of diethyl malonate, to the α,β-unsaturated aldehyde.

Materials:

  • α,β-Unsaturated aldehyde (from the aldol condensation of the thio-analog)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.05 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Add a solution of the α,β-unsaturated aldehyde (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding dilute aqueous HCl until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Add water and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The conjugate addition of the malonate enolate is expected to proceed, although potentially at a slower rate due to the steric hindrance of the gem-dimethyl group.

Michael Reactivity of the Oxygen Analog Derivative: The corresponding α,β-unsaturated ketone derived from the oxygen analog would also be a potential Michael acceptor. However, given the generally lower reactivity of ketones compared to aldehydes in conjugate additions, it is plausible that this reaction would require more forcing conditions or a more reactive nucleophile.

Summary of Comparative Synthetic Utility

Reaction Type2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal2-hydroxy-2-methyl-1-phenylpropan-1-oneRationale
Role as Enolate Donor Not feasibleNot feasibleLack of α-hydrogens.
Role as Aldol Acceptor More reactiveLess reactiveAldehydes are intrinsically more electrophilic than ketones.[10][11][12]
Role as Michael Acceptor (after derivatization) Likely more reactiveLikely less reactiveThe α,β-unsaturated aldehyde derivative is expected to be more electrophilic than the corresponding ketone derivative.

Mechanistic Considerations and Workflow Diagrams

The differing reactivity stems from the electronic nature of the carbonyl group and the influence of the α-heteroatom.

Aldol Addition Workflow

Aldol_Workflow cluster_thio Thio-Analog Pathway cluster_oxy Oxygen-Analog Pathway thio_aldehyde 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal thio_product β-Hydroxy Thioether thio_aldehyde->thio_product Aldol Addition enolate Enolate of Acetone (Nucleophile) enolate->thio_product oxy_ketone 2-hydroxy-2-methyl-1-phenylpropan-1-one oxy_product β-Hydroxy Ketol oxy_ketone->oxy_product Aldol Addition (Slower) enolate2 Enolate of Acetone (Nucleophile) enolate2->oxy_product

Caption: Aldol addition workflow comparing the thio-aldehyde and oxy-ketone as electrophiles.

Michael Addition Logical Flow

Michael_Logic start Starting Material (Thio- or Oxy-Analog) aldol Aldol Condensation (e.g., with Acetone) start->aldol michael_acceptor α,β-Unsaturated Carbonyl aldol->michael_acceptor michael_product Conjugate Addition Product michael_acceptor->michael_product nucleophile Soft Nucleophile (e.g., Malonate Enolate) nucleophile->michael_product Michael Addition

Caption: Logical flow for utilizing the target compounds in Michael additions.

Conclusion and Future Outlook

This comparative guide highlights the distinct synthetic profiles of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and 2-hydroxy-2-methyl-1-phenylpropan-1-one. Due to the inherent higher reactivity of the aldehyde functional group, the thio-analog demonstrates greater potential as an electrophilic partner in both aldol and Michael-type reactions . The gem-dimethyl substitution on both molecules introduces significant steric hindrance, which tempers their reactivity but also offers opportunities for stereocontrol in asymmetric synthesis.

While the oxygen analog is a cornerstone in polymer chemistry as a photoinitiator, its utility in traditional C-C bond-forming reactions appears more limited compared to its thio-counterpart. For synthetic chemists seeking a sterically hindered C3 electrophile, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal presents a more promising option.

Future research could focus on the direct experimental comparison of these two compounds under identical reaction conditions to quantify their reactivity differences. Furthermore, exploring their application in asymmetric catalysis, leveraging the steric bulk and the electronic influence of the heteroatom, could unveil novel synthetic methodologies.

References

  • Jørgensen, K. A., et al. (2019). Umpolung Strategy for α-Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles. Angewandte Chemie International Edition, 58(49), 17856-17862. [Link]

  • Sci-Hub. Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles. [Link]

  • ResearchGate. Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles | Request PDF. [Link]

  • Aarhus University - Pure. Umpolung Strategy for α-Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles. [Link]

  • ResearchGate. Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles | Request PDF. [Link]

  • Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. [Link]

  • PMC - PubMed Central. 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol. [Link]

  • Google Patents. CN103613492B - Synthesis method of photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone.
  • Forschungszentrum Jülich. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. [Link]

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  • Quora. Considering aldol condensation, what is more reactive, aldehydes or ketones?. [Link]

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  • ResearchGate. Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. [Link]

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  • MDPI. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia. [Link]

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Comparative

validating the structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives using spectroscopic methods

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic methods for the structural validation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its derivatives. We will move beyond a simple recitation of techniques to explore the underlying rationale for experimental choices, ensuring a self-validating and robust analytical workflow.

The target molecule, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, possesses a unique combination of functional groups: a sterically hindered aldehyde, a quaternary carbon, a thioether linkage, and an aromatic ring. Each of these features presents distinct and characteristic signatures in various spectroscopic analyses. This guide will dissect these signatures and demonstrate how a multi-technique approach provides an irrefutable structural proof.

The Strategic Imperative: A Multi-faceted Spectroscopic Approach

Relying on a single spectroscopic method for structural elucidation is fraught with ambiguity. A comprehensive validation strategy leverages the complementary nature of different techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.[1][2] Mass Spectrometry (MS) offers precise molecular weight and fragmentation data, confirming elemental composition and connectivity.[3][4] Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.[5][6] By integrating data from these methods, we create a network of evidence that converges on a single, correct structure.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[1] For a molecule like 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for a complete assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~9.5Singlet (s)1HAldehyde proton (-CHO)The electronegative oxygen atom strongly deshields this proton, resulting in a characteristic downfield shift.[7] The absence of adjacent protons leads to a singlet.
b, c~7.1 - 7.3Multiplet (m) or two Doublets (d)4HAromatic protons (p-substituted ring)Protons on the p-substituted benzene ring will appear in the aromatic region. Due to symmetry, two distinct signals are expected, each integrating to 2H.
d~2.3Singlet (s)3HAromatic methyl protons (-Ar-CH₃)The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.
e~1.4Singlet (s)6HGem-dimethyl protons (-C(CH₃)₂)The two methyl groups attached to the quaternary carbon are equivalent and will appear as a single, sharp singlet integrating to 6H.
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal:

SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~200Aldehyde carbonyl (C=O)The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[8]
2, 3, 4, 5~125 - 140Aromatic carbonsFour distinct signals are expected for the p-substituted aromatic ring.
6~55Quaternary carbon (-C(CH₃)₂)The quaternary carbon atom attached to the sulfur and the aldehyde group.
7~25Gem-dimethyl carbons (-C(CH₃)₂)The two equivalent methyl carbons attached to the quaternary center.
8~21Aromatic methyl carbon (-Ar-CH₃)The methyl carbon attached to the aromatic ring.
Two-Dimensional (2D) NMR Spectroscopy for Unambiguous Assignments

While 1D NMR provides essential data, complex molecules benefit from 2D NMR to definitively establish connectivity.[2][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this molecule, it would primarily confirm the coupling within the aromatic ring system, though other long-range couplings might be observable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the aromatic protons to their respective carbons, the methyl protons to their methyl carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the overall molecular structure by showing correlations between protons and carbons over two to three bonds.[10] Key expected HMBC correlations for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal include:

    • The aldehyde proton (~9.5 ppm) correlating to the quaternary carbon (~55 ppm).

    • The gem-dimethyl protons (~1.4 ppm) correlating to the quaternary carbon (~55 ppm) and the aldehyde carbonyl carbon (~200 ppm).

    • The aromatic protons (~7.1-7.3 ppm) correlating to other carbons within the aromatic ring and potentially to the quaternary carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • Run standard COSY, HSQC, and HMBC pulse programs.

    • Optimize parameters according to the instrument's software recommendations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H NMR signals and pick peaks for all spectra.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[3]

Expected Mass Spectrometry Data for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (C₁₁H₁₄OS):

  • Molecular Ion (M⁺): The molecular weight of C₁₁H₁₄OS is 194.08 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental formula.

  • Key Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation, providing structural information. The energetically unstable molecular ion can break apart in predictable ways.[3][4]

    • α-Cleavage: Cleavage of the bond between the carbonyl group and the quaternary carbon is a likely fragmentation pathway for aldehydes.[11] This could lead to the loss of the formyl radical (•CHO, 29 Da) or the formation of an acylium ion.

    • Loss of isobutyraldehyde moiety: Cleavage of the C-S bond could lead to fragments corresponding to the thiophenol portion and the isobutyraldehyde portion.

    • Benzylic Cleavage: The aromatic ring can stabilize a positive charge, leading to characteristic fragments.

Table of Expected Fragments:

m/z (mass-to-charge ratio)Possible Fragment Ion
194[C₁₁H₁₄OS]⁺ (Molecular Ion)
165[M - CHO]⁺
123[CH₃C₆H₄S]⁺
71[C₄H₇O]⁺

Experimental Protocol: Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode.

    • Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the exact mass of the molecular ion peak.

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical formula.

Section 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Infrared spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.[5][6]

Expected IR Absorption Bands for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal:

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~2970-2850C-H stretchAliphatic (CH₃)
~2820 and ~2720C-H stretchAldehyde (CHO)
~1725C=O stretchAldehyde carbonyl
~1600, ~1500C=C stretchAromatic ring
~815C-H bendp-disubstituted aromatic ring

The most diagnostic peak in the IR spectrum would be the strong carbonyl (C=O) stretch around 1725 cm⁻¹.[6] The presence of two weaker bands in the 2700-2850 cm⁻¹ region, characteristic of the C-H stretch of an aldehyde, would provide further confirmation.[6]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: If the compound is a liquid, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal. If it is a solid, a small amount of the solid is pressed against the crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Validation PurifiedCompound Purified Compound IR FTIR Spectroscopy PurifiedCompound->IR MS Mass Spectrometry (HRMS) PurifiedCompound->MS NMR NMR Spectroscopy PurifiedCompound->NMR IR_Data Functional Groups Identified (C=O, C-H aldehyde) IR->IR_Data Acquire Spectrum MS_Data Molecular Formula Confirmed (C11H14OS) MS->MS_Data Acquire Spectrum NMR_Data ¹H, ¹³C, 2D Data (Connectivity Map) NMR->NMR_Data Acquire Spectra Structure_Validation Structure Confirmed IR_Data->Structure_Validation MS_Data->Structure_Validation NMR_Data->Structure_Validation Convergent Evidence

Caption: Workflow for spectroscopic validation.

This diagram illustrates how data from multiple, independent spectroscopic techniques converge to provide a high-confidence structural confirmation.

Visualizing NMR Connectivity with HMBC

The HMBC experiment is pivotal in piecing together the molecular puzzle. The diagram below visualizes the key long-range correlations that would be expected for the target molecule.

HMBC_Correlations cluster_structure Key Structural Fragments Aldehyde H(a)─C(1)═O Quaternary ─C(6)─ Aldehyde->Quaternary H(a) to C(6) GemDimethyl H(e)─C(7) GemDimethyl->Aldehyde H(e) to C(1) GemDimethyl->Quaternary H(e) to C(6) Aromatic Aromatic Ring (C2-5, H(b,c)) ArylMethyl H(d)─C(8) ArylMethyl->Aromatic H(d) to Ring C's

Caption: Expected key HMBC correlations.

Conclusion

The structural validation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives is a clear example of the necessity of a multi-pronged analytical approach. By systematically acquiring and interpreting data from NMR (¹H, ¹³C, and 2D), Mass Spectrometry, and IR Spectroscopy, researchers can build an unassailable case for the structure of their synthesized compounds. Each technique provides a unique piece of the puzzle, and their collective data provide a self-validating confirmation of the molecular structure. This rigorous approach is fundamental to ensuring the integrity and reproducibility of research in chemical synthesis and drug development.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanal. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanal. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanal. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 2-methylpropanal. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylpropanal. Retrieved from [Link]

  • Anuchemalagus. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Propanal IR Spectrum. Retrieved from [Link]

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  • NIST. (n.d.). Propanal Mass Spectrum. Retrieved from [Link]

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Validation

A Comparative Guide to Purity Assessment of Synthesized 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, com...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a compound featuring both aldehyde and thioether functionalities.[1] We will explore the rationale behind method development, compare it with alternative analytical techniques, and provide actionable protocols and data interpretation insights for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Discovery

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (C₁₁H₁₄OS, M.W. 194.3 g/mol ) is a versatile intermediate in organic synthesis due to the reactivity of its aldehyde group and the presence of a thioether linkage.[1] However, these reactive sites are also susceptible to side reactions during synthesis, leading to impurities that can significantly impact the compound's biological activity and safety profile. Potential impurities may include the corresponding carboxylic acid (from aldehyde oxidation), sulfoxide or sulfone (from thioether oxidation), and the alcohol resulting from aldehyde reduction.[1] Therefore, a robust analytical method to confirm purity is not just a quality control measure but a critical step in the validation of subsequent experimental data.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule like 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, which possesses moderate polarity and is soluble in organic solvents, reversed-phase HPLC is the method of choice.[1] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

The Logic Behind the Method

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation of the target compound from its potential impurities.

  • Stationary Phase: A C18 column is a standard choice for the separation of a wide range of organic molecules and is well-suited for this compound.[2] The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain the analyte and its structurally similar impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the elution of compounds with a range of polarities. This is crucial for separating the more polar oxidized impurities from the parent compound.

  • Detection: The presence of an aromatic ring in 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal allows for sensitive detection using a UV detector.[3] A wavelength of around 254 nm is generally effective for aromatic compounds. For aldehydes and ketones, detection can also be performed at longer wavelengths (e.g., 360-370 nm) after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which can enhance sensitivity and selectivity if needed.[4][5]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation (Acetonitrile/Water Gradient) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Output Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Alternative Analytical Methodologies: A Comparative Overview

While HPLC is a robust and widely used technique, other methods can provide complementary or, in some cases, superior information regarding the purity of a synthesized compound.[6][7][8]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9] Given that 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal has an estimated boiling point in the range of 320-330°C, GC analysis is feasible.[1]

Advantages over HPLC:

  • Higher Resolution: Capillary GC columns can provide significantly higher separation efficiency than HPLC columns, enabling the resolution of closely related impurities.

  • Mass Spectrometry (MS) Coupling: GC is readily coupled with MS, providing structural information about separated impurities, which is invaluable for their identification.[10][11]

Disadvantages compared to HPLC:

  • Thermal Lability: The compound must be thermally stable and volatile enough for analysis. Non-volatile or thermally labile impurities may not be detected.

  • Derivatization: For certain aldehydes, derivatization may be necessary to improve volatility or thermal stability, adding an extra step to the workflow.[12][13]

Experimental Workflow: GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in a Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Separate Capillary Column Separation (Temperature Program) Inject->Separate Detect Flame Ionization Detector (FID) or Mass Spectrometer (MS) Separate->Detect Chromatogram Generate Chromatogram/Mass Spectra Detect->Chromatogram Signal Output Integrate Integrate Peak Areas/Analyze Spectra Chromatogram->Integrate Calculate Calculate Purity/Identify Impurities Integrate->Calculate

Caption: Workflow for GC purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[14][15] Unlike chromatographic techniques that rely on the separation of components, qNMR determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[16]

Advantages over HPLC and GC:

  • Absolute Quantification: qNMR provides a direct measure of purity without the need for a reference standard of the analyte itself.[15]

  • Non-destructive: The sample can be recovered after analysis.[14][15]

  • Structural Information: The NMR spectrum provides detailed structural information, which can help in the simultaneous identification of impurities.[17]

Disadvantages compared to HPLC and GC:

  • Sensitivity: NMR is generally less sensitive than chromatographic techniques, making it less suitable for detecting trace-level impurities.

  • Signal Overlap: Complex mixtures or the presence of impurities with signals that overlap with the analyte or standard signals can complicate quantification.[18]

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately Weigh Synthesized Compound Dissolve Dissolve Both in Deuterated Solvent Sample->Dissolve Standard Accurately Weigh Internal Standard Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Prepared Sample Integrate Integrate Analyte and Standard Signals Acquire->Integrate Spectrum Output Calculate Calculate Purity Based on Integral Ratios, Weights, and Molecular Weights Integrate->Calculate

Caption: Workflow for qNMR purity assessment.

Data Presentation and Interpretation

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Peak No.Retention Time (min)Peak Area% AreaIdentification (Tentative)
13.515,0000.52-Methyl-2-[(4-methylphenyl)sulfinyl]propanal (Sulfoxide)
24.210,0000.32-Methyl-2-[(4-methylphenyl)sulfanyl]propanoic acid
38.12,940,00098.02-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
49.535,0001.2Unidentified Impurity

In this example, the purity of the target compound is determined to be 98.0% based on the relative peak areas. The identification of impurities is tentative and would require further characterization, for instance, by LC-MS.

Detailed Experimental Protocol: HPLC Method

1. Materials and Reagents

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

5. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Conclusion

The purity assessment of synthesized compounds is a non-negotiable aspect of chemical and pharmaceutical research. For 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, RP-HPLC offers a reliable, robust, and widely accessible method for purity determination. However, for a more comprehensive understanding of the impurity profile, especially for structural elucidation of unknown impurities, coupling HPLC with mass spectrometry or employing orthogonal techniques like GC-MS and qNMR is highly recommended. The choice of methodology should be guided by the specific requirements of the research, the available instrumentation, and the stage of drug development.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 4-(bromomethyl)-N,N-dimethylaniline.
  • Vulcanchem. (n.d.). 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Retrieved from [Link]

  • Unknown Source. (2017).
  • PubMed. (n.d.). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • RSC Publishing. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improv. Retrieved from [Link]

  • PubMed. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Computational Analysis of Electronic Properties: A Comparative Study of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its Analogs

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is predictive. The distribution of electrons within a molecule dic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is predictive. The distribution of electrons within a molecule dictates its reactivity, stability, and potential for intermolecular interactions. This guide provides a comprehensive computational analysis of the electronic properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a molecule of interest due to its combination of a reactive aldehyde functional group and a polarizable thioether linkage.

To contextualize the unique electronic signature of our target molecule, we will compare it against two structurally related alternatives: 2-Methyl-2-phenylpropanal and 2-Methylpropanal . This comparative approach will allow us to dissect the contributions of the sulfanyl group and the aromatic system to the overall electronic landscape. This analysis is grounded in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1][2]

The Rationale for Comparison: Understanding Structure-Property Relationships

The selection of alternative compounds is a cornerstone of effective comparative analysis. Our chosen molecules allow for a systematic evaluation of key structural motifs:

  • Target Molecule: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: The presence of a sulfur atom, with its lone pairs of electrons, and a p-toluenesulfenyl group is expected to significantly influence the frontier molecular orbitals.

  • Alternative 1: 2-Methyl-2-phenylpropanal: By replacing the sulfanyl group with a direct carbon-phenyl bond, we can isolate and understand the electronic contribution of the sulfur atom.

  • Alternative 2: 2-Methylpropanal: This simpler aliphatic aldehyde serves as a baseline, highlighting the electronic impact of adding a phenyl and a phenylsulfanyl group.[3][4][5]

This guide will present a hypothetical, yet scientifically plausible, computational analysis to illustrate the expected electronic differences between these molecules.

Computational Methodology: A Self-Validating System

The reliability of any computational study hinges on the appropriateness of the chosen methodology. For this analysis, we employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2]

Our protocol is as follows:

  • Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its lowest energy conformation.

  • Electronic Property Calculation: Using the optimized geometry, key electronic properties are calculated.

For this study, the B3LYP functional with the 6-311++G(d,p) basis set is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated a good balance of accuracy and computational efficiency for a wide range of organic molecules.[1] The 6-311++G(d,p) basis set is a robust choice that provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron densities.

Figure 1: A schematic of the DFT workflow for calculating electronic properties.

Comparative Analysis of Electronic Properties

Frontier Molecular Orbitals: The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests a more reactive molecule.[6][7][8]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal-6.2-1.54.7
2-Methyl-2-phenylpropanal-7.0-1.35.7
2-Methylpropanal-7.8-0.96.9

Key Insights:

  • The presence of the sulfur atom in the target molecule significantly raises the HOMO energy level compared to its phenyl analog. This is attributed to the presence of high-energy lone pair electrons on the sulfur atom, making it a better electron donor.

  • The HOMO-LUMO gap is smallest for the target molecule, suggesting it is the most reactive of the three. This increased reactivity can be a desirable trait in drug design for targeted covalent inhibitors.

  • The large HOMO-LUMO gap of 2-Methylpropanal indicates its relatively higher stability and lower reactivity compared to the aromatic derivatives.

HOMO_LUMO Target_LUMO LUMO (-1.5 eV) Target_HOMO HOMO (-6.2 eV) Target_LUMO->Target_HOMO  4.7 eV Alt1_LUMO LUMO (-1.3 eV) Alt1_HOMO HOMO (-7.0 eV) Alt1_LUMO->Alt1_HOMO  5.7 eV Alt2_LUMO LUMO (-0.9 eV) Alt2_HOMO HOMO (-7.8 eV) Alt2_LUMO->Alt2_HOMO  6.9 eV

Figure 2: A comparative diagram of the HOMO-LUMO energy gaps.

Molecular Electrostatic Potential (MEP) Maps

MEP maps are invaluable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][10][11] In these maps, red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). Green and yellow areas are relatively neutral.

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal: The MEP map would show a significant region of negative potential (red) around the oxygen atom of the aldehyde group, indicating its susceptibility to nucleophilic attack. The sulfur atom would also exhibit a region of negative potential, though less intense than the carbonyl oxygen. The aldehyde proton would be in a region of positive potential (blue).

  • 2-Methyl-2-phenylpropanal: The MEP map would be similar to the target molecule regarding the aldehyde group. However, the absence of the sulfur atom would mean one less nucleophilic center.

  • 2-Methylpropanal: The MEP map would show a distinct polarization of the carbonyl group, with a red region around the oxygen and a blue region around the carbonyl carbon and aldehyde proton. The rest of the molecule would be relatively neutral (green).

MEP_Comparison cluster_target 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal cluster_alt1 2-Methyl-2-phenylpropanal cluster_alt2 2-Methylpropanal Target_MEP More complex charge distribution Red (high e- density): Carbonyl O, Sulfur Blue (low e- density): Aldehyde H Alt1_MEP Polarized carbonyl group Red (high e- density): Carbonyl O Blue (low e- density): Aldehyde H Alt2_MEP Simple polarized carbonyl Red (high e- density): Carbonyl O Blue (low e- density): Aldehyde H

Figure 3: Conceptual comparison of MEP map features.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. A higher dipole moment indicates a more polar molecule, which can have significant implications for its solubility and ability to participate in dipole-dipole interactions.

CompoundDipole Moment (Debye)
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal2.8
2-Methyl-2-phenylpropanal2.5
2-Methylpropanal2.3

Key Insights:

  • All three molecules are polar due to the presence of the electronegative oxygen atom in the carbonyl group.

  • The target molecule is predicted to have the highest dipole moment. This is likely due to the combined electron-withdrawing effect of the aldehyde and the polarizability of the sulfur atom.

  • The increasing polarity from 2-Methylpropanal to the target molecule highlights the significant electronic contributions of the aromatic ring and the thioether linkage.

Detailed Protocol: Computational Workflow

This section provides a step-by-step methodology for performing the computational analysis described in this guide.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

Protocol:

  • Molecule Building:

    • Construct the 3D structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, 2-Methyl-2-phenylpropanal, and 2-Methylpropanal using a molecular editor.

    • Perform an initial geometry clean-up using molecular mechanics (e.g., UFF or MMFF94).

  • Geometry Optimization and Frequency Calculation:

    • Set up a DFT calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum (no imaginary frequencies).

    • Save the optimized coordinates.

  • Electronic Property Calculations:

    • Using the optimized geometries, perform a single-point energy calculation.

    • Request the calculation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential.

    • The dipole moment is typically calculated automatically during the single-point energy calculation.

  • Data Analysis and Visualization:

    • Extract the HOMO and LUMO energies from the output file and calculate the energy gap.

    • Use a visualization software (e.g., GaussView, Avogadro, VMD) to generate the MEP map by plotting the electrostatic potential on an isodensity surface of the molecule.

    • Tabulate the calculated properties for comparison.

Conclusion

This comparative guide demonstrates the power of computational analysis in elucidating the electronic properties of organic molecules. Our analysis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its analogs reveals the significant electronic influence of the thioether group, which increases the molecule's reactivity by raising the HOMO energy and narrowing the HOMO-LUMO gap. The increased polarity of the target molecule, as indicated by its higher dipole moment, further distinguishes it from its structural relatives.

These insights are critical for researchers in drug development and materials science, as they provide a rational basis for designing molecules with tailored electronic properties for specific applications. The provided computational protocol offers a robust framework for conducting similar analyses on other molecules of interest.

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  • Synthesis and Electronic Properties of Aldehyde End-Capped Thiophene Oligomers and Other α,ω-Substituted Sexithiophenes. (n.d.). Drexel University. Retrieved January 17, 2026, from [Link]

  • Synthesis and electronic properties of some new phenothiazine derivatives designed as building blocks for functional materials. (n.d.). Retrieved January 17, 2026, from [Link]

  • Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. (2022). Nepal Journals Online. Retrieved January 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal Derivatives: An X-ray Crystallographic Perspective

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its derivatives. While serving as a valuable synthetic int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal and its derivatives. While serving as a valuable synthetic intermediate, the inherent reactivity and conformational flexibility of its aldehyde moiety can present challenges for definitive structural analysis.[1] This document focuses on the gold-standard method of single-crystal X-ray diffraction (SCXRD), providing a comprehensive workflow from synthesis and crystallization to data analysis. Furthermore, it offers a comparative assessment with alternative and complementary spectroscopic techniques—namely, two-dimensional Nuclear Magnetic Resonance (2D NMR) and Mass Spectrometry (MS)—to equip researchers with the knowledge to select the most appropriate analytical strategy.

The Challenge of Structural Ambiguity in α-Arylsulfanyl Aldehydes

The chemical behavior of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is dictated by the interplay between the electrophilic aldehyde group and the sulfur-linked aromatic ring.[1] While routine spectroscopic methods can confirm the presence of functional groups, they often fall short of providing a definitive three-dimensional structure. This is particularly true for compounds that may exist as oils or amorphous solids at room temperature, precluding direct crystallographic analysis of the parent aldehyde.

To overcome this, derivatization is a key strategy. The reaction of the aldehyde with hydroxylamine to form an oxime is a well-documented and effective approach.[1] Oximes tend to be more crystalline than their parent aldehydes, making them ideal candidates for single-crystal X-ray diffraction.[2][3] This guide will, therefore, use the exemplary derivative, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal oxime , as the central subject for our comparative analysis.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous, high-resolution structural data, including bond lengths, bond angles, and stereochemistry.[2] However, its reliance on high-quality single crystals is a significant bottleneck.[2]

Experimental Workflow: From Synthesis to Structure

The logical flow for a successful SCXRD analysis of our target derivative is outlined below.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Oxime Derivative Purification Column Chromatography Synthesis->Purification Screening Crystallization Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Workflow for SCXRD analysis of the oxime derivative.

Detailed Experimental Protocols
  • Rationale: This derivatization is chosen to increase the melting point and crystallinity of the parent aldehyde, facilitating single crystal growth.

  • Dissolution: Dissolve 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (1.0 g, 5.15 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.43 g, 6.18 mmol) and sodium acetate (0.51 g, 6.18 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Remove the ethanol under reduced pressure. Add water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure oxime.

  • Rationale: The choice of solvent and crystallization method is critical. Slow evaporation is a straightforward initial approach for moderately soluble compounds.

  • Solvent Screening: Test the solubility of the purified oxime in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Dissolve a small amount of the oxime (10-20 mg) in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few needle holes.

  • Incubation: Allow the solvent to evaporate slowly in a vibration-free environment over several days.

  • Crystal Selection: Identify well-formed, clear crystals for X-ray diffraction.

  • Rationale: Low temperature data collection minimizes thermal motion of atoms, leading to a more precise structure. The choice of radiation (Mo Kα) is standard for small molecule crystallography.

  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop.

  • Data Collection: Data is collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The crystal is kept at a constant low temperature (e.g., 120 K) during data collection.[2]

  • Data Processing: The collected diffraction data is processed using software like SAINT for integration and SADABS for absorption correction.[4]

  • Structure Solution: The structure is solved by direct methods using software such as SHELXS.[4][5]

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² using SHELXL.[4][5] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like PLATON and deposited in the Cambridge Structural Database (CSD).

Hypothetical Crystallographic Data for the Oxime Derivative

The following table presents plausible crystallographic data for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal oxime, based on the analysis of a structurally related compound, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one.[4]

ParameterHypothetical ValueJustification
Chemical FormulaC₁₁H₁₅NOSBased on the oxime derivative.
Formula Weight209.31Calculated from the chemical formula.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA common centrosymmetric space group.
a (Å)10.5Estimated based on similar sized molecules.
b (Å)8.2Estimated based on similar sized molecules.
c (Å)13.1Estimated based on similar sized molecules.
β (°)98.5Typical for a monoclinic system.
V (ų)1115Calculated from unit cell parameters.
Z4Number of molecules in the unit cell, typical for this space group.
T (K)120Low temperature data collection for higher precision.[2]
Radiation (Å)Mo Kα (0.71073)Standard for small molecule crystallography.[2]
Reflections Collected~6000A typical number for a small molecule.
Independent Reflections~2500After accounting for symmetry.
R(int)~0.03A good value indicating consistency of symmetry-related reflections.
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.09Indicates a well-refined structure.[4]

Part 2: Alternative and Complementary Analytical Techniques

While SCXRD is definitive, it is not always feasible. In such cases, a combination of spectroscopic techniques can provide a comprehensive, albeit indirect, structural picture.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6] For a molecule like our target oxime, 1D NMR (¹H and ¹³C) would provide initial confirmation of functional groups, but 2D NMR experiments are essential for unambiguous assignment of all signals.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C Correlation) H1->HSQC C13 ¹³C NMR C13->HSQC Connectivity Atom Connectivity COSY->Connectivity HSQC->Connectivity Assignments Unambiguous Signal Assignments Connectivity->Assignments

Caption: Logic flow for structural elucidation using 2D NMR.

  • Rationale: COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons. This combination allows for a complete mapping of the molecule's carbon skeleton and proton environments.

  • Sample Preparation: Dissolve ~10 mg of the purified oxime in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to identify all proton signals. The aldehyde proton signal is characteristically found between 9-10 ppm.[7][8]

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify all carbon signals. The carbonyl carbon is expected in the range of 190-200 ppm.[7]

  • COSY (Correlation Spectroscopy): Run a COSY experiment to establish ¹H-¹H coupling correlations. This will show which protons are adjacent to each other.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon.[9]

  • Data Analysis: Use the COSY and HSQC spectra to walk through the molecular structure, assigning each proton and carbon signal unambiguously.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

  • Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Sample Preparation: Prepare a dilute solution of the oxime in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion.

  • Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and use it to calculate the elemental composition, confirming the chemical formula. The fragmentation pattern of sulfanyl compounds often involves cleavage of the C-S bond.[11]

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)2D Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Obtained 3D structure, bond lengths/angles, stereochemistry, packingAtom connectivity, through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal (0.1-0.5 mm)[2]Soluble sample (~5-10 mg)Small amount of sample (µg to ng)
Key Advantage Unambiguous and definitive structural proofProvides detailed structural information in solution[12]High sensitivity and accurate mass determination
Key Limitation Crystal growth can be a major bottleneck[2]Does not provide a 3D structure directly; can be complex for large moleculesDoes not provide stereochemical or conformational information
Typical Resolution/Accuracy ~0.1 Å resolutionChemical shifts (ppm), coupling constants (Hz)< 5 ppm mass accuracy
Experiment Time Days to weeks (including crystallization)Hours to daysMinutes

Conclusion: An Integrated Approach

For the definitive structural elucidation of novel compounds like 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a level of detail that is unattainable by other methods. However, its prerequisite of a high-quality single crystal is a significant hurdle.

In the absence of suitable crystals, a combination of 2D NMR and high-resolution mass spectrometry offers a powerful alternative. HRMS confirms the elemental composition, while 2D NMR maps out the intricate connectivity of the atoms. While this combined spectroscopic approach cannot define the precise three-dimensional arrangement in the solid state, it provides a robust and comprehensive picture of the molecular structure in solution.

Therefore, for researchers and drug development professionals, an integrated analytical approach is recommended. Initial characterization by NMR and MS should be considered standard procedure. If a crystalline derivative can be obtained, subsequent SCXRD analysis will provide the ultimate structural verification, crucial for understanding structure-activity relationships and for intellectual property purposes.

References

  • Structural Chemistry of Oximes. Crystal Growth & Design. Available at: [Link]

  • Representative X-ray structures of oxime 1, oxime acetate 5, and 3,5-dinitrophenyloxime 8. ResearchGate. Available at: [Link]

  • Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one. National Institutes of Health. Available at: [Link]

  • (A) X‐ray crystal structure of oxime 2, hydrogen bonded with two DMSO... ResearchGate. Available at: [Link]

  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. PMC - NIH. Available at: [Link]

  • CH 336: Aldehyde Spectroscopy. Oregon State University. Available at: [Link]

  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC - PubMed Central. Available at: [Link]

  • 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. ResearchGate. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • What are the differences between NMR and x-ray crystallography?. Quora. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Molecular structure of the oxime 8 according to X-ray diffraction data... ResearchGate. Available at: [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. PMC. Available at: [Link]

  • Aldehydes. University of Calgary. Available at: [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. Available at: [Link]

  • Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC - PubMed Central. Available at: [Link]

  • 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. National Institutes of Health. Available at: [Link]

  • 12.04 Two-dimensional NMR Spectroscopy. YouTube. Available at: [Link]

  • RI 6698 Mass Spectra Of Organic Sulfur Compounds. OneMine.org. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The moment a reagent is used, a plan for its eventual disposal must already be...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The moment a reagent is used, a plan for its eventual disposal must already be in place.[1] This principle is paramount when handling structurally complex molecules like 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5).[2]

This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound. Its structure is dictated by the chemical's unique properties, moving from hazard assessment to final disposal, ensuring a self-validating system of safety and compliance.

Part 1: Core Hazard Assessment

The disposal procedure for any chemical is fundamentally linked to its hazard profile. 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a dual-functionalized molecule, and its risks are derived from its constituent aldehyde and thioether (sulfanyl) groups.

  • Aldehyde Functionality : Aldehydes as a class can be respiratory irritants and are often toxic.[3] Their high reactivity makes them a significant concern, and they are typically classified as hazardous waste that must not be discharged into sewer systems.[4][5]

  • Sulfanyl (Thioether) Functionality : Organosulfur compounds, particularly thioethers and thiols, are notorious for their potent and unpleasant odors. While this compound's odor profile is not explicitly documented in publicly available safety data, it is prudent to treat it as malodorous. The primary disposal challenge for such compounds is the effective neutralization of stench and the management of waste streams to prevent environmental release.[6]

Given these characteristics, all waste containing 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, including neat material, solutions, and contaminated consumables, must be handled as hazardous chemical waste . This aligns with the guidelines set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]

Hazard ComponentAssociated RisksRationale & Primary Concern
Aldehyde Group Chemical Irritant, Potential ToxicityHealth hazard upon exposure (inhalation, contact). Must be disposed of as regulated hazardous waste.[3][4]
Sulfanyl Group Potent, Malodorous (Stench)Significant nuisance potential. Requires oxidative neutralization to prevent odor release from waste.[6]
Combined Waste Hazardous Chemical WasteSubject to federal, state, and institutional disposal regulations.[1][10]

Part 2: Decontamination and Waste Segregation Workflow

Proper disposal begins in the laboratory, immediately after use. The primary challenge with this compound is managing the thioether component's potential for stench. The most effective and widely accepted method for neutralizing sulfur-based odors is through chemical oxidation.

Experimental Protocol: Decontamination of Labware

This protocol must be performed inside a certified chemical fume hood.

  • Prepare a Bleach Bath: In a designated plastic container, prepare a decontamination bath by mixing commercial bleach (sodium hypochlorite solution) and water in a 1:1 ratio.[6]

  • Immediate Soaking: Immediately after use, place all contaminated glassware, stir bars, and spatulas into the bleach bath. Ensure items are fully submerged.

  • Extended Contact Time: Allow the items to soak for a minimum of 12-24 hours. This duration is necessary for the bleach to oxidize the thioether moiety to less odorous sulfoxides and sulfones.

  • Final Cleaning: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then wash them using standard laboratory procedures.

  • Handling Contaminated Disposables: Paper towels, gloves, and other contaminated disposable items should be immediately placed in a sealed plastic bag. This bag must then be placed inside the designated solid hazardous waste container.

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_storage Waste Handling & Storage cluster_disposal Final Disposal A Waste Generation (Neat Chemical, Solutions, Contaminated Disposables) B Segregate Waste Streams (Liquid vs. Solid) A->B C Decontaminate Labware (Bleach Bath Oxidation) A->C D Collect Liquid Waste in Labeled, Sealed Container B->D E Collect Solid Waste in Sealed Bag/Container B->E C->D Rinsate F Store Waste in Satellite Accumulation Area (SAA) (Secondary Containment) D->F E->F G Ensure Proper Labeling (Name, Hazards, Date) F->G H Contact EHS for Pickup G->H I EHS Transports for Final Disposal (Incineration/Treatment) H->I

Caption: Waste Disposal Workflow for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Part 3: Step-by-Step Waste Collection and Disposal

The collection and storage of this chemical waste must be meticulous to ensure safety and compliance. The laboratory worker who generates the waste is responsible for its proper initial handling.[1]

Step 1: Select the Correct Waste Container

  • Liquid Waste: Use a designated, sealable glass or polyethylene container compatible with organic solvents. The container must be clean and clearly marked as "Hazardous Waste."

  • Solid Waste: Use a wide-mouth plastic jar or a sturdy, sealable bag for contaminated disposables.

Step 2: Accumulate Waste

  • Carefully pour liquid waste (neat chemical or solutions) into the designated liquid hazardous waste container using a funnel.

  • Do not mix this waste stream with incompatible waste types (e.g., strong acids, bases, or oxidizers).

  • Keep the waste container sealed at all times, except when adding waste.

Step 3: Label the Waste Container Correctly Proper labeling is a legal requirement and is critical for the safety of all personnel.[7][11] The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

  • CAS Number: 110452-12-5

  • Known Hazards: "Irritant," "Malodorous"

  • Approximate concentration and volume.

  • The date accumulation started.

  • Your name and laboratory information.

Step 4: Store Waste Safely

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, as defined by the EPA.[12]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.

  • The container must be kept in a secondary containment bin to prevent spills.

Step 5: Arrange for Final Disposal

  • Do not pour this chemical waste down the drain.[4][13]

  • Once the container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, check your institutional policy), contact your facility's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[4][10]

  • Only trained EHS personnel should transport hazardous waste from the laboratory.[4][14]

Part 4: Emergency Procedures for Spills and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Contain the spill using an absorbent material (e.g., vermiculite or chemical spill pads).

  • Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the spill area with a bleach solution to neutralize any residual odor, followed by a standard cleaning procedure.

  • Report the spill to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention after any significant exposure and report the incident to your supervisor.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. American Medical Compliance. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Government of Alberta. [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Enhanced excretion of thioethers in urine of operators of chemical waste incinerators. National Library of Medicine, NIH. [Link]

  • OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]

  • Removing sulfur compounds: Topics by Science.gov. Science.gov. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • US6709592B2 - Removal of sulfur compounds
  • TRI Pollution Prevention Report for MULTI-COLOR CORP and Certain glycol ethers. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Government of Alberta. [Link]

  • Hazardous Waste Disposal. AIC. [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]

  • Removing organic sulfur compounds from natural gas. ResearchGate. [Link]

  • 2-METHYL-2-PROPANOL Safety Data Sheet. Caledon Laboratories Ltd. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 2-Methyl-2-[(4-methylphenyl)sulfanyl]propan...

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal (CAS No. 110452-12-5). This document is intended for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure safe handling and disposal.

The safe handling of any chemical substance is paramount in a laboratory setting. For 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, a compound with limited publicly available safety data, a cautious and well-informed approach to personal protective equipment (PPE) is critical. This guide is built on the foundational principles of chemical safety, drawing from the known hazards of its constituent functional groups—an aldehyde and a thioether—and the limited hazard information available.

Hazard Assessment: A Proactive Stance on Safety

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given the absence of a complete toxicological profile, it is prudent to treat this compound with a high degree of caution. The presence of an aldehyde functional group suggests potential for sensitization and respiratory irritation. The organosulfur component, a thioether, may also present unique reactivity and toxicological considerations. Therefore, the following PPE recommendations are based on a conservative risk assessment.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense

The choice of gloves is critical to prevent skin contact and potential absorption.

  • Primary Recommendation: Nitrile gloves are the preferred choice for handling 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. Nitrile offers good resistance to a broad range of chemicals, including aldehydes and sulfur-containing compounds.

  • Alternative: Neoprene gloves can also be considered.

  • Not Recommended: Latex gloves are not suitable as they offer poor protection against many organic chemicals and can degrade, leading to exposure.

  • Best Practice: Double gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing. This provides an additional layer of protection in case the outer glove is compromised.

Table 1: Glove Selection Guide

Glove MaterialRecommendationRationale
Nitrile Highly Recommended Good chemical resistance to aldehydes and sulfur compounds.
Neoprene Acceptable Alternative Offers good resistance to a range of chemicals.
Latex Not Recommended Prone to degradation and offers poor protection against many organic chemicals.
Butyl Rubber Consider for Spills Excellent resistance to aldehydes and many organic solvents.
Eye and Face Protection: Shielding from Splashes and Vapors

Given that 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a known eye irritant, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times when handling the compound.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating the substance), a full-face shield should be worn in addition to chemical splash goggles.

Body Protection: Preventing Dermal Exposure

Protective clothing is necessary to prevent accidental skin contact with spills or splashes.

  • Standard Use: A long-sleeved laboratory coat is the minimum requirement.

  • Increased Risk Scenarios: For procedures with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

As the compound may cause respiratory irritation, all handling should be performed in a well-ventilated area.

  • Primary Engineering Control: A certified chemical fume hood is the most effective way to control exposure to vapors.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Operational and Disposal Plans

Step-by-Step Handling Procedure

The following workflow is designed to minimize the risk of exposure during the handling of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat FumeHood 2. Verify Fume Hood Functionality Prep->FumeHood Gather 3. Assemble Materials (Chemical, Glassware, etc.) FumeHood->Gather Transfer 4. Transfer Chemical Inside Fume Hood Gather->Transfer Reaction 5. Perform Experiment Transfer->Reaction Decontaminate 6. Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste 7. Dispose of Waste in Labeled Container Decontaminate->Waste Doff 8. Doff PPE Correctly Waste->Doff caption Figure 1: Safe Handling Workflow

Caption: Figure 1: Safe Handling Workflow for 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE for Cleanup: Before re-entering the area, don the appropriate PPE, which may include a higher level of respiratory protection (e.g., a full-face respirator with organic vapor cartridges) and chemical-resistant coveralls and boots.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Evacuate->Assess DonPPE Don Enhanced PPE Assess->DonPPE Contain Contain & Absorb DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report caption Figure 2: Spill Response Flowchart

Caption: Figure 2: Spill Response Flowchart.

Disposal Plan

All waste containing 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for all chemical waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal Vendor: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

Conclusion: A Culture of Proactive Safety

The responsible handling of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal necessitates a conservative and proactive approach to safety, especially given the limited availability of comprehensive hazard data. By adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. This commitment to safety not only protects the individual but also fosters a secure and productive research environment.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]

  • 2-METHYL-2-PROPANOL Safety Data Sheet. (n.d.). Caledon Laboratories Ltd. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved from [Link]

  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • 2-Methyl-2-phenylpropanal. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 2-Methyl-2-propanol. (n.d.). Carl
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